Bis-acrylate-PEG6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O9/c1-3-17(19)26-15-13-24-11-9-22-7-5-21-6-8-23-10-12-25-14-16-27-18(20)4-2/h3-4H,1-2,5-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMSYVRRDYJQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234273 | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85136-58-9 | |
| Record name | 1,1′-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85136-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.957 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-acrylate-PEG6 for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-acrylate-PEG6, systematically named 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate, is a polyethylene (B3416737) glycol (PEG) derivative characterized by the presence of acrylate (B77674) functional groups at both ends of a PEG chain with six ethylene (B1197577) glycol repeat units. This bifunctional molecule is of significant interest in the fields of biomaterials, drug delivery, and tissue engineering due to its ability to form crosslinked hydrogel networks and its utility as a flexible linker in novel therapeutic modalities. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound and related PEG-diacrylate (PEGDA) compounds, with a focus on their use in hydrogel-based drug delivery systems and as linkers in Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a liquid at room temperature and is characterized by its defined molecular weight and chemical structure, which impart specific physicochemical properties.
| Property | Value | Source |
| IUPAC Name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | N/A |
| Synonyms | PEG6-diacrylate | N/A |
| CAS Number | 85136-58-9 | N/A |
| Molecular Formula | C₁₈H₃₀O₉ | N/A |
| Molecular Weight | 390.43 g/mol | N/A |
| Physical Form | Liquid | N/A |
| Storage Temperature | 2-8°C | N/A |
Synthesis of this compound and Related PEG-Diacrylates
The synthesis of this compound and other PEG-diacrylates generally involves the acrylation of polyethylene glycol. A general protocol for the synthesis of PEGDA is provided below, which can be adapted for the specific synthesis of this compound by using hexaethylene glycol as the starting material.
Experimental Protocol: Synthesis of Poly(ethylene glycol) Diacrylate (PEGDA)
Materials:
-
Poly(ethylene glycol) (PEG) of desired molecular weight (e.g., hexaethylene glycol for this compound)
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Magnesium sulfate
-
Potassium carbonate
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
Dissolution: Dissolve PEG in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of TEA: Cool the solution in an ice bath and add triethylamine dropwise. TEA acts as a base to neutralize the HCl byproduct of the reaction.
-
Acrylation: Slowly add acryloyl chloride to the reaction mixture. The molar ratio of PEG to acryloyl chloride to TEA is typically 1:2.2:2.2 to ensure complete acrylation.
-
Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring.
-
Washing: Wash the reaction mixture with a 2 M potassium carbonate solution to remove unreacted starting materials and byproducts. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Precipitation: Precipitate the PEGDA product by adding the solution to cold diethyl ether.
-
Filtration and Drying: Collect the precipitate by filtration and dry it under a vacuum.
-
Characterization: Confirm the structure and purity of the synthesized PEGDA using ¹H NMR spectroscopy. The appearance of peaks corresponding to the acrylate protons and the disappearance of the terminal hydroxyl protons of PEG indicate successful synthesis.
Applications in Hydrogel-Based Drug Delivery
This compound and other PEGDAs are widely used to fabricate hydrogels for controlled drug delivery. The crosslinked network of the hydrogel can encapsulate therapeutic agents and release them in a sustained manner. The mechanical properties and drug release kinetics of these hydrogels can be tuned by varying the PEG molecular weight and concentration.
Mechanical Properties of PEGDA Hydrogels
The mechanical properties of hydrogels are crucial for their application in drug delivery and tissue engineering. The compressive and shear moduli are key parameters used to characterize the stiffness and elasticity of the hydrogel network.
| PEGDA Molecular Weight (Da) | PEGDA Concentration (wt%) | Compressive Modulus (kPa) | Shear Modulus (kPa) |
| 400 | 20 | 260 | - |
| 400 | 40 | 1020 | - |
| 3400 | 20 | 130 | - |
| 3400 | 40 | 520 | - |
| 3400 | 10 | - | 25 |
| 6000 | 10 | - | 15 |
| 10000 | 10 | - | 8 |
| 20000 | 10 | - | 3 |
Note: Data compiled from various sources and may vary depending on the specific experimental conditions.
Experimental Protocol: Fabrication of PEGDA Hydrogels
Materials:
-
PEGDA (e.g., this compound)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
Procedure:
-
Precursor Solution Preparation: Dissolve the desired concentration of PEGDA and photoinitiator in PBS.
-
Molding: Pipette the precursor solution into a mold of the desired shape and size (e.g., a silicone mold).
-
Photopolymerization: Expose the precursor solution to UV light for a specified time to initiate crosslinking and form the hydrogel. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.
-
Swelling: After polymerization, immerse the hydrogel in PBS to allow it to swell to equilibrium.
Experimental Protocol: Mechanical Testing of Hydrogels
Instrumentation:
-
Mechanical tester (e.g., Instron, TA Instruments) with a compression platen or rheometer with parallel plate geometry.
Procedure for Compressive Testing:
-
Sample Preparation: Prepare cylindrical hydrogel samples of known dimensions.
-
Testing: Place the swollen hydrogel sample on the lower platen of the mechanical tester. Apply a compressive force at a constant strain rate (e.g., 10% per minute).
-
Data Analysis: Record the stress-strain data and calculate the compressive modulus from the initial linear region of the stress-strain curve.
Experimental Protocol: In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogels
-
Release medium (e.g., PBS at 37°C)
-
Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Drug Loading: Incorporate the drug into the hydrogel either by adding it to the precursor solution before polymerization or by soaking the pre-formed hydrogel in a drug solution.
-
Release Study: Place a known amount of the drug-loaded hydrogel into a known volume of the release medium at 37°C with gentle agitation.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).
-
Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.
Role as a Linker in PROTACs
This compound and other PEG derivatives are increasingly being used as linkers in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by influencing its solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase.[1] The flexible and hydrophilic nature of the PEG linker can improve the pharmacokinetic properties of the PROTAC molecule.[1]
Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein
The following diagram illustrates the general mechanism of action for a PROTAC, which involves hijacking the ubiquitin-proteasome system to degrade a target protein of interest (POI).
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Evaluating PROTAC Efficacy
The following workflow outlines the key steps in assessing the effectiveness of a newly synthesized PROTAC.
Caption: Experimental workflow for evaluating PROTAC efficacy in vitro.
Experimental Protocol: Western Blot for PROTAC-Mediated Protein Degradation
Materials:
-
Cell culture medium and supplements
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein concentrations and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Acquire the image of the blot using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative amount of the target protein in each sample, normalized to the loading control.
Experimental Protocol: Cell Viability Assay (MTS Assay)
Materials:
-
Cell culture medium
-
PROTAC of interest
-
MTS reagent
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the PROTAC as described for the Western blot.
-
MTS Reagent Addition: After the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a color change is visible.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Conclusion
This compound is a versatile molecule with significant potential in biomedical research and drug development. Its well-defined structure and bifunctional nature make it an excellent building block for the creation of biocompatible hydrogels for controlled drug release and a valuable component in the design of innovative therapeutics like PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and utilize the unique properties of this compound and related PEGDA compounds in their work. As the fields of drug delivery and targeted protein degradation continue to evolve, the importance of such well-characterized and adaptable chemical entities is poised to grow.
References
Bis-acrylate-PEG6 synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Bis-acrylate-PEG6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a homobifunctional crosslinker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines detailed experimental protocols, data presentation in tabular format, and visual diagrams to elucidate key processes.
Introduction
This compound is a derivative of polyethylene (B3416737) glycol (PEG) featuring acrylate (B77674) functional groups at both termini of a discrete chain of six ethylene (B1197577) glycol units. The acrylate groups are amenable to Michael addition reactions with nucleophiles such as thiols, making this crosslinker valuable for conjugating molecules of interest. Its PEG linker enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of hexaethylene glycol with acryloyl chloride in the presence of a non-nucleophilic base. This method ensures the efficient formation of the desired di-acrylate product.
Experimental Protocol: Acrylation of Hexaethylene Glycol
This protocol is adapted from general procedures for the synthesis of PEG diacrylates.
Materials:
-
Hexaethylene glycol (HO-(CH₂CH₂O)₆-H)
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
2 M Potassium carbonate (K₂CO₃) solution
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Argon gas
Procedure:
-
Dissolve hexaethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution dropwise while stirring.
-
Slowly add acryloyl chloride (2.1 equivalents) dropwise to the reaction mixture. Maintain the temperature at 0°C during the addition.
-
Allow the reaction to warm to room temperature and stir overnight under argon.
-
Wash the reaction mixture with 2 M K₂CO₃ solution.
-
Separate the organic phase and dry it over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Precipitate the product by adding the DCM solution to cold diethyl ether.
-
Filter the precipitate and dry it under vacuum to yield this compound as a liquid.
Synthesis Reaction Diagram
Caption: Synthesis of this compound via esterification.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the presence of the acrylate groups and the PEG backbone.
-
Dissolve a small sample of the purified this compound in deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.40 | dd | 2H | Acrylate vinyl proton (trans to C=O) |
| 6.12 | dd | 2H | Acrylate vinyl proton (geminal) |
| 5.81 | dd | 2H | Acrylate vinyl proton (cis to C=O) |
| 4.25 | t | 4H | -CH₂- next to the ester oxygen |
| 3.70 | t | 4H | -CH₂- adjacent to the ester-linked -CH₂- |
| 3.65 | m | 16H | Internal ethylene glycol protons |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the key functional groups present in the molecule.
-
Obtain a background spectrum of the empty ATR crystal.
-
Place a small drop of the liquid this compound sample directly on the ATR crystal.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2870 | Strong | C-H stretching (alkane) |
| 1725 | Strong | C=O stretching (ester) |
| 1635 | Medium | C=C stretching (alkene) |
| 1410 | Medium | C-H in-plane bending (vinyl) |
| 1190 | Strong | C-O stretching (ester) |
| 1100 | Strong | C-O-C stretching (ether) |
| 810 | Medium | C-H out-of-plane bending (vinyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized product.
-
Prepare a sample of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Acquire the mass spectrum in positive ion mode to observe protonated or sodiated molecular ions.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 391.20 | ~391.2 |
| [M+Na]⁺ | 413.18 | ~413.2 |
| [M+K]⁺ | 429.15 | ~429.2 |
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of synthesized this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This guide provides a framework for the synthesis and characterization of this compound. The successful synthesis can be confirmed by a combination of NMR, FTIR, and mass spectrometry, ensuring the final product is of high purity and has the correct chemical structure for subsequent applications in drug development and materials science. Adherence to these protocols will enable researchers to reliably produce and validate this important chemical entity.
The Core Mechanism of Bis-acrylate-PEG6 in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of any PROTAC is the linker that connects the two ends of the molecule. This technical guide provides an in-depth exploration of the mechanism of action of Bis-acrylate-PEG6, a polyethylene (B3416737) glycol (PEG)-based linker, in the context of PROTAC-mediated protein degradation. While specific quantitative data for PROTACs utilizing this compound are not extensively available in the public domain, this guide will detail its proposed mechanism, outline relevant experimental protocols, and present representative data from PROTACs with similar PEG linkers to provide a comprehensive framework for researchers in the field.
Introduction to Targeted Protein Degradation and PROTACs
Conventional small molecule drugs typically function by inhibiting the activity of a target protein. In contrast, TPD strategies aim to eliminate the target protein altogether. PROTACs are at the forefront of this technology. These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein.[2] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, effectively removing it from the cell.[3]
The linker is not merely a passive spacer; its length, composition, and flexibility play a crucial role in the efficacy of a PROTAC.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[3][5] this compound is a PEG-based linker with two acrylate (B77674) functional groups, making it a bifunctional electrophile suitable for covalent linkage to nucleophilic residues on the E3 ligase and POI ligands.
The Mechanism of Action of a this compound-based PROTAC
The mechanism of action of a PROTAC utilizing a this compound linker follows a catalytic cycle that can be broken down into several key steps:
-
Ternary Complex Formation: The PROTAC first binds to both the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase). The PEG6 linker provides the necessary length and flexibility to allow for the optimal orientation of the two proteins for the subsequent ubiquitination step. The formation of a stable ternary complex is a critical determinant of a PROTAC's degradation efficiency.[6]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to one or more lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.
-
PROTAC Recycling: After the degradation of the target protein, the PROTAC is released and can bind to another POI and E3 ligase, thus acting catalytically to induce the degradation of multiple protein copies.
Synthesis of a this compound PROTAC
The "bis-acrylate" nature of the linker suggests that it is designed for conjugation to nucleophilic groups, such as amines or thiols, on the POI and E3 ligase ligands via a Michael addition reaction.[7] This type of reaction is advantageous as it can proceed under mild conditions.
The general synthetic strategy would involve a two-step sequential Michael addition. First, one of the acrylate groups of this compound would be reacted with a nucleophilic handle on the E3 ligase ligand. After purification of this mono-substituted intermediate, the second acrylate group would be reacted with a nucleophilic handle on the POI ligand.
Quantitative Data for PEG-based PROTACs
While specific data for this compound is limited, studies on other PROTACs with PEG linkers demonstrate the critical importance of linker length on degradation efficiency. The following tables summarize representative data for PROTACs targeting different proteins, illustrating the impact of PEG linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Degradation Potency of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| PROTAC 1 | 12 | >1000 | <10 |
| PROTAC 2 | 16 | 100 | 85 |
| PROTAC 3 | 20 | 20 | >95 |
| PROTAC 4 | 24 | 150 | 80 |
Data is representative and adapted from studies on ERα degraders.
Table 2: Degradation Potency of Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs with Varying PEG Units
| PROTAC Compound | Number of PEG Units | DC50 (nM) | Dmax (%) |
|---|---|---|---|
| BTK PROTAC 1 | 3 | >500 | 20 |
| BTK PROTAC 2 | 5 | 50 | 90 |
| BTK PROTAC 3 | 7 | 10 | >95 |
| BTK PROTAC 4 | 9 | 5.9 | >95 |
Data is representative and adapted from studies on BTK degraders.[6]
These data highlight that an optimal linker length is crucial for achieving potent protein degradation. A linker that is too short may not allow for the formation of a stable ternary complex, while a linker that is too long may lead to unproductive binding modes.
Detailed Experimental Protocols
The characterization of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of the target protein in cells treated with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assays
Objective: To confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase and to quantify the binding affinities.
Several biophysical techniques can be used for this purpose, including:
-
Fluorescence Polarization (FP): Measures the change in polarization of a fluorescently labeled protein upon binding to another molecule.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the energy transfer between two fluorophores brought into proximity by the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with the binding events to determine the thermodynamic parameters of complex formation.
-
Surface Plasmon Resonance (SPR): Measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing kinetic data (on- and off-rates).
Ubiquitination Assays
Objective: To demonstrate that the PROTAC-induced ternary complex formation leads to the ubiquitination of the target protein.
Methodology (Immunoprecipitation-based):
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a denaturing buffer.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear corresponding to polyubiquitinated target protein in the PROTAC-treated samples confirms ubiquitination.
Conclusion
This compound represents a valuable tool in the expanding arsenal (B13267) of PROTAC linkers. Its PEG-based structure offers favorable physicochemical properties, while the bis-acrylate functionality allows for covalent linkage to protein ligands through efficient Michael addition chemistry. Although specific examples of its application in published literature are currently scarce, the principles outlined in this guide provide a solid foundation for its use in the design and development of novel protein degraders. The systematic evaluation of PROTACs with varying linker lengths and compositions, using the detailed experimental protocols provided, is essential for optimizing degradation potency and selectivity. As the field of targeted protein degradation continues to evolve, the rational design of linkers like this compound will be paramount in unlocking the full therapeutic potential of this exciting modality.
References
- 1. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Bis-acrylate-PEG6 for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis-acrylate-PEG6, a bifunctional crosslinker pivotal in the development of targeted therapeutics. This document outlines its chemical properties, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its use.
Core Compound Data: this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring acrylate (B77674) functional groups at both ends. These reactive groups allow for covalent conjugation with other molecules, making it a versatile tool in bioconjugation and drug delivery research.
| Property | Value | Reference |
| CAS Number | 85136-58-9 | [1] |
| Molecular Weight | 390.43 g/mol | [1] |
| Molecular Formula | C18H30O9 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Purity | ≥98.0% | [1][3] |
| IUPAC Name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | [1] |
| Storage Conditions | Store at 4°C under a nitrogen atmosphere. For long-term storage in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3] |
| Solubility | Soluble in various organic solvents. | [3] |
Application in PROTAC Synthesis
This compound is predominantly used as a flexible linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy. The length, flexibility, and chemical nature of the linker, such as the PEG chain in this compound, influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilicity imparted by the PEG chain can also improve the solubility and cell permeability of the resulting PROTAC molecule.
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using a this compound linker typically involves a Michael addition reaction. This reaction allows for the sequential conjugation of a thiol- or amine-containing ligand for the target protein and a thiol- or amine-containing ligand for the E3 ligase to the acrylate groups of the linker.
Protocol: Synthesis of a PROTAC via Michael Addition
This protocol provides a general framework for the synthesis of a PROTAC using this compound. The specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific ligands.
Materials:
-
This compound
-
Target Protein Ligand with a free amine or thiol group (Ligand-NH2 or Ligand-SH)
-
E3 Ligase Ligand with a free amine or thiol group (E3-Ligand-NH2 or E3-Ligand-SH)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Base catalyst (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., Preparative HPLC)
-
Analytical instruments for characterization (e.g., LC-MS, NMR)
Procedure:
-
First Conjugation (Ligand to Linker):
-
Dissolve the Target Protein Ligand (1.0 equivalent) in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated intermediate (Ligand-Linker-Acrylate).
-
Upon completion, the reaction mixture can be used directly in the next step or purified by flash chromatography if necessary.
-
-
Second Conjugation (E3 Ligand to Intermediate):
-
To the reaction mixture containing the mono-conjugated intermediate, add the E3 Ligase Ligand (1.2 equivalents).
-
If necessary, add additional DIPEA (1.0-2.0 equivalents).
-
Stir the reaction mixture at room temperature overnight or until LC-MS analysis indicates the completion of the reaction.
-
-
Purification and Characterization:
-
Quench the reaction by adding a small amount of water.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the purified PROTAC using LC-MS to confirm the molecular weight and NMR to verify the structure.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and purification of a PROTAC using this compound.
Caption: Workflow for PROTAC synthesis using a bis-acrylate linker.
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Refer to the Safety Data Sheet (SDS) for complete safety and handling information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
References
An In-depth Technical Guide to Bis-acrylate-PEG6 and PEG-Diacrylate (PEGDA) Hydrogels for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bis-acrylate-polyethylene glycol (specifically Bis-acrylate-PEG6) and the broader class of polyethylene (B3416737) glycol diacrylate (PEGDA) hydrogels. It is designed to serve as a core resource for researchers and professionals in drug development and tissue engineering, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key processes.
Introduction to this compound and PEGDA Hydrogels
Poly(ethylene glycol) (PEG) based hydrogels are a cornerstone of biomedical research due to their biocompatibility, tunable properties, and ability to mimic the native extracellular matrix. PEG diacrylate (PEGDA) is a derivative of PEG that possesses acrylate (B77674) groups at each end of the PEG chain, enabling the formation of crosslinked hydrogel networks through photopolymerization.[1] These hydrogels are non-toxic and elicit a minimal immune response.[1] this compound is a specific type of PEGDA with six repeating ethylene (B1197577) glycol units. While much of the detailed experimental literature focuses on PEGDA with varying molecular weights, the principles and methodologies are directly applicable to this compound.
PEGDA hydrogels are widely utilized in drug delivery and tissue engineering.[2] Their porous structure allows for the encapsulation of therapeutic molecules and cells, and the release kinetics can be precisely controlled by modulating the hydrogel's physical and chemical properties.[3] Key parameters that influence hydrogel characteristics include the molecular weight of the PEGDA precursor, the polymer concentration in the precursor solution, and the concentration of the photoinitiator used for crosslinking.[2][4]
Synthesis and Physicochemical Properties
This compound and other PEGDA hydrogels are typically synthesized via free-radical photopolymerization. This process involves exposing a solution containing the PEGDA macromer and a photoinitiator to ultraviolet (UV) light, which initiates the crosslinking of the acrylate groups to form a hydrogel network.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | N/A |
| Molecular Weight | 390.43 g/mol | N/A |
| Physical Form | Liquid | N/A |
| Purity | >95% | N/A |
| Storage Temperature | 2-8°C, Sealed in dry | N/A |
Table 2: Influence of PEGDA Molecular Weight and Concentration on Hydrogel Properties
| PEGDA MW (Da) | PEGDA Conc. (wt%) | Swelling Ratio (Q) | Compressive Modulus (kPa) | Mesh Size (nm) | Source |
| 3,400 | 10 | - | 77 ± 19 | 4.19 ± 0.01 | [6][7] |
| 10,000 | 10 | - | - | 9.11 ± 0.25 | [7] |
| 20,000 | 10 | - | - | 16.71 ± 0.30 | [7] |
| 4,000 | 20 | ~6 | - | - | [3] |
| 10,000 | 20 | ~8 | - | - | [3] |
| 20,000 | 20 | ~12 | - | - | [3] |
| 4,000 | 30 | ~4.5 | - | - | [3] |
| 10,000 | 30 | ~6 | - | - | [3] |
| 20,000 | 30 | ~8 | - | - | [3] |
| 4,000 | 40 | ~3.5 | - | - | [3] |
| 10,000 | 40 | ~5 | - | - | [3] |
| 20,000 | 40 | ~6.5 | - | - | [3] |
Table 3: Effect of Photoinitiator (PI) Concentration on Hydrogel Properties
| PI Concentration (wt%) | Effect on Tensile Strength | Effect on Swelling | Effect on Cell Viability | Source |
| 0.01 - 1 | Decreased with increasing concentration | Increased with increasing concentration | Decreased with increasing concentration | [4] |
| 0.2 vs 0.6 | Higher concentration leads to higher failure strength | - | Higher for 0.2% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and application of this compound and PEGDA hydrogels.
Synthesis of PEGDA Hydrogels by Photopolymerization
This protocol describes the general procedure for preparing PEGDA hydrogels.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving PEGDA in PBS to the desired concentration (e.g., 10%, 20% w/v).
-
Add the photoinitiator to the precursor solution. A common concentration is 0.05-1% w/v.[4] Ensure the photoinitiator is completely dissolved.
-
To encapsulate cells or drugs, add them to the precursor solution at this stage and mix gently to ensure uniform distribution.
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient time to ensure complete polymerization (typically a few minutes). The exact time will depend on the photoinitiator concentration and light intensity.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS or deionized water to remove any unreacted monomers and photoinitiator.[5]
Characterization of Hydrogel Properties
The swelling ratio provides insight into the crosslink density of the hydrogel.
Procedure:
-
Immerse the prepared hydrogel in deionized water or PBS at 37°C.[3]
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (swollen weight, Ws).
-
Continue until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant).
-
Lyophilize (freeze-dry) the swollen hydrogel to remove all water and record its dry weight (Wd).
-
Calculate the swelling ratio (Q) using the formula: Q = Ws / Wd.[8]
This protocol determines the stiffness of the hydrogel.
Procedure:
-
Prepare cylindrical hydrogel samples.
-
Perform unconfined compression testing using a mechanical testing machine equipped with a parallel-plate compression clamp.[8]
-
Apply a compressive strain at a constant rate.
-
The compressive modulus is determined from the slope of the linear region of the resulting stress-strain curve.[8]
SEM is used to visualize the porous microstructure of the hydrogel.
Procedure:
-
Equilibrate the hydrogel sample in water.
-
Freeze the sample rapidly in liquid nitrogen.
-
Lyophilize the frozen sample to remove water while preserving the porous structure.
-
Mount the dried hydrogel on an SEM stub and sputter-coat it with a conductive material (e.g., gold-palladium).
-
Image the cross-section of the hydrogel using an SEM to observe the pore morphology.[9]
FTIR is used to confirm the chemical structure of the PEGDA and the resulting hydrogel.
Procedure:
-
Obtain FTIR spectra of the PEG precursor, the acrylated PEGDA, and the crosslinked hydrogel.
-
For liquid samples (PEG, PEGDA), a small drop can be placed between KBr pellets. For the hydrogel, an attenuated total reflectance (ATR)-FTIR setup is often used.
-
Successful acrylation is confirmed by the appearance of a peak around 1725 cm⁻¹ (C=O stretching of the acrylate ester) and peaks around 1635 cm⁻¹ (C=C stretching of the vinyl group).[6]
-
Successful polymerization is indicated by the disappearance or significant reduction of the C=C peak in the hydrogel spectrum.
Drug Loading and Release Studies
This protocol outlines how to load a drug into a PEGDA hydrogel and measure its release profile.
Procedure for Drug Loading:
-
Encapsulation during polymerization: Add the drug to the precursor solution before UV exposure, as described in the synthesis protocol.
-
Equilibrium partitioning (swelling method):
-
Prepare a drug solution of known concentration.
-
Immerse a pre-formed hydrogel in the drug solution and allow it to swell to equilibrium. The drug will diffuse into the hydrogel.
-
Procedure for In Vitro Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C).
-
At specific time points, collect a sample of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative amount of drug released over time.[10]
Cell Encapsulation and Viability Assay
This protocol describes the encapsulation of cells within a PEGDA hydrogel and the assessment of their viability.
Procedure for Cell Encapsulation:
-
Prepare a sterile PEGDA precursor solution and add a sterile photoinitiator solution.
-
Centrifuge the desired cells and resuspend them in the precursor solution at the desired cell density (e.g., 1 x 10⁶ cells/mL).[11]
-
Gently mix to ensure a uniform cell suspension.
-
Polymerize the cell-laden solution using UV light as described in the synthesis protocol. Use a low UV intensity and short exposure time to minimize cell damage.[1]
Procedure for Cell Viability Assay (e.g., Live/Dead Assay):
-
Culture the cell-laden hydrogels in an appropriate cell culture medium.
-
At desired time points, wash the hydrogels with PBS.
-
Incubate the hydrogels in a solution containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red).
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify cell viability by counting the number of live and dead cells in multiple fields of view.[11]
Visualizations of Workflows and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and conceptual relationships in the study of this compound and PEGDA hydrogels.
Degradation of PEGDA Hydrogels
The degradation of PEGDA hydrogels is a critical factor for in vivo applications. The primary mechanism of degradation is the hydrolysis of the ester linkages at the ends of the PEG chains.[6] This process can be influenced by environmental factors such as pH and temperature. Additionally, oxidative degradation of the polyether backbone can also contribute to the breakdown of the hydrogel.[8] The degradation rate is inversely related to the crosslink density; hydrogels with a higher crosslink density (lower molecular weight PEGDA, higher polymer concentration) will degrade more slowly.[8] For applications requiring a more stable material, PEG diacrylamide (B3188283) (PEGDAA), which has more hydrolytically stable amide linkages, can be used as an alternative.[6]
Conclusion
This compound and the broader family of PEGDA hydrogels offer a versatile and highly tunable platform for a wide range of biomedical applications, including drug delivery and tissue engineering. By carefully selecting the molecular weight of the PEGDA precursor, the polymer concentration, and the photoinitiator concentration, researchers can tailor the physical, chemical, and biological properties of the resulting hydrogels to meet the specific requirements of their application. This guide provides the fundamental knowledge and detailed protocols necessary for the effective design, synthesis, and characterization of these promising biomaterials.
References
- 1. Comparative cytocompatibility of multiple candidate cell types to photoencapsulation in PEGNB/PEGDA macroscale or microscale hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of PEGDA Molecular Weight and Concentration on the In Vitro Release of the Model Protein BSA–FITC from Photo Crosslinked Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.tus.ie [research.tus.ie]
- 5. mdpi.com [mdpi.com]
- 6. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Molecular Weight and Loading on Matrix Metalloproteinase-2 Mediated Release from Poly(Ethylene Glycol) Diacrylate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study on the material properties of novel PEGDA/gelatin hybrid hydrogels polymerized by electron beam irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flexural characterization of cell encapsulated PEGDA hydrogels with applications for tissue engineered heart valves - PMC [pmc.ncbi.nlm.nih.gov]
Bis-acrylate-PEG6 solubility in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Bis-acrylate-PEG6, a bifunctional monomer crucial in the synthesis of hydrogels, coatings, and other crosslinked polymer networks. For the purpose of this guide, this compound is understood to be a poly(ethylene glycol) diacrylate (PEGDA) with a PEG chain consisting of approximately six ethylene (B1197577) glycol repeat units (average Mₙ ≈ 378 g/mol ). Given the limited availability of specific quantitative data for this exact oligomer, this guide synthesizes information from analogous low molecular weight PEGDAs (Mₙ 250-700 g/mol ) to provide a reliable reference for formulation and experimental design.
Core Concept: Understanding PEGDA Solubility
The solubility of this compound is governed by the physicochemical properties of its two primary components: the hydrophilic poly(ethylene glycol) backbone and the relatively more hydrophobic terminal acrylate (B77674) groups. The principle of "like dissolves like" is paramount. The short, flexible PEG chain imparts significant water solubility and miscibility with many polar organic solvents. Low molecular weight PEGs themselves can be considered protic solvents with aprotic binding sites, making them soluble in a wide array of organic substrates.[1]
Solubility Data Summary
The following table summarizes the solubility of low molecular weight PEGDA, including this compound, in a range of common laboratory solvents. The data is compiled from technical data sheets and peer-reviewed literature, representing qualitative and, where available, quantitative information.
| Solvent | Solvent Polarity (Relative) | Solubility / Miscibility | Notes |
| Water | Very High (Polar, Protic) | Soluble / Miscible [2][3] | Excellent solubility is expected due to the hydrophilic PEG backbone.[4][5] A PEGDA with Mₙ 3400 has a reported solubility of 20 wt.% at 23 °C.[6] |
| Methanol / Ethanol | High (Polar, Protic) | Soluble / Miscible [7] | The alcohol's polarity and hydrogen bonding capability are compatible with the ether linkages of the PEG chain. |
| Acetone | High (Polar, Aprotic) | Soluble / Miscible | Generally a good solvent for a wide range of oligomers. |
| Dimethylformamide (DMF) | High (Polar, Aprotic) | Soluble / Miscible | Often used as a reaction solvent for polymerizations involving acrylates. |
| Dimethyl Sulfoxide (DMSO) | High (Polar, Aprotic) | Soluble / Miscible | A strong polar aprotic solvent capable of dissolving a wide range of substances. A good solvent for PEG.[8] |
| Tetrahydrofuran (THF) | Medium (Polar, Aprotic) | Soluble / Miscible [7] | Studies identify THF as an excellent solvent for PEG.[8] |
| Dichloromethane (DCM) | Medium (Polar, Aprotic) | Soluble / Miscible | A common solvent for many polymers and oligomers. |
| Chloroform | Medium (Polar, Aprotic) | Soluble / Miscible [7] | Similar to DCM, it is an effective solvent for PEG-based molecules.[8] |
| Toluene (B28343) | Low (Nonpolar) | Partially Soluble to Insoluble | The nonpolar aromatic nature of toluene is less compatible with the highly polar PEG chain. |
| Hexane / Heptane | Very Low (Nonpolar) | Insoluble | Aliphatic hydrocarbons are poor solvents for polar PEG-based molecules. |
Experimental Protocol for Solubility Determination
This section details a standardized methodology for the qualitative and quantitative determination of this compound solubility in a given solvent.
1. Materials and Equipment:
-
This compound (liquid)
-
Analytical balance (± 0.1 mg precision)
-
20 mL glass scintillation vials with screw caps
-
Calibrated positive displacement pipettes or glass syringes
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Ultrasonic bath[9]
-
Temperature-controlled environment (e.g., water bath or incubator) at 25 °C
2. Qualitative Assessment (Rapid Screening):
-
Add 1 mL of the selected solvent to a glass vial.
-
Add 100 µL (~112 mg) of this compound to the solvent.
-
Cap the vial securely and vortex for 30 seconds.
-
Visually inspect the solution against a dark background for any signs of cloudiness, phase separation, or undissolved droplets.
-
If the solution is not clear, place it on a magnetic stirrer for 10 minutes or in an ultrasonic bath for 5 minutes.[9]
-
Re-inspect the solution. Classify as:
-
Soluble/Miscible: A single, clear, homogenous phase is observed.
-
Partially Soluble: The solution is cloudy, hazy, or contains undissolved droplets that do not clarify with mixing.
-
Insoluble: Two distinct liquid layers are present, or the this compound remains as a separate phase.
-
3. Quantitative Assessment (Weight/Volume Percentage):
-
Tare a clean, dry glass vial on the analytical balance.
-
Add a precisely weighed amount of this compound to the vial (e.g., 1.000 g).
-
Add a small, known volume of the solvent (e.g., 1.0 mL) to the vial.
-
Cap the vial and mix using a vortex mixer and/or magnetic stirrer at a constant temperature (25 °C) until the solution is homogenous. If dissolution is slow, an ultrasonic bath can be used.[9]
-
Continue to add the solvent in known increments (e.g., 0.5 mL), ensuring complete dissolution after each addition.
-
The saturation point is reached when a slight permanent cloudiness or the formation of a second phase persists after vigorous and prolonged mixing.
-
Calculate the solubility in weight/volume % (g/mL) or other desired units based on the total mass of solute and volume of solvent added just before the saturation point was reached. For example, a procedure for preparing a 10% (w/v) solution involves dissolving 100 mg of PEGDA in 1.0 mL of the solvent.[10]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(ethylene glycol) diacrylate (Mn 2000) [chembk.com]
- 3. Poly(ethylene glycol) diacrylate | 26570-48-9 [chemicalbook.com]
- 4. polysciences.com [polysciences.com]
- 5. polysciences.com [polysciences.com]
- 6. Poly(ethylene glycol) diacrylate CAS 26570-48-9 Sigma Aldrich [sigmaaldrich.com]
- 7. Water soluble hyperbranched polymers from controlled radical homopolymerization of PEG diacrylate - RSC Advances (RSC Publishing) DOI:10.1039/C5RA01253H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 10. advancedbiomatrix.com [advancedbiomatrix.com]
Bis-acrylate-PEG6 stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Bis-Acrylate-PEG6
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a bifunctional crosslinker commonly employed in the synthesis of hydrogels, PROTACs (PROteolysis TArgeting Chimeras), and other advanced biomaterials.[1][2][3] Its structure, featuring a hexa-ethylene glycol (PEG6) core flanked by two acrylate (B77674) groups, provides a flexible, hydrophilic spacer that is critical for its function in biological systems. Understanding the chemical stability and optimal storage conditions of this reagent is paramount for ensuring experimental reproducibility, maintaining material integrity, and guaranteeing the performance of the final product.
This guide provides a comprehensive overview of the stability profile of this compound, detailing its susceptibility to various degradation pathways. It outlines recommended storage conditions based on vendor datasheets and scientific literature, and presents detailed experimental protocols for assessing stability.
Chemical Structure and Properties
-
IUPAC Name: 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate
-
Molecular Formula: C₁₈H₃₀O₉[1]
-
Appearance: Colorless to light yellow liquid[2]
Stability Profile
The stability of this compound is primarily dictated by the chemical reactivity of its acrylate ester groups and the polyether backbone. Degradation can occur through several mechanisms, including hydrolysis, thermal decomposition, and photodegradation.
Hydrolytic Stability
The ester linkages in the acrylate groups are the most significant points of vulnerability in the this compound molecule. These bonds are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond, yielding a carboxylic acid (polyacrylic acid) and an alcohol (polyethylene glycol).
Several factors influence the rate of hydrolysis:
-
pH: Hydrolysis is significantly accelerated under both acidic and basic conditions. Studies on similar poly(ethylene glycol) diacrylate (PEGDA) systems show that degradation rates increase as pH is reduced, which may be due to the autocatalytic effect of the carboxylic acid groups generated during ester hydrolysis.[4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.
-
Enzymatic Activity: In biological environments, esterase enzymes can catalyze the rapid cleavage of the ester bonds.
The primary degradation mechanism for PEG-diacrylate hydrogels in vivo is the hydrolysis of the acrylate esters.[5][6] This susceptibility is a key feature exploited in the design of biodegradable hydrogels for drug delivery and tissue engineering. Conversely, substituting the acrylate ester with a more stable amide linkage (acrylamide) results in a significantly more hydrolytically stable material, confirming the ester group as the primary site of hydrolytic degradation.[5][6]
Caption: Hydrolytic degradation pathway of this compound.
Thermal Stability
This compound exhibits moderate thermal stability. However, elevated temperatures can accelerate degradation processes and may induce unwanted polymerization, especially in the presence of radical initiators.
Thermogravimetric analysis (TGA) of similar PEGDA-based hydrogels shows that thermal decomposition behavior is influenced by factors such as crosslink density and water content.[7] Differential Scanning Calorimetry (DSC) studies on photopolymerized PEGDA have identified glass transition temperatures (Tg) ranging from 27°C to 56°C, depending on the specific formulation.[8] It is crucial to avoid storing the material at temperatures approaching its decomposition or glass transition temperature to maintain its chemical integrity.
Photo-stability
Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of this compound. This photodegradation can occur through two main pathways:
-
Direct Photolysis: High-energy photons can directly cleave bonds within the molecule.
-
Radical-Mediated Oxidation: UV light can generate reactive oxygen species (e.g., hydroxyl radicals) in aqueous solutions, which can attack the polyether backbone of the PEG chain.[9] This process leads to random chain scission, reducing the molecular weight and altering the material's properties.[10]
Studies on the photodegradation of PEG in aqueous solutions using processes like H₂O₂/UV have identified degradation products including smaller organic acids like formic acid, acetic acid, and glycolic acid.[9][10][11] Therefore, it is essential to protect this compound from light during storage and handling.
Caption: Simplified pathway for oxidative/photodegradation of the PEG chain.
Recommended Storage Conditions
To minimize degradation and ensure a long shelf life, this compound should be stored under specific conditions. The following recommendations are compiled from multiple suppliers.[1][2][12]
| Form | Temperature | Duration | Atmosphere & Conditions |
| Powder/Neat Liquid | -20°C | Up to 3 years | Sealed container, protect from moisture, protect from light.[1][12] |
| 2-8°C or 4°C | Up to 2 years | Sealed in dry conditions.[2] | |
| In Solvent | -80°C | Up to 6 months | Stored under an inert atmosphere (e.g., nitrogen).[1][2] |
| -20°C | Up to 1 month | Stored under an inert atmosphere (e.g., nitrogen).[1][2] |
General Storage Precautions:
-
Moisture: Always store in a tightly sealed container in a dry environment or desiccator to prevent hydrolysis.[1]
-
Inert Atmosphere: For maximum stability, especially once dissolved in a solvent, storing under an inert gas like nitrogen or argon is recommended to prevent oxidation.[1][2]
-
Light: Protect from direct sunlight and UV sources.[12]
-
Incompatible Materials: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents, as they can catalyze degradation.[12]
Experimental Protocols for Stability Assessment
Assessing the stability of this compound, particularly after its incorporation into hydrogels, involves monitoring changes in its physical and chemical properties over time under controlled conditions.
Caption: Workflow for a typical in vitro stability study of a PEG-based hydrogel.
Protocol: Hydrolytic Degradation Study of a this compound Hydrogel
This protocol assesses stability by measuring changes in the physical properties of a hydrogel over time.
-
Hydrogel Formation:
-
Prepare a precursor solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.
-
Add a photoinitiator (e.g., LAP, Irgacure 2959).
-
Cast the solution into molds of a defined geometry (e.g., discs for swelling/mass loss, rectangular bars for mechanical testing).
-
Polymerize the hydrogels by exposing them to UV light of the appropriate wavelength and intensity for a specified duration.
-
-
Initial Measurements (Time = 0):
-
Remove a subset of hydrogels (n ≥ 3) from the molds.
-
Gently blot the surface to remove excess water and record the initial wet weight (W_w,0).
-
Lyophilize (freeze-dry) the hydrogels until a constant weight is achieved to determine the initial dry weight (W_d,0).
-
Calculate the initial swelling ratio: SR₀ = (W_w,0 - W_d,0) / W_d,0.
-
-
Incubation:
-
Place the remaining hydrogels individually in vials containing a known volume of sterile PBS (pH 7.4).
-
Incubate the vials at 37°C in a shaking incubator.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove a subset of hydrogels (n ≥ 3) from the incubation buffer.
-
Record the wet weight (W_w,t) after blotting.
-
Lyophilize the samples to determine the dry weight (W_d,t).
-
-
Data Analysis:
-
Mass Loss (%): Calculate the percentage of mass loss at each time point: Mass Loss (%) = [(W_d,0 - W_d,t) / W_d,0] * 100.
-
Swelling Ratio: Calculate the swelling ratio at each time point: SR_t = (W_w,t - W_d,t) / W_d,t.
-
Plot the Mass Loss (%) and Swelling Ratio over time to visualize the degradation profile. An increase in swelling ratio and mass loss indicates network degradation.[5]
-
Key Analytical Techniques for Characterizing Degradation
-
Thermogravimetric Analysis (TGA):
-
Methodology: A small sample of the material (e.g., lyophilized hydrogel) is heated in a controlled atmosphere (e.g., nitrogen) on a microbalance. The mass of the sample is recorded as a function of temperature.
-
Application: To determine the thermal stability and decomposition profile of the polymer. For nanoparticles, it can be used to quantify the polymer mass after evaporating water and other volatiles.[13]
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Methodology: The incubation medium (e.g., PBS) in which the hydrogel was degrading is collected. The soluble degradation products are mixed with a matrix and analyzed. The instrument measures the mass-to-charge ratio of the ions.
-
Application: To identify the molecular weights of the soluble polymer fragments released during degradation, providing insight into the degradation mechanism (e.g., recovery of the original PEGDA monomer).[13]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Methodology: The aqueous medium containing degradation products is injected into an HPLC system. Compounds are separated based on their affinity for the stationary phase and detected.
-
Application: Primarily used to separate and quantify small molecule degradation products, such as the organic acids formed during photodegradation.[9]
-
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. The primary routes of degradation are hydrolysis of the acrylate ester linkages and oxidative or photodegradation of the polyether backbone. Hydrolysis is highly dependent on pH and temperature, while photodegradation is a concern upon exposure to UV light. Adherence to strict storage conditions—specifically, low temperature (-20°C for long-term), protection from moisture and light, and use of an inert atmosphere—is essential to preserve the integrity of the molecule. For applications involving biodegradable materials, understanding and characterizing these degradation pathways through systematic experimental studies is crucial for designing materials with predictable and controlled performance.
References
- 1. invivochem.net [invivochem.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound|85136-58-9|MSDS [dcchemicals.com]
- 13. Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Profile of Bis-acrylate-PEG6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data sheet (SDS) information for Bis-acrylate-PEG6 (CAS No. 85136-58-9). Aimed at professionals in research and drug development, this document synthesizes available safety data, outlines relevant experimental methodologies based on OECD guidelines, and visually represents key safety and functional concepts.
Chemical and Physical Properties
This compound, with the molecular formula C18H30O9 and a molecular weight of 390.43, is utilized as a PROTAC (PROteolysis TArgeting Chimera) linker.[1] Its physical form is generally a liquid.[2] For optimal stability, it should be stored in a sealed container in a dry environment at temperatures between 2-8°C.[2]
| Property | Value | Source |
| CAS Number | 85136-58-9 | [2][3] |
| Molecular Formula | C18H30O9 | [3] |
| Molecular Weight | 390.43 | [3] |
| Physical Form | Liquid | [2] |
| Purity | ≥ 98% | [2] |
| Storage Temperature | 2-8°C (Sealed, dry) | [2] |
| Synonyms | 3,6,9,12,15-pentaoxaheptadecane-1,17-diyl diacrylate | [2] |
Toxicological Profile and Hazard Identification
This compound is classified under the Globally Harmonized System (GHS) with several key hazards. It is harmful if swallowed and poses a significant risk to aquatic life with long-lasting effects.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Experimental Protocols for Safety Assessment
The toxicological classifications of this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.
Acute Oral Toxicity (OECD Guidelines 420, 423, 425)
Acute oral toxicity studies aim to determine the adverse effects that occur shortly after a single oral dose of a substance.[4] These guidelines provide methods to rank and classify a substance according to the GHS.[4]
-
Principle: A single dose of the test substance is administered to fasted animals, typically rodents.[5]
-
Methodology: The test can follow several procedures, including the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), or the Up-and-Down Procedure (TG 425).[4][6] The choice of method influences the number of animals used and the precision of the resulting LD50 estimate.[4]
-
Observations: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.[5][7] Body weight changes are also monitored.[5]
-
Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically derived single dose expected to cause death in 50% of the animals.[5]
Skin Irritation (OECD Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)
This in vitro method assesses the potential of a chemical to cause skin irritation.[8]
-
Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[9]
-
Methodology: The test chemical is applied topically to the RhE tissue.[9] After a specific exposure time, the chemical is removed, and the tissue is incubated.[9]
-
Observations: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified spectrophotometrically.[9][10]
-
Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the chemical is an irritant.[8][9]
Eye Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)
This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[11][12]
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal, typically a rabbit, with the untreated eye serving as a control.[12]
-
Methodology: Before the test, a weight-of-the-evidence analysis of existing data is performed to avoid unnecessary animal testing.[3] If the test is necessary, analgesics and anesthetics are used to minimize pain and distress.[3]
-
Observations: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours after application) for lesions of the conjunctiva, cornea, and iris.[11] The reversibility of any observed effects is also assessed for up to 21 days.[11]
-
Endpoint: The severity and reversibility of eye lesions are scored to determine the irritation or corrosion potential.[12]
Visualizing Safety and Functional Information
The following diagrams illustrate key workflows and the biological context of this compound.
References
- 1. invivochem.net [invivochem.net]
- 2. This compound | 85136-58-9 [sigmaaldrich.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 7. oecd.org [oecd.org]
- 8. iivs.org [iivs.org]
- 9. x-cellr8.com [x-cellr8.com]
- 10. policycommons.net [policycommons.net]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. nucro-technics.com [nucro-technics.com]
Methodological & Application
Application Notes and Protocols for Bis-acrylate-PEG6 Hydrogel Formulation for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the in vivo cellular microenvironment more accurately than traditional two-dimensional (2D) cultures. Poly(ethylene glycol) (PEG)-based hydrogels are a versatile class of synthetic biomaterials for creating these 3D scaffolds due to their biocompatibility, tunable mechanical properties, and bio-inert nature, which minimizes non-specific protein adsorption. This allows for the precise introduction of bioactive cues.
This document provides detailed application notes and protocols for the use of bis-acrylate-PEG6 hydrogels in 3D cell culture. This compound is a low molecular weight PEG derivative functionalized with acrylate (B77674) groups on both ends, enabling the formation of crosslinked hydrogel networks. The short PEG6 chain length results in a high crosslinking density, leading to hydrogels with a distinct range of mechanical properties. While specific data for this compound is limited in published literature, the principles and data from low molecular weight PEG-diacrylate (PEGDA), such as PEGDA 400, serve as a close and relevant proxy. These application notes will, therefore, leverage data from these analogous systems to provide a comprehensive guide.
Data Presentation: Mechanical Properties and Cell Viability
The mechanical properties of the hydrogel and the resulting cell viability are critical parameters in 3D cell culture. These properties can be tuned by varying the concentration of the this compound precursor. The following tables summarize the expected mechanical properties and cell viability based on studies of low molecular weight PEGDA hydrogels.[1]
Table 1: Mechanical Properties of Low Molecular Weight PEG-Diacrylate Hydrogels [1][2]
| Precursor Concentration (wt%) | Compressive Modulus (MPa) | Tensile Modulus (MPa) | Swelling Ratio |
| 10 | ~0.04 | ~0.02 | High |
| 20 | ~0.4 | ~0.2 | Moderate |
| 30 | ~1.0 | ~0.9 | Low |
| 40 | ~1.7 | ~3.5 | Very Low |
Note: Data is representative of low molecular weight PEGDA (e.g., PEGDA 400 and blends) and should be considered as an estimation for this compound hydrogels.
Table 2: Cell Viability in Low Molecular Weight PEG-Diacrylate Hydrogels [1]
| Precursor Concentration (wt%) | Average Initial Cell Viability (%) |
| 20 | ~80% |
| 25 | ~75% |
| 30 | ~55% |
| 40 | ~36% |
Note: Cell viability is cell-type dependent and can be influenced by the photoinitiator concentration and UV exposure time.
Experimental Protocols
Protocol 1: this compound Hydrogel Formulation and Cell Encapsulation
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), sterile
-
Cell suspension in culture medium
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the photoinitiator in sterile PBS to a final concentration of 0.05% (w/v). Gently warm and vortex to dissolve completely.
-
Weigh the desired amount of this compound to achieve the target final concentration (e.g., 10%, 20% w/v).
-
Add the this compound to the photoinitiator solution and mix thoroughly until fully dissolved. Sterilize the precursor solution by filtering through a 0.22 µm syringe filter.
-
-
Cell Encapsulation:
-
Prepare a single-cell suspension at the desired concentration (e.g., 1 x 10^6 cells/mL) in your standard cell culture medium.
-
Mix the cell suspension with the hydrogel precursor solution at a 1:4 ratio (e.g., 1 part cell suspension to 4 parts precursor solution) to achieve the final desired cell density and hydrogel concentration. Pipette gently to ensure a homogenous mixture without introducing air bubbles.
-
-
Photopolymerization:
-
Pipette the cell-laden precursor solution into a mold of desired shape and size (e.g., a 96-well plate, a custom PDMS mold).
-
Expose the solution to UV light (365 nm) to initiate photopolymerization. The exposure time will depend on the UV light intensity and the volume of the precursor solution (typically 5-10 minutes).
-
After polymerization, add sterile culture medium to the hydrogels to prevent dehydration.
-
-
Cell Culture:
-
Incubate the cell-laden hydrogels in a standard cell culture incubator (37°C, 5% CO2).
-
Change the culture medium every 2-3 days.
-
Protocol 2: Cell Viability Assessment (Live/Dead Assay)
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
-
Phosphate-buffered saline (PBS), sterile
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of Calcein AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in sterile PBS according to the manufacturer's instructions.
-
-
Staining:
-
Aspirate the culture medium from the hydrogels.
-
Wash the hydrogels twice with sterile PBS.
-
Add the staining solution to each hydrogel, ensuring complete coverage.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Imaging:
-
After incubation, carefully remove the staining solution and wash the hydrogels with PBS.
-
Image the hydrogels using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
-
Quantification:
-
Acquire images from multiple random fields of view for each hydrogel.
-
Use image analysis software (e.g., ImageJ) to count the number of live (green) and dead (red) cells.
-
Calculate the percentage of viable cells: (Number of live cells / Total number of cells) x 100.
-
Signaling Pathways and Visualizations
The stiffness of the hydrogel scaffold plays a crucial role in regulating cell behavior through mechanotransduction. Key signaling pathways involved include integrin-mediated signaling and the YAP/TAZ pathway.
Integrin-Mediated Signaling
Cells interact with their surrounding extracellular matrix (ECM) through transmembrane receptors called integrins. In synthetic hydrogels, the incorporation of adhesion ligands (e.g., RGD peptides) allows for integrin binding. The mechanical properties of the hydrogel can influence the clustering of integrins and the formation of focal adhesions, which in turn activates downstream signaling cascades affecting cell survival, proliferation, and differentiation.
Caption: Integrin-mediated signaling in a PEG hydrogel.
YAP/TAZ Signaling Pathway
The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are key mechanosensors that translate mechanical cues from the ECM into gene expression programs. In soft hydrogels, YAP/TAZ are typically phosphorylated and retained in the cytoplasm. In stiffer hydrogels, increased cytoskeletal tension leads to the dephosphorylation and nuclear translocation of YAP/TAZ, where they promote the expression of genes involved in cell proliferation and matrix stiffening.
References
Application Notes and Protocols for Bis-acrylate-PEG6 Crosslinking in Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and characterization of hydrogels using Bis-acrylate-PEG6 (PEGDA MW 6000 Da) via photopolymerization. This method allows for the creation of biocompatible and tunable three-dimensional scaffolds with broad applications in tissue engineering and controlled drug delivery.
Introduction
Poly(ethylene glycol) (PEG) based hydrogels are widely used as scaffolding materials in biomedical applications due to their biocompatibility, tunable mechanical properties, and ability to encapsulate cells and therapeutic agents.[1] this compound, a derivative of PEG with acrylate (B77674) functional groups at both ends, can be rapidly crosslinked into a hydrogel network through photopolymerization in the presence of a photoinitiator and UV light.[2] The resulting hydrogels mimic the hydrated environment of soft tissues, making them ideal for tissue engineering and regenerative medicine.[3] The crosslinking density, and consequently the mechanical and swelling properties of the hydrogel, can be precisely controlled by adjusting the PEGDA concentration and molecular weight.[4][5]
Key Applications
PEGDA hydrogels serve as versatile platforms for a range of biomedical applications:
-
Tissue Engineering: They provide a synthetic extracellular matrix (ECM) that supports cell growth, proliferation, and differentiation for the regeneration of tissues such as cartilage, bone, and vascular networks.[6]
-
Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, such as small molecule drugs, proteins, and growth factors, for sustained and localized release.[5][7]
-
3D Cell Culture: PEGDA hydrogels offer a three-dimensional environment for cell culture that more closely mimics the in vivo conditions compared to traditional 2D culture systems.
Experimental Protocols
Materials
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 6000 Da
-
Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, UV-transparent molds (e.g., PDMS)
-
UV light source (365 nm)
Protocol 1: Preparation of PEGDA Hydrogels by Photopolymerization
This protocol describes the formation of a 10% (w/v) PEGDA hydrogel.
-
Prepare Precursor Solution:
-
Dissolve PEGDA (MW 6000 Da) in sterile PBS (pH 7.4) to a final concentration of 10% (w/v). Ensure complete dissolution by gentle vortexing or stirring.
-
Add the photoinitiator, Irgacure 2959, to the PEGDA solution at a concentration of 0.5% (w/v). Protect the solution from light from this point forward.
-
-
Casting the Hydrogel:
-
Pipette the precursor solution into sterile, UV-transparent molds of the desired shape and size.
-
-
Photocrosslinking:
-
Expose the molds containing the precursor solution to UV light (365 nm) at a specific intensity (e.g., 10 mW/cm²) for a defined period (e.g., 5-10 minutes) to initiate polymerization. The crosslinking time can be adjusted to modulate the hydrogel's mechanical properties.[8]
-
-
Hydration and Sterilization:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with sterile PBS to remove any unreacted components.
-
Allow the hydrogels to swell in sterile PBS for 24 hours at 37°C before use in cell culture or other applications.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
The swelling ratio provides an indication of the hydrogel's crosslinking density and water absorption capacity.
-
Record the weight of the fully swollen hydrogel (Ws).
-
Lyophilize (freeze-dry) the hydrogel until all water is removed.
-
Record the weight of the dry hydrogel (Wd).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio = (Ws - Wd) / Wd
-
B. Mechanical Testing (Compression Modulus)
The mechanical properties of the hydrogel are crucial for its application, especially in tissue engineering where it needs to mimic the stiffness of the native tissue.
-
Prepare cylindrical hydrogel samples.
-
Perform unconfined compression testing using a mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).
-
The compressive modulus can be determined from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).
Data Presentation
The properties of this compound hydrogels can be tailored by altering the polymer concentration. The following table summarizes the expected relationship between PEGDA concentration and key hydrogel characteristics.
| PEGDA Concentration (w/v) | Swelling Ratio (g/g) | Compressive Modulus (kPa) | Mesh Size (nm) |
| 5% | ~ 25 - 35 | ~ 5 - 15 | ~ 15 - 25 |
| 10% | ~ 15 - 25 | ~ 20 - 40 | ~ 10 - 20 |
| 20% | ~ 8 - 15 | ~ 50 - 100 | ~ 5 - 10 |
Note: These values are illustrative and can vary based on the specific photoinitiator, UV exposure time, and measurement conditions.
Visualizations
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for PEGDA hydrogel synthesis and characterization.
VEGF Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that stimulates the formation of new blood vessels (angiogenesis). PEGDA hydrogels can be functionalized with VEGF to promote vascularization in tissue engineering constructs.
Caption: Simplified VEGF signaling pathway for angiogenesis.
References
- 1. Flexural characterization of cell encapsulated PEGDA hydrogels with applications for tissue engineered heart valves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Bioactive Hydrogels Made from Step-Growth Derived PEG-Peptide Macromers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. VEGF signaling pathway | Abcam [abcam.com]
Application Notes and Protocols: Bis-acrylate-PEG6 Bioconjugation for Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-acrylate-PEG6 is a homobifunctional crosslinker that enables the covalent conjugation of two peptide molecules through a flexible polyethylene (B3416737) glycol (PEG) spacer. This technique is particularly effective for peptides containing cysteine residues, as the acrylate (B77674) groups react selectively with the thiol side chains via a Michael addition reaction. This results in the formation of stable thioether bonds. The PEG6 linker enhances the solubility and pharmacokinetic properties of the resulting peptide conjugate, making this method valuable in drug development, biomaterial science, and various research applications.
These application notes provide an overview of the chemistry, protocols for conjugation and analysis, and potential applications of this compound in peptide bioconjugation.
Chemistry of Conjugation
The bioconjugation of peptides using this compound relies on the Thiol-Michael addition reaction . In this reaction, the nucleophilic thiol group of a cysteine residue attacks the electron-deficient β-carbon of the acrylate group. This reaction is highly efficient and proceeds under mild, aqueous conditions, which is advantageous for maintaining the integrity of sensitive peptide structures. The reaction is typically base-catalyzed, with the rate increasing at slightly alkaline pH values (pH 7.0-8.5) due to the increased concentration of the more nucleophilic thiolate anion.
The general reaction scheme is as follows:
-
Step 1: Thiolate formation: The thiol group of a cysteine residue is deprotonated in a buffer with a pH slightly above its pKa.
-
Step 2: Nucleophilic attack: The resulting thiolate anion attacks one of the acrylate groups of the this compound molecule.
-
Step 3: Second peptide conjugation: A second cysteine-containing peptide reacts with the remaining acrylate group on the other end of the PEG linker, forming a stable peptide-PEG-peptide conjugate.
Quantitative Data Summary
The efficiency and outcome of the bioconjugation reaction can be influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize typical reaction parameters and expected outcomes based on studies of similar thiol-acrylate conjugation reactions.
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Reaction rate increases with pH. However, pH > 8.5 may lead to side reactions like hydrolysis of the acrylate group. |
| Temperature | 4 - 37 °C | Room temperature (20-25 °C) is generally sufficient. Lower temperatures can be used to slow down the reaction and minimize potential side reactions. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored (e.g., by HPLC or mass spectrometry) to determine the optimal time. |
| Molar Ratio (Peptide:this compound) | 2:1 to 2.2:1 | A slight excess of the peptide can help drive the reaction to completion and ensure both acrylate groups are reacted. |
| Solvent | Aqueous buffers (e.g., PBS, Tris, HEPES) | Co-solvents like DMSO or DMF can be used at low concentrations (<10%) if the peptide or linker has limited aqueous solubility. |
| Analytical Technique | Typical Result/Observation | Purpose |
| Reverse-Phase HPLC | Appearance of a new peak with a longer retention time corresponding to the conjugate. | Monitor reaction progress, assess purity, and purify the final product. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Observation of a mass corresponding to the sum of two peptide molecules and the this compound linker. | Confirm the identity and molecular weight of the conjugate. |
| ¹H NMR Spectroscopy | Disappearance of the characteristic acrylate proton signals (around 5.8-6.4 ppm). | Confirm the consumption of the acrylate groups. |
Experimental Protocols
Protocol 1: General Procedure for Peptide-PEG-Peptide Conjugation
This protocol describes a general method for conjugating a cysteine-containing peptide to this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5, containing 5 mM EDTA
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC)
-
Analytical Instruments: Mass spectrometer (MALDI-TOF or ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide may have formed disulfide bonds, pre-treat the solution with a 2-3 fold molar excess of TCEP for 30 minutes at room temperature.
-
Linker Preparation: Dissolve the this compound in the conjugation buffer to a concentration that will result in the desired molar ratio when added to the peptide solution.
-
Conjugation Reaction: Add the this compound solution to the peptide solution to achieve a final molar ratio of approximately 1:2.2 (linker:peptide). Gently mix the solution and allow the reaction to proceed at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 1, 2, and 4 hours) and analyzing them by RP-HPLC and mass spectrometry.
-
Quenching: Once the desired level of conjugation is achieved, quench any unreacted acrylate groups by adding a 5-10 fold molar excess of a quenching reagent (e.g., L-cysteine) and incubating for an additional 30 minutes.
-
Purification: Purify the peptide-PEG-peptide conjugate from unreacted peptide, linker, and quenching reagent using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is commonly used.
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
-
Storage: Lyophilize the purified conjugate and store it at -20°C or -80°C.
Protocol 2: Hydrogel Formation with Bis-cysteine Peptides
This compound can be used to crosslink peptides containing two or more cysteine residues to form hydrogels, which are useful for 3D cell culture and tissue engineering applications.[1][2][3]
Materials:
-
Bis-cysteine peptide (a peptide with at least two cysteine residues)
-
This compound
-
Cell culture medium or a suitable buffer (e.g., HEPES buffered saline, pH 7.4)
Procedure:
-
Precursor Solution Preparation: Prepare sterile, stock solutions of the bis-cysteine peptide and this compound in the desired buffer or cell culture medium. The concentrations should be calculated to achieve the desired final polymer concentration in the hydrogel (e.g., 5-20% w/v).
-
Hydrogel Formation: In a sterile environment, mix the bis-cysteine peptide and this compound solutions at a 1:1 molar ratio of thiol groups to acrylate groups. If encapsulating cells, they can be gently resuspended in the peptide solution before adding the crosslinker.
-
Gelling: Dispense the mixture into the desired mold or culture vessel. Gelation will typically occur within minutes to an hour at 37°C. The gelation time can be influenced by the concentration of reactants and the pH of the solution.[4]
-
Equilibration: After gelation, the hydrogel can be swelled in an appropriate buffer or medium to reach equilibrium.
Visualizations
Caption: General workflow for this compound peptide bioconjugation.
Caption: Experimental workflow for peptide conjugation and purification.
Caption: Mechanism of the Thiol-Michael addition reaction.
References
- 1. Bioactive Hydrogels Made from Step-Growth Derived PEG-Peptide Macromers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Bis-acrylate-PEG6 (PEGDA) for Drug Delivery
Introduction
Poly(ethylene glycol) diacrylate (PEGDA), often referred to by specific structures such as Bis-acrylate-PEG6, is a versatile hydrogel-forming polymer widely utilized in biomedical applications due to its excellent biocompatibility, tunable properties, and ability to encapsulate a wide range of therapeutic agents.[1] These hydrogels serve as three-dimensional, crosslinked polymer networks that can absorb large amounts of water, making them ideal carriers for both small molecule drugs and larger biologics like proteins and peptides.[2][3] The crosslinking of PEGDA is typically achieved through photopolymerization, a rapid and controllable process that allows for the in-situ formation of drug-loaded hydrogels.[3][4]
The properties of the resulting hydrogel, such as mesh size, swelling ratio, degradation rate, and mechanical strength, can be precisely controlled by modulating the molecular weight of the PEGDA precursor and the polymer concentration.[2][5] This tunability makes PEGDA hydrogels a highly attractive platform for developing sophisticated drug delivery systems capable of providing sustained and controlled release of therapeutic agents.[1][2]
Key Applications in Drug Delivery
-
Sustained Release of Small Molecules: PEGDA hydrogels can effectively encapsulate and provide prolonged release of small molecule drugs, such as anti-inflammatory agents and chemotherapeutics. The release is often governed by Fickian diffusion, where the drug moves through the porous network of the hydrogel.[3]
-
Delivery of Biologics: The aqueous environment within PEGDA hydrogels is suitable for maintaining the stability and bioactivity of delicate protein and peptide drugs.[2]
-
Tissue Engineering Scaffolds: Drug-eluting PEGDA scaffolds can support tissue regeneration by providing both structural support and localized delivery of growth factors or other bioactive molecules.[6]
-
Ocular Drug Delivery: The biocompatibility and transparency of PEGDA hydrogels make them suitable for developing implants for sustained drug delivery to the eye.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing PEGDA hydrogels for drug delivery, highlighting the impact of molecular weight and polymer concentration on drug release and hydrogel properties.
Table 1: Influence of PEGDA Molecular Weight on Hydrogel Properties and Drug Release
| PEGDA Molecular Weight (Da) | Polymer Concentration (% w/v) | Swelling Ratio (%) | Mesh Size (nm) | Cumulative Drug Release (Triamcinolone Acetonide) at Day 21 (%) |
| 250 | 10 | 150 | 1.2 | ~60 |
| 700 | 10 | 250 | 2.5 | ~100 |
Data adapted from studies on ocular drug delivery implants. Higher molecular weight PEGDA leads to a less dense polymer network, resulting in increased swelling, larger mesh size, and faster drug release.[2]
Table 2: Effect of Polymer Concentration on Ketoprofen Release from PEGDA Hydrogels
| PEGDA Concentration (% w/w) | Release Medium pH | Cumulative Release at 8 hours (%) | Release Mechanism |
| 30 | 7.5 | ~70 | Higuchi & First-Order |
| 50 | 7.5 | ~50 | Higuchi & First-Order |
| 30 | 1.2 | ~45 | Higuchi & First-Order |
| 50 | 1.2 | ~30 | Higuchi & First-Order |
Data adapted from a study on controlled release of Ketoprofen. Higher polymer concentration results in a more tightly crosslinked network, which restricts drug diffusion and slows down the release rate.[3]
Experimental Protocols
Protocol 1: Fabrication of Drug-Loaded PEGDA Hydrogels via Photopolymerization
This protocol describes the preparation of drug-loaded PEGDA hydrogels using a photoinitiator and UV light.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, e.g., MW 700 Da)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenyl-acetophenone, DMPA, or Irgacure 2959)
-
Drug to be encapsulated
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
-
Molds (e.g., PDMS molds for disc-shaped hydrogels)
Procedure:
-
Prepare Precursor Solution:
-
Dissolve the desired concentration of PEGDA (e.g., 30% w/w) in PBS.
-
Dissolve the drug in the PEGDA solution to achieve the target final concentration (e.g., 2 mg per hydrogel).[3] Ensure the drug is fully dissolved or homogeneously suspended.
-
Add the photoinitiator to the solution (e.g., 0.5% w/w based on the macromere weight) and mix thoroughly until it is completely dissolved.[3]
-
-
Molding:
-
Pipette the precursor solution into the molds of the desired shape and size.
-
-
Photopolymerization:
-
Expose the molds containing the precursor solution to UV light (e.g., 365 nm at 10 mW/cm²) for a sufficient time to ensure complete crosslinking (e.g., 5-10 minutes).[3] The exact time will depend on the photoinitiator concentration and light intensity.
-
-
Hydrogel Retrieval and Washing:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted monomers, photoinitiator, and non-encapsulated drug.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a standard method for evaluating the release kinetics of a drug from the prepared PEGDA hydrogels.
Materials:
-
Drug-loaded PEGDA hydrogels
-
Release medium (e.g., PBS at pH 7.4, or simulated gastric/intestinal fluids)[7]
-
Shaking incubator or water bath set to 37°C
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Setup:
-
Place each drug-loaded hydrogel sample into a separate container (e.g., a 50 mL tube or beaker).
-
Add a defined volume of the release medium to each container, ensuring the hydrogel is fully submerged and that "sink conditions" are maintained (i.e., the concentration of the released drug in the medium does not exceed 10-15% of its saturation solubility).[8]
-
-
Incubation:
-
Place the containers in a shaking incubator set to 37°C and a suitable agitation speed (e.g., 100 rpm).[9]
-
-
Sampling:
-
Quantification:
-
Data Analysis:
-
Calculate the cumulative amount of drug released at each time point, accounting for the drug removed during previous sampling steps.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol provides a method to assess the in vitro biocompatibility of the PEGDA hydrogel material.
Materials:
-
PEGDA hydrogels (without drug)
-
Cell line (e.g., L929 fibroblasts)[10]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Hydrogel Sterilization and Extraction:
-
Sterilize the PEGDA hydrogels (e.g., using ethylene (B1197577) oxide or UV irradiation).
-
Prepare hydrogel extracts by incubating the sterilized hydrogels in a cell culture medium (e.g., at a ratio of 0.2 g/mL) for 24 hours at 37°C.
-
Filter the extract through a 0.22 µm syringe filter to ensure sterility.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
-
Cell Treatment:
-
Remove the old medium and replace it with the prepared hydrogel extract. Include a positive control (e.g., a cytotoxic substance) and a negative control (fresh medium).
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control. A high percentage of viability indicates good biocompatibility.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatibility Evaluation of a New Hydrogel Dressing Based on Polyvinylpyrrolidone/Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-acrylate-PEG6 in 3D Bioprinting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-acrylate-PEG6 is a synthetic polymer that has garnered significant interest in the field of 3D bioprinting for tissue engineering and drug development applications. Its favorable properties, including biocompatibility, tunable mechanical characteristics, and the ability to form hydrogels that mimic the native extracellular matrix (ECM), make it an ideal candidate for creating complex, cell-laden three-dimensional constructs.[1][2][3] These hydrogels can be crosslinked under cell-friendly conditions, typically using photoinitiation, to form stable scaffolds that support cell viability, proliferation, and differentiation.[1][2]
These application notes provide a comprehensive overview of the properties of this compound, detailed protocols for its use in 3D bioprinting, and methods for characterizing the resulting constructs.
Properties of this compound Hydrogels
The physicochemical properties of this compound hydrogels can be tailored by modulating the polymer concentration. These properties are critical for ensuring successful bioprinting and for creating scaffolds that meet the specific requirements of the target tissue.
Mechanical Properties
Table 1: Representative Mechanical Properties of PEG-based Hydrogels
| Property | Value | Polymer System & Concentration | Source |
| Compressive Modulus | 8.25 - 18.4 kPa | Magnetic-responsive hydrogel | ResearchGate |
| Tensile Modulus (E_ten) | 0.03 - 3.50 MPa | PEGDA (30% w/w) | [4] |
| Storage Modulus (G') | 10² - 10³ Pa | Printable hydrogel-based bioink | [5] |
Note: These values are for analogous PEG-based hydrogels and should be considered as a reference. Actual values for this compound may vary and should be determined experimentally.
Biocompatibility and Cell Viability
This compound is generally considered biocompatible, supporting the adhesion, proliferation, and viability of various cell types. The bio-inert nature of the PEG backbone minimizes non-specific protein adsorption, which can be advantageous in creating defined cell culture environments.[2] To enhance cell adhesion, this compound can be modified with cell-adhesive peptides such as RGD (arginine-glycine-aspartate).[1]
Post-bioprinting cell viability is a critical parameter for assessing the success of the fabrication process. High cell viability is essential for the development of functional tissue constructs.
Table 2: Representative Cell Viability in 3D Bioprinted Hydrogels
| Cell Type | Bioink | Viability (%) | Source |
| Mouse L929 fibroblasts | 9k-c bioink | ~96% | [6] |
| Osteogenic cells | Alginate/Gelatin-based bioinks | 80-90% | [7] |
Note: Cell viability is dependent on various factors including cell type, bioink composition, and printing parameters. These values serve as a general guideline.
Experimental Protocols
Protocol 1: Preparation of this compound Bioink
This protocol describes the preparation of a sterile this compound bioink suitable for extrusion-based 3D bioprinting.
Materials:
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Sterile syringes and Luer lock connectors
-
Sterile filtering unit (0.22 µm)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolution: In a sterile environment (e.g., a biosafety cabinet), dissolve the desired concentration of this compound (e.g., 10-20% w/v) in sterile PBS. Gentle heating (e.g., at 37°C) may be required to facilitate dissolution.
-
Photoinitiator Addition: Add the photoinitiator to the polymer solution at a suitable concentration (e.g., 0.1-0.5% w/v). Mix thoroughly until the photoinitiator is completely dissolved. Protect the solution from light from this step onwards by wrapping the container in aluminum foil.
-
Sterilization: Sterilize the bioink solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Cell Encapsulation (if applicable): a. Prepare a sterile cell suspension at the desired concentration in cell culture medium. b. Gently mix the cell suspension with the sterile bioink solution. To ensure a homogenous mixture, use a Luer lock connection between two syringes and gently pass the mixture back and forth. Avoid introducing air bubbles.
-
Loading: Transfer the final bioink into a sterile printing cartridge. Centrifuge the cartridge briefly to remove any air bubbles.
Bioink Preparation Workflow
Protocol 2: 3D Bioprinting of Cell-Laden Constructs
This protocol outlines the general procedure for extrusion-based 3D bioprinting of this compound hydrogel constructs. Printing parameters will need to be optimized for specific printer models and bioink formulations.
Materials:
-
Prepared this compound bioink in a printing cartridge
-
3D Bioprinter with a compatible extrusion system
-
Sterile printing nozzles (e.g., 22-27G)
-
Sterile printing substrate (e.g., petri dish, glass slide)
-
UV or visible light source for photocrosslinking
Procedure:
-
Printer Setup: a. Sterilize the printing area of the bioprinter. b. Install the printing cartridge containing the bioink into the printhead. c. Attach a sterile printing nozzle of the desired diameter.
-
Calibration: Calibrate the printer according to the manufacturer's instructions to ensure accurate deposition.
-
Printing: a. Load the desired 3D model (STL file) into the printer software. b. Set the printing parameters. Refer to Table 3 for recommended starting parameters. c. Initiate the printing process, extruding the bioink layer-by-layer onto the sterile substrate.
-
Crosslinking: a. Immediately after printing, expose the construct to a UV or visible light source of the appropriate wavelength and intensity to initiate photocrosslinking. b. The exposure time will depend on the photoinitiator concentration, light intensity, and construct thickness. This step should be optimized to ensure complete crosslinking without compromising cell viability.
-
Post-Printing Culture: a. Add sterile cell culture medium to the printed construct. b. Incubate the construct under standard cell culture conditions (e.g., 37°C, 5% CO₂). c. Change the culture medium regularly.
Table 3: Recommended Starting Parameters for Extrusion Bioprinting
| Parameter | Recommended Range |
| Nozzle Diameter | 200 - 600 µm |
| Extrusion Pressure | 10 - 100 kPa |
| Printing Speed | 5 - 20 mm/s |
| Layer Height | 80 - 100% of nozzle diameter |
| Printhead Temperature | Room Temperature or 37°C |
Note: These parameters are starting points and will require optimization based on the specific bioink rheology and desired print resolution.
3D Bioprinting Workflow
Protocol 3: Characterization of Bioprinted Constructs
This protocol describes a common method for assessing cell viability within the 3D bioprinted construct.
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Procedure:
-
Gently wash the bioprinted construct with sterile PBS to remove the culture medium.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Incubate the construct in the staining solution for the recommended time, protected from light.
-
Gently wash the construct with sterile PBS.
-
Image the construct using a fluorescence microscope with appropriate filters for live (green) and dead (red) cells.
-
Quantify cell viability by counting the number of live and dead cells in multiple representative images.
The mechanical properties of the bioprinted constructs can be evaluated using techniques such as compression testing or rheometry.
Procedure (Compression Testing):
-
Prepare cylindrical or cubical hydrogel samples.
-
Use a mechanical tester with a compression platen.
-
Apply a compressive force at a constant strain rate until failure.
-
Record the stress-strain data to determine the compressive modulus.
Signaling Pathways in Cell-Hydrogel Interactions
While specific signaling pathways directly modulated by this compound have not been extensively reported, the interaction of cells with any biocompatible hydrogel scaffold that mimics the ECM will involve common cell adhesion and mechanotransduction pathways. The diagram below illustrates a generalized view of these interactions.
Cell-Hydrogel Signaling
In this generalized pathway, cells adhere to the RGD peptides within the this compound hydrogel via integrin receptors. This binding activates intracellular signaling cascades, including the Focal Adhesion Kinase (FAK) and RhoA/ROCK pathways. These pathways are central to mechanotransduction, the process by which cells sense and respond to the mechanical properties of their environment. This can lead to the activation and nuclear translocation of transcriptional co-activators like YAP/TAZ, which in turn regulate gene expression related to cell proliferation, differentiation, and tissue formation.
Conclusion
This compound is a versatile and promising biomaterial for 3D bioprinting applications. By carefully controlling the bioink formulation and printing parameters, it is possible to create complex, cell-laden constructs with tunable properties suitable for a wide range of tissue engineering and drug development studies. The protocols and data presented in these application notes provide a foundation for researchers to successfully utilize this compound in their work. Further characterization and optimization will be necessary to tailor this biomaterial for specific applications.
References
- 1. Biomaterials / bioinks and extrusion bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailoring bioinks of extrusion-based bioprinting for cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advantages and limitations of using cell viability assays for 3D bioprinted constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Bis-acrylate-PEG6 Polymerization
Introduction
Poly(ethylene glycol) diacrylate (PEGDA) hydrogels are a cornerstone of biomedical research, prized for their biocompatibility, tunable mechanical properties, and hydrophilicity.[1][2] "Bis-acrylate-PEG6" refers to a specific type of PEGDA where the polyethylene (B3416737) glycol (PEG) core consists of six repeating ethylene (B1197577) glycol units, functionalized with acrylate (B77674) groups on both ends. This structure allows for the formation of crosslinked polymer networks through polymerization of the terminal acrylate groups.[3]
These hydrogels are extensively used in applications such as drug delivery, tissue engineering, and 3D bioprinting.[2][4][5] The polymerization process, typically initiated by light (photopolymerization) or heat (thermal polymerization), is a free-radical chain reaction that allows for rapid and controlled gelation under mild conditions, making it suitable for encapsulating sensitive biological materials like cells.[6][7] This guide provides detailed protocols for both photopolymerization and thermal polymerization of this compound, along with data presentation and workflow visualizations.
Polymerization Mechanism: Free-Radical Polymerization
The polymerization of this compound proceeds via a free-radical chain reaction. The process can be broken down into three main stages: initiation, propagation, and termination.
-
Initiation: An initiator molecule (either a photoinitiator activated by light or a thermal initiator activated by heat) cleaves to form free radicals.[1][7]
-
Propagation: These highly reactive radicals react with the vinyl bonds of the acrylate groups on the this compound monomer, creating a new radical. This new radical then reacts with another monomer, propagating the polymer chain.[7]
-
Termination: The reaction stops when two growing polymer chains react with each other, or when a radical is quenched. This results in a crosslinked, three-dimensional hydrogel network.[]
Figure 1: Free-radical polymerization of this compound.
Experimental Protocols
Protocol 1: Photopolymerization of this compound Hydrogels
This protocol describes the formation of a hydrogel using UV light and a photoinitiator. This method is rapid and allows for precise spatial and temporal control over gelation.[6]
Materials and Reagents
| Material/Reagent | Supplier Example | Notes |
| This compound Monomer | Sigma-Aldrich, Polysciences | Molecular weight will be low (~400-600 g/mol ). |
| Photoinitiator (PI) | Sigma-Aldrich, Ciba | Irgacure 2959 or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) are common choices.[6] |
| Phosphate-Buffered Saline (PBS) | Gibco, Sigma-Aldrich | Used as a solvent to create a biocompatible environment. |
| Sterile Syringe Filters (0.22 µm) | Millipore, Sartorius | For sterilization of the prepolymer solution. |
Equipment
| Equipment | Specification Examples |
| UV Lamp | 365 nm wavelength, 4-10 mW/cm² intensity.[9] |
| Vortex Mixer | Standard laboratory model. |
| Micropipettes | P20, P200, P1000. |
| Molds | Polydimethylsiloxane (PDMS) or glass slides with spacers. |
| Analytical Balance | Readable to 0.1 mg. |
Procedure
-
Prepolymer Solution Preparation:
-
In a light-protected vial (e.g., an amber tube or a tube wrapped in foil), dissolve the chosen photoinitiator in PBS to the desired concentration (e.g., 0.05-0.5% w/v).[1][10] Vortex until fully dissolved. For sparingly soluble initiators like Irgacure 2959, gentle heating or sonication may be required.[11]
-
Add the this compound monomer to the photoinitiator solution to achieve the desired final concentration (e.g., 10-30% w/v).[1]
-
Vortex thoroughly until the monomer is completely dissolved.
-
If preparing for cell encapsulation, sterilize the prepolymer solution by passing it through a 0.22 µm syringe filter.[12]
-
-
Polymerization:
-
Pipette the prepolymer solution into your desired mold (e.g., between two glass slides separated by a 1 mm spacer).
-
Expose the mold to a UV light source (e.g., 365 nm).
-
The exposure time will depend on the PI concentration, light intensity, and desired gel stiffness, but typically ranges from 30 seconds to 10 minutes.[1][13]
-
-
Post-Polymerization Processing:
-
Carefully remove the newly formed hydrogel from the mold.
-
Wash the hydrogel extensively with PBS (or cell culture medium for cell-laden gels) to remove any unreacted monomer and photoinitiator. This is typically done by immersing the gel in a large volume of PBS and allowing it to swell for 24-48 hours, with several changes of the PBS solution.[14]
-
Protocol 2: Thermal Polymerization of this compound Hydrogels
This protocol uses a thermal initiator and heat to induce polymerization. It is an alternative for systems where UV light may be detrimental.
Materials and Reagents
| Material/Reagent | Supplier Example | Notes |
| This compound Monomer | Sigma-Aldrich, Polysciences | |
| Thermal Initiator | Sigma-Aldrich | Ammonium persulfate (APS) with tetramethylethylenediamine (TEMED) as an accelerator, or AIBN.[15][16] |
| Deionized (DI) Water or PBS | Millipore, Gibco | Solvent. |
Equipment
| Equipment | Specification Examples |
| Water Bath or Oven | Capable of maintaining a stable temperature (e.g., 37-80°C). |
| Vortex Mixer | Standard laboratory model. |
| Micropipettes | P20, P200, P1000. |
| Molds | Sealed vials or custom molds. |
Procedure
-
Prepolymer Solution Preparation:
-
Dissolve the this compound monomer in DI water or PBS to the desired concentration (e.g., 20% w/v).
-
Add the thermal initiator (e.g., AIBN) to the solution at a typical concentration of 0.5-1% w/w relative to the monomer.[15]
-
If using an APS/TEMED system, prepare separate stock solutions of APS and TEMED. Add the APS solution first, mix, and then add the TEMED to initiate the reaction.[16]
-
-
Polymerization:
-
Dispense the prepolymer solution into molds.
-
Place the molds in a pre-heated oven or water bath at a temperature sufficient to activate the initiator (e.g., 60-80°C for AIBN).[17]
-
Allow the reaction to proceed for the required time, which can range from 30 minutes to several hours depending on the temperature and initiator concentration.[17]
-
-
Post-Polymerization Processing:
-
After the allotted time, remove the molds from the heat source and allow them to cool to room temperature.
-
Carefully extract the hydrogels from the molds.
-
Wash the hydrogels thoroughly with DI water or PBS for 24-48 hours to remove unreacted components.
-
Data Presentation
Quantitative data from polymerization experiments can be summarized for clarity and comparison.
Table 1: Photopolymerization Parameters and Their Effects
| Parameter | Typical Range | Effect on Hydrogel Properties |
| Monomer Concentration | 5% - 40% (w/v) | Higher concentration increases crosslink density, leading to higher stiffness and lower swelling ratio.[1][10] |
| Photoinitiator (PI) Conc. | 0.05% - 1.0% (w/v) | Higher concentration can increase polymerization rate and crosslink density.[18][19] Excess PI can be cytotoxic.[18] |
| UV Wavelength | 320 - 450 nm | Must overlap with the absorbance spectrum of the photoinitiator. Longer wavelengths (e.g., 405 nm with LAP) are generally less damaging to cells.[6] |
| UV Intensity | 1 - 20 mW/cm² | Higher intensity leads to faster polymerization but can also increase cell damage.[9] |
| Exposure Time | 10 seconds - 20 minutes | Longer exposure increases the degree of conversion and crosslinking, resulting in a stiffer gel.[1][7] |
Table 2: Characterization Methods for this compound Hydrogels
| Characterization Technique | Property Measured | Expected Outcome/Information |
| FTIR Spectroscopy | Chemical Structure | Confirmation of polymerization by disappearance of the acrylate C=C peak (~1635 cm⁻¹).[17][20] |
| ¹H NMR Spectroscopy | Degree of Acrylation | Quantifies the percentage of PEG ends functionalized with acrylate groups before polymerization.[9] |
| Rheometry | Mechanical Properties | Measures storage (G') and loss (G'') moduli to determine gel stiffness and viscoelasticity.[6] |
| Swelling Studies | Swelling Ratio, Mesh Size | Determines water uptake capacity, which relates to crosslink density and porosity.[3][10] |
| Scanning Electron Microscopy (SEM) | Morphology | Visualizes the porous microstructure of the hydrogel network.[3] |
| Compression Testing | Mechanical Strength | Measures the compressive modulus and failure stress of the hydrogel.[1] |
Mandatory Visualizations
Figure 2: General experimental workflow for hydrogel synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. allevi3d.com [allevi3d.com]
- 13. moonlab.engin.umich.edu [moonlab.engin.umich.edu]
- 14. researchgate.net [researchgate.net]
- 15. Rapid, microwave-assisted thermal polymerization of poly(ethylene glycol) diacrylate-supported ionogels - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA00907J [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physical and structural characterization of bis-acryl composite resin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-acrylate-PEG6 Reaction with Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between bis-acrylate-poly(ethylene glycol) (PEG) with a PEG chain of 6 repeating units (bis-acrylate-PEG6) and thiol groups. This Michael addition reaction is a cornerstone of "click chemistry," valued for its high efficiency, specificity, and biocompatibility. It is widely employed in bioconjugation, hydrogel formation for 3D cell culture, and the development of drug delivery systems.
Reaction Mechanism and Kinetics
The reaction proceeds via a nucleophilic Michael addition, where a thiolate anion attacks one of the electron-deficient carbons of the acrylate (B77674) group. This reaction is typically base-catalyzed, as a basic environment facilitates the deprotonation of the thiol group (-SH) to the more reactive thiolate anion (-S⁻). The reaction can also be initiated by nucleophiles like phosphines or through photopolymerization in the presence of a photoinitiator.
The reaction rate is influenced by several factors:
-
pH: Higher pH (typically > 7.5) accelerates the reaction by increasing the concentration of thiolate anions.
-
Catalysts: Lewis bases such as amines (e.g., triethylamine) and phosphines (e.g., tris(2-carboxyethyl)phosphine, TCEP) can significantly increase the reaction rate.
-
Reactant Concentration: Higher concentrations of both this compound and the thiol-containing molecule lead to a faster reaction rate.
-
Temperature: While the reaction proceeds readily at room temperature, moderate increases in temperature can enhance the reaction kinetics.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the this compound reaction with thiol groups, compiled from various studies.
Table 1: Reaction Conditions for Bioconjugation
| Parameter | Condition | Reactants | Catalyst | Reaction Time | Yield/Efficiency | Reference |
| pH | 7.4 - 8.5 | This compound and Thiol-containing peptide | None or TCEP (0.1-1 mM) | 30 min - 4 hours | > 90% | [1] |
| Temperature | 25 °C (Room Temperature) | This compound and Thiol-containing protein | Triethylamine (1-5 mol%) | 2 - 12 hours | 85-95% | [2] |
| Solvent | Phosphate Buffered Saline (PBS) | This compound and Cysteine | None | 1 - 6 hours | High | [3] |
Table 2: Hydrogel Formation Parameters
| Polymer Concentration (w/v) | Thiol:Acrylate Molar Ratio | pH | Gelation Time | Application | Reference |
| 5 - 20% | 1:1 | 7.4 | 5 - 30 minutes | 3D Cell Culture | [4] |
| 10% | 1:1 | 8.0 | < 10 minutes | Drug Delivery | [3] |
| 15% | 1.05:1 | 7.8 | ~15 minutes | Tissue Engineering | [4] |
Signaling Pathway Modulation in 3D Hydrogels
Hydrogels formed from this compound and thiol-containing crosslinkers provide a 3D microenvironment that mimics the native extracellular matrix (ECM). The mechanical properties of these hydrogels, such as stiffness, can be precisely tuned by varying the polymer concentration and crosslinking density. This allows for the investigation of mechanotransduction, the process by which cells sense and respond to mechanical cues from their surroundings.
A key signaling pathway influenced by matrix stiffness is the YAP/TAZ pathway .[5][6] YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are transcriptional regulators that are sensitive to the mechanical state of the cell.
-
On stiff hydrogels: Cells can spread and generate high intracellular tension. This leads to the translocation of YAP/TAZ into the nucleus, where they activate genes involved in cell proliferation and differentiation.[5][7]
-
On soft hydrogels: Cells exhibit a rounded morphology with lower intracellular tension. This results in the cytoplasmic retention and inactivation of YAP/TAZ.[5][8]
By tuning the stiffness of this compound hydrogels, researchers can control the activation of the YAP/TAZ pathway and thereby influence cell fate and behavior.[3]
Experimental Protocols
Protocol 1: Bioconjugation of a Thiol-Containing Peptide to this compound
This protocol describes the conjugation of a cysteine-containing peptide to this compound in solution.
Materials:
-
This compound
-
Cysteine-containing peptide (lyophilized)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, as a reducing agent to ensure free thiols)
-
Deionized (DI) water
-
Stir plate and stir bar
-
Analytical balance
-
pH meter
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in PBS (pH 7.4) to a final concentration of 1-10 mg/mL. If the peptide may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
This compound Dissolution: Weigh the desired amount of this compound and dissolve it in the peptide solution. A 2 to 10-fold molar excess of this compound over the peptide is recommended to ensure complete conjugation of the peptide.
-
Reaction: Gently stir the reaction mixture at room temperature for 2-4 hours. The reaction time may be extended to overnight for higher efficiency.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube with a molecular weight cutoff that will retain the PEG-peptide conjugate while allowing smaller, unreacted molecules to diffuse out.
-
Dialyze against DI water for 48 hours, with water changes every 12 hours, at 4°C.
-
-
Lyophilization: Freeze the purified conjugate solution and lyophilize to obtain the final product as a white, fluffy powder.
-
Characterization: Confirm the successful conjugation using techniques such as MALDI-TOF mass spectrometry or NMR spectroscopy.
Protocol 2: Formation of a this compound Hydrogel with a Dithiol Crosslinker for 3D Cell Culture
This protocol details the formation of a hydrogel suitable for encapsulating cells in a 3D environment.
Materials:
-
This compound
-
Dithiol crosslinker (e.g., dithiothreitol (B142953) - DTT, or a peptide with cysteine at both ends)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile cell culture medium
-
Cells for encapsulation
-
Sterile syringes and needles
-
Molds for hydrogel casting (e.g., PDMS molds or well plates)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a stock solution of this compound in sterile PBS at the desired concentration (e.g., 20% w/v).
-
Prepare a stock solution of the dithiol crosslinker in sterile PBS at a concentration that will result in a 1:1 molar ratio of thiol to acrylate groups in the final hydrogel.
-
-
Cell Suspension: Resuspend the cells to be encapsulated in a small volume of sterile cell culture medium at the desired cell density.
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, mix the this compound solution and the dithiol crosslinker solution in a 1:1 volume ratio.
-
Immediately add the cell suspension to the polymer mixture (typically 10% of the total volume) and gently pipette to mix.
-
Quickly cast the mixture into the desired molds.
-
-
Gelation: Allow the hydrogel to crosslink at 37°C for 30-60 minutes, or until a stable gel is formed.
-
Cell Culture: After gelation, add cell culture medium to the hydrogels and incubate under standard cell culture conditions.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Designing visible light cured thiol-acrylate hydrogels for studying the HIPPO pathway activation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation and mechanism of YAP/TAZ in the mechanical microenvironment of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Biomaterials Regulate Mechanosensors YAP/TAZ in Stem Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-acrylate-PEG6 in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-acrylate-PEG6 is a polyethylene (B3416737) glycol (PEG)-based derivative containing two terminal acrylate (B77674) groups. While commercially recognized primarily as a linker for Proteolysis Targeting Chimeras (PROTACs), its structure lends itself to the formation of crosslinked hydrogels and nanoparticles.[1][2] The acrylate groups can undergo polymerization, typically through free-radical initiation or Michael addition reactions, to form a three-dimensional network. This network can encapsulate therapeutic agents, making this compound a potential candidate for the development of targeted drug delivery systems. The PEG component offers hydrophilicity and biocompatibility, which can help to reduce immunogenicity and prolong circulation time in vivo.[3][4][5][6]
These application notes provide an overview of the potential use of this compound in creating hydrogels and nanoparticles for targeted drug delivery, including illustrative protocols and characterization data based on chemically similar PEG-acrylate systems.
Data Presentation: Illustrative Quantitative Data
The following tables summarize typical quantitative data for PEG-based drug delivery systems. Note: This data is illustrative and based on nanoparticles and hydrogels formulated with polymers like PLGA-PEG and PEG-diacrylate (PEGDA), as specific data for this compound was not available in the reviewed literature.[7][8]
Table 1: Illustrative Physicochemical Properties of Drug-Loaded Nanoparticles
| Parameter | Illustrative Value Range | Significance in Targeted Drug Delivery |
| Mean Particle Size (nm) | 100 - 200 | Influences biodistribution, circulation half-life, and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[3][7] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution, which is crucial for predictable in vivo behavior. |
| Zeta Potential (mV) | -10 to -30 | A negative surface charge helps to prevent aggregation and nonspecific interactions with blood components, enhancing stability.[7] |
| Drug Encapsulation Efficiency (%) | 70 - 90 | Represents the percentage of the initial drug that is successfully entrapped within the nanoparticles.[7] |
| Drug Loading Capacity (%) | 5 - 15 | Indicates the weight percentage of the drug relative to the total weight of the nanoparticle. |
Table 2: Illustrative In Vitro Drug Release Kinetics
| Time Point | Cumulative Drug Release (%) (pH 7.4) | Cumulative Drug Release (%) (pH 5.5) | Significance in Targeted Drug Delivery |
| 1 h | 5 - 15 | 10 - 25 | Initial burst release can provide a rapid therapeutic effect. |
| 6 h | 20 - 40 | 30 - 50 | A pH-sensitive release profile can facilitate drug release in the acidic tumor microenvironment. |
| 24 h | 40 - 60 | 60 - 80 | Sustained release over time helps to maintain the drug concentration at the therapeutic window.[7] |
| 72 h | 60 - 80 | 80 - 95 | Prolonged release is beneficial for reducing dosing frequency and systemic toxicity.[7] |
Experimental Protocols
The following are detailed, illustrative methodologies for the synthesis and characterization of this compound-based drug delivery systems. These protocols are adapted from established methods for similar PEG-acrylate polymers.
Protocol 1: Formulation of Drug-Loaded this compound Nanoparticles via Nanoprecipitation
This protocol describes the formation of nanoparticles by precipitating a polymer-drug solution in a non-solvent.
Materials:
-
This compound
-
Therapeutic agent (e.g., a hydrophobic anticancer drug)
-
Acetone (B3395972) (or other suitable organic solvent)
-
Deionized water
-
Surfactant (e.g., Poloxamer 188)
Procedure:
-
Dissolve a specific amount of this compound and the therapeutic agent in acetone to form a clear organic solution.
-
In a separate beaker, prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v Poloxamer 188).
-
Under moderate magnetic stirring, add the organic solution dropwise to the aqueous solution.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
For long-term storage, the nanoparticles can be lyophilized.
Protocol 2: Synthesis of a Drug-Loaded this compound Hydrogel via Photopolymerization
This protocol utilizes UV light to initiate the free-radical polymerization of the acrylate groups, forming a hydrogel.
Materials:
-
This compound
-
Photoinitiator (e.g., Irgacure 2959)
-
Therapeutic agent (a hydrophilic drug is suitable for this method)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a precursor solution by dissolving this compound and the therapeutic agent in PBS.
-
Add the photoinitiator to the precursor solution and mix thoroughly until it is completely dissolved. Protect the solution from light.
-
Transfer the precursor solution into a mold of the desired shape (e.g., a petri dish or a custom-made mold).
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration to initiate polymerization and hydrogel formation. The exposure time will depend on the concentration of the photoinitiator and the intensity of the UV source.
-
After polymerization, the resulting hydrogel can be washed with PBS to remove any unreacted components and unencapsulated drug.
Protocol 3: Characterization of Nanoparticles and Hydrogels
Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential.
Drug Encapsulation Efficiency and Loading Capacity:
-
Separate the nanoparticles from the aqueous phase by centrifugation.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study:
-
Place a known amount of drug-loaded nanoparticles or hydrogel in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acetate (B1210297) buffer at pH 5.5 to simulate physiological and tumor environments, respectively).
-
Maintain the setup at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the amount of drug released in the collected samples using an appropriate analytical technique.
Visualizations
Signaling Pathway for Targeted Drug Delivery
Caption: Targeted drug delivery to a tumor cell.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for nanoparticle synthesis and analysis.
Logical Relationship of Hydrogel Properties and Drug Release
Caption: Factors influencing hydrogel drug release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. mdpi.com [mdpi.com]
- 4. Drug-loaded PEG-PLGA nanoparticles for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Preparation, In Vitro Characterization, and Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Polymerization of Bis-acrylate-PEG6
Welcome to the technical support center for Bis-acrylate-PEG6 polymerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is not polymerizing or is only partially gelling. What are the common causes?
Incomplete or failed polymerization of this compound hydrogels is a frequent issue that can stem from several factors. The most common culprits include:
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization, the mechanism by which this compound crosslinks.[1][2] Oxygen present in the prepolymer solution or diffusing from the environment (e.g., from PDMS molds) can quench the free radicals, leading to incomplete curing, especially at the surface, resulting in a tacky or liquid layer.[2]
-
Inadequate Photoinitiator Concentration: The photoinitiator is crucial for generating free radicals upon UV exposure. If the concentration is too low, an insufficient number of radicals will be produced to initiate and sustain the polymerization reaction.[3][4] Conversely, an excessively high concentration can lead to inhomogeneous cross-linking.[5]
-
Incorrect UV Light Parameters: The intensity and duration of UV exposure are critical. Insufficient UV dose (a combination of intensity and time) will result in a low degree of crosslinking.[6] However, excessively high UV intensity can cause degradation of the PEGDA hydrogel.[5]
-
Inappropriate UV Wavelength: The UV light source's emission spectrum must overlap with the absorption spectrum of the chosen photoinitiator. For instance, Irgacure 2959 has a better absorption at lower wavelengths than 365 nm.[4]
-
Component Quality and Storage: The this compound monomer and photoinitiator can degrade over time, especially if not stored correctly (e.g., protected from light and moisture). Contaminants in any of the components can also interfere with the polymerization process.
Q2: How can I minimize oxygen inhibition during polymerization?
Several methods can be employed to reduce the effects of oxygen inhibition:
-
Inert Environment: The most effective method is to perform the polymerization in an inert atmosphere, such as a nitrogen or argon-filled glovebox.[4][7]
-
Degassing: Before polymerization, degas the prepolymer solution by purging with nitrogen or argon, or by using a vacuum.[4]
-
Chemical Scavengers: Incorporating oxygen scavengers, such as thiols, into the formulation can help reduce oxygen inhibition.[2]
-
Surface Coating: Applying a layer of an oxygen-impermeable material (e.g., a glass coverslip) directly on top of the prepolymer solution can limit oxygen diffusion from the air.
Q3: What is the optimal concentration of photoinitiator to use?
The optimal photoinitiator concentration depends on several factors, including the type of photoinitiator, the concentration of the this compound, the thickness of the hydrogel, and the UV light intensity. A good starting point for many common photoinitiators like Irgacure 2959 is typically in the range of 0.05% to 1% (w/v).[3][8] It is recommended to perform a concentration optimization study for your specific system. Lower concentrations may require longer UV exposure times, while higher concentrations can improve curing speed but may also increase cytotoxicity if cells are being encapsulated.[3]
Q4: How do I determine the correct UV exposure time and intensity?
The ideal UV dose is a balance between achieving complete polymerization and minimizing potential damage to the hydrogel or encapsulated cells.
-
Intensity: A common UV intensity for hydrogel polymerization is in the range of 10-20 mW/cm².[9] It's important to note that intensities above a certain threshold (e.g., 5 mW/cm²) can potentially lead to polymer degradation.[5]
-
Exposure Time: The exposure time can range from a few seconds to several minutes.[3][10] This should be optimized empirically. You can test different exposure times and assess the degree of polymerization.
A simple method to check for completeness of the polymerization is the "gelation ratio" determined gravimetrically.[11] This involves washing the polymerized hydrogel to remove any unreacted monomer and then comparing the dry weight of the washed gel to the initial weight of the polymer.[11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving incomplete polymerization issues.
| Symptom | Potential Cause | Recommended Solution |
| Entire sample remains liquid | Insufficient UV exposure | Increase UV exposure time or intensity. Ensure the UV lamp is functioning correctly and at the proper wavelength for your photoinitiator. |
| Incorrect or inactive photoinitiator | Verify that you are using the correct photoinitiator for your UV wavelength. Check the expiration date and storage conditions of the photoinitiator. Prepare a fresh stock solution. | |
| Tacky or uncured surface | Oxygen inhibition | Polymerize in an inert environment (e.g., nitrogen-filled glovebox).[4][7] Degas the prepolymer solution before UV exposure.[4] Place a glass coverslip directly on the surface of the prepolymer solution during curing. |
| Gel is very soft or weak | Incomplete crosslinking | Increase UV exposure time.[10] Optimize the photoinitiator concentration; a slight increase may be necessary.[3] Increase the concentration of this compound. |
| Inconsistent polymerization (some areas cured, some not) | Inhomogeneous mixing | Ensure all components (this compound, photoinitiator, solvent) are thoroughly mixed before polymerization. |
| Uneven UV exposure | Check the uniformity of your UV light source. Ensure there are no obstructions between the light source and the sample. |
Experimental Protocols
General Protocol for Photopolymerization of this compound Hydrogels
This protocol provides a general starting point. Concentrations and parameters should be optimized for your specific application.
-
Preparation of Prepolymer Solution:
-
In a light-protected container (e.g., an amber vial), dissolve the desired amount of this compound in a suitable solvent (e.g., phosphate-buffered saline for cell-based applications or deionized water).
-
Add the photoinitiator (e.g., Irgacure 2959 to a final concentration of 0.5% w/v).
-
Vortex or gently mix the solution until all components are fully dissolved. If encapsulating cells, add them at this stage and gently mix.
-
-
Degassing (Optional but Recommended):
-
To minimize oxygen inhibition, purge the prepolymer solution with nitrogen or argon gas for 5-10 minutes.
-
-
Casting the Hydrogel:
-
Pipette the prepolymer solution into a mold of the desired shape and size (e.g., a PDMS mold or between two glass plates with a spacer).
-
-
UV Curing:
-
Place the mold under a UV lamp with a wavelength appropriate for your photoinitiator (e.g., 365 nm for Irgacure 2959).
-
Expose the solution to UV light at a specified intensity (e.g., 10-20 mW/cm²) for a predetermined time (e.g., 1-5 minutes).
-
-
Post-Polymerization:
-
Carefully remove the polymerized hydrogel from the mold.
-
If necessary, wash the hydrogel in a suitable solvent (e.g., PBS) to remove any unreacted components.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete polymerization.
This compound Polymerization Mechanism
Caption: Free-radical polymerization of this compound.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. radtech.org [radtech.org]
- 3. Biomechanical Performances of Networked Polyethylene Glycol Diacrylate: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Characterization of Hybrid Gelatin/PEGDA Hydrogels with Tunable Viscoelastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation on photopolymerization of PEGDA to fabricate high-aspect-ratio microneedles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00189F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PROTAC Linker Length with Bis-acrylate-PEG6
Welcome to the technical support center for optimizing Proteolysis-Targeting Chimera (PROTAC) linker length using Bis-acrylate-PEG6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The length, composition, and attachment points of the linker are critical parameters that dictate the efficacy of a PROTAC.[2][3]
Q2: Why use a PEG-based linker like this compound?
A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their favorable physicochemical properties.[4] PEG linkers can increase the water solubility and cell permeability of the PROTAC molecule.[][6] Their length can be easily and precisely tuned, allowing for systematic optimization of the distance between the warhead and the E3 ligase ligand.[7][8] this compound is a PEG-based linker with reactive acrylate (B77674) groups on both ends, enabling covalent conjugation to amine or thiol residues on the warhead and E3 ligase ligand.[9][10][11]
Q3: How does linker length impact PROTAC activity?
A3: The length of the linker is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][10] An optimal linker length is necessary to bridge the two proteins effectively.[1]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][12]
-
Too long: A linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable or non-productive ternary complex.[3][12]
Systematic variation of the linker length is therefore a critical step in optimizing PROTAC potency, often measured by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[4]
Q4: What is the "hook effect" and how can linker optimization help?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex.[13] Optimizing the linker can help mitigate the hook effect by promoting positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes.[13]
Troubleshooting Guide
Issue 1: My PROTAC shows good binary binding but poor target degradation.
This is a common issue that often points to problems with ternary complex formation.[1][13]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The this compound linker may be too short or too long. Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG8) to identify the optimal length. |
| Poor Physicochemical Properties | The overall PROTAC molecule may have poor cell permeability or solubility.[1] Assess cell permeability using a cellular uptake assay. Modify the warhead or E3 ligase ligand to improve solubility if necessary. |
| Inefficient Ternary Complex Formation | The geometry of the ternary complex may not be favorable for ubiquitination.[1] Confirm ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET.[6][14] |
| Incorrect Attachment Points | The linker may be attached to a position on the warhead or E3 ligase ligand that disrupts binding or leads to a non-productive ternary complex.[12] Explore alternative attachment points on your ligands. |
Issue 2: I am observing a significant "hook effect" with my PROTAC.
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Stability | The linker may not be promoting stable ternary complex formation.[13] |
| Suboptimal Linker Flexibility | The flexibility of the PEG linker may be too high, leading to an entropic penalty upon binding. Consider synthesizing PROTACs with more rigid linkers to pre-organize the molecule for ternary complex formation.[] |
Quantitative Data Summary
The following table provides a representative summary of how PEG linker length can impact PROTAC efficacy. The data is a composite based on trends observed in multiple studies.[2]
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Bis-acrylate-PEG2 | 250 | 65 |
| PROTAC-2 | Bis-acrylate-PEG4 | 75 | 85 |
| PROTAC-3 | This compound | 20 | 95 |
| PROTAC-4 | Bis-acrylate-PEG8 | 50 | 90 |
| PROTAC-5 | Bis-acrylate-PEG12 | 150 | 70 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating an amine-containing warhead and a thiol-containing E3 ligase ligand to this compound.
Materials:
-
Amine-containing warhead
-
Thiol-containing E3 ligase ligand
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tris(2-carboxyethyl)phosphine (TCEP) (for thiol reduction if necessary)
-
HPLC for purification
Procedure:
-
Reaction of Amine with this compound (Michael Addition):
-
Dissolve the amine-containing warhead (1 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add TEA or DIPEA (2-3 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the mono-functionalized PEG linker by reverse-phase HPLC.
-
-
Reaction of Thiol with Acrylate-PEG-Warhead (Thiol-Ene Reaction):
-
If the thiol on the E3 ligase ligand is oxidized, pre-treat with a reducing agent like TCEP.
-
Dissolve the purified acrylate-PEG-warhead (1 eq) and the thiol-containing E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Add a catalytic amount of a suitable base (e.g., DIPEA).
-
Stir the reaction at room temperature for 4-8 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC conjugate by reverse-phase HPLC.
-
Protocol 2: Western Blot for PROTAC-Induced Target Degradation
This protocol details the steps to assess the degradation of a target protein in cells treated with a PROTAC.[1][13]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[14]
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13]
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Quantify the band intensities and normalize the target protein level to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[13]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 6. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
How to control the stiffness of Bis-acrylate-PEG6 hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the stiffness of Bis-acrylate-PEG6 hydrogels.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the stiffness of this compound hydrogels?
A1: The stiffness of this compound hydrogels, a critical parameter for mimicking the mechanical properties of biological tissues, is primarily controlled by three key factors:
-
Polymer Concentration: Increasing the weight percentage (wt%) of this compound in the precursor solution leads to a higher polymer density in the final hydrogel, resulting in a stiffer material.[1]
-
PEG Molecular Weight (MW): Using a lower molecular weight this compound at the same polymer concentration will result in a more densely crosslinked network and therefore, a stiffer hydrogel.[1]
-
Crosslinking Density: The efficiency of the polymerization reaction, influenced by factors like photoinitiator concentration and UV light intensity/exposure time, determines the extent of crosslinking and thus the final stiffness.
Q2: How can I measure the stiffness of my this compound hydrogels?
A2: The stiffness of hydrogels is typically characterized by their elastic modulus (Young's modulus, E) or shear modulus (G'). The two most common techniques for these measurements are:
-
Rheology: This is a highly sensitive method that measures the viscoelastic properties of the hydrogel. Oscillatory shear rheology can determine the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[2][3]
-
Mechanical Testing (Compression/Tensile): Unconfined compression testing is a common method where a cylindrical hydrogel sample is compressed, and the resulting stress-strain curve is used to calculate the compressive modulus.[4][5]
Q3: My hydrogels are not reaching the expected stiffness. What are the possible causes and solutions?
A3: This is a common issue that can arise from several factors during hydrogel preparation. Please refer to the troubleshooting guide below for a systematic approach to resolving this problem.
Q4: Can I dynamically change the stiffness of my hydrogels after they are formed?
A4: Yes, advanced techniques allow for the dynamic modulation of hydrogel stiffness. This is particularly useful for studying cellular responses to changes in their mechanical environment. Methods include:
-
Photocontrolled Stiffening/Softening: Incorporating photosensitive crosslinkers or moieties that can be cleaved or formed upon exposure to specific wavelengths of light can reversibly alter hydrogel stiffness.
-
Enzymatic Reactions: Using enzymes to form or cleave crosslinks within the hydrogel network allows for temporal control over stiffness.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hydrogel is too soft or does not gel | 1. Incomplete Polymerization: Insufficient UV exposure time, low UV intensity, or degraded photoinitiator. 2. Low Polymer Concentration: The weight percentage of this compound is too low. 3. High Molecular Weight PEG: The chosen PEG molecular weight is too high for the desired stiffness at the given concentration. 4. Oxygen Inhibition: Dissolved oxygen can quench the free radicals necessary for polymerization. | 1. Optimize Polymerization: Increase UV exposure time or intensity. Prepare fresh photoinitiator solution. Ensure your UV source is functioning correctly. 2. Increase Polymer Concentration: Prepare a new precursor solution with a higher weight percentage of this compound. 3. Use Lower MW PEG: Switch to a lower molecular weight this compound. 4. Degas Solution: Degas the precursor solution by bubbling with nitrogen or argon before polymerization. |
| Inconsistent stiffness between batches | 1. Variability in Reagent Dispensing: Inaccurate pipetting of precursor components. 2. Inconsistent UV Exposure: Variations in the distance from the UV source or exposure time. 3. Temperature Fluctuations: Polymerization kinetics can be temperature-dependent. | 1. Precise Dispensing: Use calibrated pipettes and be meticulous with measurements. 2. Standardize UV Exposure: Use a fixed setup for UV curing to ensure consistent distance and exposure time for all samples. 3. Control Temperature: Perform the polymerization at a consistent ambient temperature. |
| Hydrogels are brittle and fracture easily | 1. Excessively High Crosslink Density: Very low molecular weight PEG or very high polymer concentration. 2. Rapid Polymerization: High photoinitiator concentration or high UV intensity can lead to a heterogeneous network. | 1. Adjust Formulation: Use a higher molecular weight PEG or decrease the polymer concentration. 2. Slow Down Polymerization: Reduce the photoinitiator concentration or the UV light intensity. |
| Cells encapsulated in the hydrogel show low viability | 1. Toxicity from Unreacted Monomers/Photoinitiator: Incomplete polymerization or high concentration of photoinitiator. 2. High Stiffness: The hydrogel may be too stiff for the specific cell type. | 1. Ensure Complete Polymerization & Wash: Increase polymerization time and wash the hydrogels extensively with culture medium after polymerization to remove unreacted components. Use the lowest effective concentration of a biocompatible photoinitiator (e.g., LAP). 2. Tune Stiffness: Prepare hydrogels with a lower stiffness by adjusting the polymer concentration or PEG molecular weight. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogels
-
Prepare Precursor Solution:
-
Dissolve this compound in a suitable buffer (e.g., PBS) to the desired final polymer concentration (e.g., 5%, 10%, 15% w/v).
-
Add a photoinitiator (e.g., 0.05% w/v Irgacure 2959 or LAP).
-
Ensure complete dissolution by vortexing or gentle heating.
-
-
Polymerization:
-
Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes). The intensity and duration will need to be optimized for your specific setup.
-
-
Equilibration:
-
After polymerization, gently remove the hydrogel from the mold.
-
Submerge the hydrogel in a large volume of buffer or cell culture medium to allow it to swell to equilibrium and to leach out any unreacted components. Change the buffer/medium several times over 24-48 hours.
-
Protocol 2: Stiffness Measurement by Rheology
-
Sample Preparation: Prepare cylindrical hydrogel samples of a diameter suitable for the rheometer's parallel plates (e.g., 8 mm or 20 mm).
-
Instrument Setup:
-
Use a rheometer equipped with a parallel plate geometry.
-
Set the temperature to the desired experimental condition (e.g., 25°C or 37°C).
-
-
Measurement:
Protocol 3: Stiffness Measurement by Unconfined Compression
-
Sample Preparation: Prepare cylindrical hydrogel samples with a known diameter and height (a 1:1 or 1:2 aspect ratio is common).[9]
-
Testing:
-
Place the hydrogel on the bottom platen of a mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 0.1 mm/min).[10]
-
Record the resulting force and displacement.
-
-
Data Analysis:
-
Convert force and displacement to stress and strain.
-
The compressive modulus (Young's modulus, E) is calculated from the initial linear region of the stress-strain curve.
-
Visualizations
References
- 1. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rheological and recovery properties of poly(ethylene glycol) diacrylate hydrogels and human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rheological Characterization of Polysaccharide–Poly(ethylene glycol) Star Copolymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unconfined Compression Experimental Protocol for Cartilage Explants and Hydrogel Constructs: From Sample Preparation to Mechanical Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
Technical Support Center: Preventing Aggregation in Bis-acrylate-PEG6 Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during protein conjugation with Bis-acrylate-PEG6.
Troubleshooting Guide
Aggregation during the conjugation of proteins with bifunctional linkers like this compound is a common challenge, primarily driven by intermolecular cross-linking. This guide provides a systematic approach to diagnose and mitigate this issue.
Initial Assessment: Identifying the Cause of Aggregation
The first step in troubleshooting is to identify the potential source of aggregation. The following table outlines common causes and initial diagnostic steps.
| Potential Cause | Diagnostic Check | Initial Recommendation |
| Intermolecular Cross-linking | Analyze reaction products by SDS-PAGE (non-reducing) or Size Exclusion Chromatography (SEC). The presence of high molecular weight species is indicative of cross-linking. | Optimize the molar ratio of this compound to protein. |
| Suboptimal Reaction Conditions | Review the pH, temperature, and buffer composition of your reaction. | Perform small-scale experiments to screen for optimal conditions. |
| High Protein Concentration | Check the concentration of your protein stock and the final reaction concentration. | Reduce the protein concentration in the reaction mixture. |
| Protein Instability | Assess the stability of your protein in the chosen reaction buffer and conditions without the PEG linker. | Add stabilizing excipients to the reaction buffer. |
Systematic Troubleshooting Workflow
If initial assessments do not resolve the aggregation, a more systematic approach is recommended. The following workflow provides a step-by-step guide to optimizing your reaction.
Caption: A logical workflow for troubleshooting aggregation in this compound reactions.
Frequently Asked Questions (FAQs)
Reaction Chemistry and Mechanism
Q1: What is the reaction mechanism of this compound with a protein?
This compound reacts with proteins primarily through a Michael addition reaction. The acrylate (B77674) groups at both ends of the PEG linker are electrophilic and react with nucleophilic functional groups on the protein surface. The most common targets are the thiol groups of cysteine residues and the amine groups of lysine (B10760008) residues and the N-terminus.
Caption: The Michael addition reaction between a protein thiol and a bis-acrylate PEG linker.
Q2: What are the primary causes of aggregation in this reaction?
The bifunctional nature of this compound is the main contributor to aggregation. If one end of the PEG linker reacts with one protein molecule and the other end reacts with a second protein molecule, intermolecular cross-linking occurs, leading to the formation of high-molecular-weight aggregates.[1] Other contributing factors include high protein concentration, which increases the probability of intermolecular reactions, and suboptimal reaction conditions (e.g., pH, temperature) that can lead to protein unfolding and exposure of hydrophobic patches, promoting non-specific aggregation.
Experimental Parameters
Q3: How does pH affect the reaction and aggregation?
The pH of the reaction buffer is critical as it influences the reactivity of the nucleophilic groups on the protein.
-
For targeting thiols (cysteine): A pH range of 7.5-8.5 is generally optimal for the Michael addition to cysteine residues, as the thiol group is more nucleophilic in its deprotonated (thiolate) form.
-
For targeting amines (lysine, N-terminus): Higher pH values (8.5-9.5) are typically required to deprotonate the amine groups, increasing their nucleophilicity. However, higher pH can also lead to protein instability and an increased risk of aggregation.
It is crucial to balance reactivity with protein stability. A pH that is too high can denature the protein, leading to aggregation independent of the cross-linking reaction.
Q4: What is the recommended temperature for the reaction?
Lowering the reaction temperature (e.g., 4°C) can help to control the reaction rate and reduce aggregation.[1] Slower reaction kinetics can favor intra-molecular modifications over inter-molecular cross-linking, especially when adding the PEG linker dropwise. However, the reaction will proceed more slowly at lower temperatures, so the incubation time may need to be extended. A starting point for optimization is to compare the reaction at room temperature and at 4°C.
Q5: How do I determine the optimal molar ratio of this compound to protein?
The molar ratio of the PEG linker to the protein is a key parameter to control the extent of modification and minimize aggregation. A high molar excess of the bifunctional linker can increase the likelihood of multiple PEG molecules attaching to a single protein, but also increases the risk of intermolecular cross-linking. It is recommended to perform a titration experiment, testing a range of molar ratios (e.g., 1:1, 2:1, 5:1, 10:1 of PEG:protein) to find the optimal balance between conjugation efficiency and aggregation.
Data Presentation: Impact of Reaction Parameters on Aggregation
The following table summarizes the expected impact of key reaction parameters on the extent of aggregation.
| Parameter | Condition | Effect on Aggregation | Rationale |
| Protein Concentration | High | Increased | Higher proximity of protein molecules increases the rate of intermolecular reactions. |
| Low | Decreased | Lower probability of intermolecular collisions. | |
| PEG:Protein Molar Ratio | High | Increased | Higher chance of one PEG molecule bridging two protein molecules. |
| Low | Decreased | Favors single-point attachment or intramolecular cross-linking. | |
| pH | Too High | Increased | Can lead to protein denaturation and exposure of hydrophobic regions. |
| Optimal | Minimized | Balances nucleophile reactivity with protein stability. | |
| Temperature | High | Increased | Faster reaction kinetics can favor intermolecular reactions; may cause protein unfolding. |
| Low | Decreased | Slower, more controlled reaction favors intramolecular modification. | |
| Reaction Time | Long | Increased | More time for intermolecular cross-linking to occur. |
| Short | Decreased | Limits the extent of the reaction, reducing the chance of aggregation. |
Experimental Protocols
Protocol: Screening for Optimal Reaction Conditions
This protocol provides a framework for a small-scale screening experiment to identify conditions that minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
This compound stock solution (e.g., 20 mg/mL in reaction buffer)
-
Reaction Buffers (e.g., Phosphate buffers at pH 7.0, 7.5, 8.0, 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Stabilizing excipients (optional, e.g., sucrose, arginine)
Procedure:
-
Set up reactions: In parallel, prepare a series of small-scale reactions (e.g., 50 µL final volume) varying one parameter at a time (e.g., pH, temperature, molar ratio).
-
Protein Preparation: Dilute the protein to the desired starting concentration in the respective reaction buffer.
-
Initiate Reaction: Add the this compound stock solution to each reaction tube to achieve the desired molar ratio. Mix gently.
-
Incubation: Incubate the reactions under the different conditions being tested (e.g., 4°C and room temperature) for a set amount of time (e.g., 2 hours).
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Analysis: Analyze the reaction products for aggregation using SDS-PAGE (non-reducing) and/or Size Exclusion Chromatography (SEC).
Protocol: Quantifying Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
Methodology:
-
System: An HPLC system equipped with a UV detector.
-
Column: A suitable size exclusion column for the molecular weight range of your protein and its potential aggregates.
-
Mobile Phase: A buffer that is compatible with your protein and does not cause further aggregation (e.g., phosphate-buffered saline).
-
Sample Preparation: Dilute a small aliquot of your quenched reaction mixture in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and monitor the elution profile at 280 nm.
-
Quantification: Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregates / Total Area of All Peaks) * 100
Visualization of Troubleshooting Logic
The following diagram illustrates the decision-making process when troubleshooting aggregation.
Caption: A decision tree for systematically addressing aggregation issues.
References
Technical Support Center: Synthesis of Bis-acrylate-PEG6
Welcome to the technical support center for the synthesis of Bis-acrylate-PEG6 (Poly(ethylene glycol) diacrylate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is the esterification of Poly(ethylene glycol) (PEG) with acryloyl chloride in the presence of a base, typically triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene (B28343).
Q2: How can I confirm the successful synthesis of this compound?
A2: Successful synthesis can be confirmed using spectroscopic methods. 1H NMR spectroscopy is used to verify the degree of acrylation by observing the appearance of characteristic peaks for the acrylate (B77674) protons (typically between 5.8 and 6.4 ppm) and the disappearance or reduction of the PEG hydroxyl end-group peaks.[1][2] Infrared (IR) spectroscopy can also be used to identify the appearance of the carbonyl ester peak around 1730 cm-1.[2]
Q3: What are the key factors influencing the yield of the synthesis?
A3: Several factors can impact the yield, including the purity and dryness of reagents and solvents, the molar ratio of reactants, reaction temperature, and reaction time. Efficient removal of water from the reaction mixture is crucial as acryloyl chloride readily hydrolyzes.
Q4: Can I use a different base instead of triethylamine?
A4: While triethylamine is commonly used, other non-nucleophilic bases can be employed. Some researchers have suggested using imidazole (B134444) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to potentially reduce side reactions and product coloration.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Presence of water: Acryloyl chloride is highly sensitive to moisture, leading to its hydrolysis. 2. Insufficient acryloyl chloride or triethylamine: An inadequate amount of either reagent will result in incomplete acrylation of the PEG hydroxyl groups. 3. Low reaction temperature or short reaction time: The reaction may not have proceeded to completion. 4. Steric hindrance: For high molecular weight PEG, steric hindrance can slow down the reaction. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. A common technique is to azeotropically distill water from the PEG solution in toluene before adding other reactants.[1] 2. Use a molar excess of acryloyl chloride and triethylamine. Common molar ratios of PEG-OH:Acryloyl Chloride:Triethylamine are 1:2:2 to 1:4:4.[1][2][4][5] 3. Optimize reaction conditions. Conduct the reaction overnight or for at least 12-24 hours.[2] While the initial addition of acryloyl chloride is often done at 0°C to control the exothermic reaction, the reaction is typically allowed to proceed at room temperature or slightly elevated temperatures (e.g., 45°C).[1] 4. Increase reaction time for high molecular weight PEG. |
| Product is Yellow | 1. Impurities in triethylamine: Commercial triethylamine can contain impurities that lead to coloration. 2. Side reactions: At elevated temperatures, side reactions can produce colored byproducts. 3. Oxidation: The product may be susceptible to oxidation. | 1. Use freshly distilled triethylamine. 2. Maintain a controlled reaction temperature. Avoid excessive heating. Consider using alternative bases like imidazole with DMAP.[3] 3. Store the final product under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature. |
| Difficulty in Removing Triethylamine Hydrochloride Salt | 1. Incomplete precipitation: The salt may not fully precipitate from the reaction mixture. 2. Co-precipitation with the product: The salt can become trapped within the precipitated polymer. | 1. Filter the reaction mixture through a fine frit or a pad of Celite. [1] 2. Wash the organic phase. After filtration, wash the solution with a mild basic solution like 2M K2CO3 or saturated sodium bicarbonate to remove any remaining salt and unreacted acryloyl chloride.[2][6] 3. Precipitate the product in a large volume of cold diethyl ether. This helps to ensure the salt remains in the solvent. |
| Product is a mixture of mono- and di-acrylates | 1. Insufficient acryloyl chloride: Not enough acylating agent to react with both hydroxyl end-groups. | 1. Increase the molar excess of acryloyl chloride. Ensure a molar ratio of at least 2:1 of acryloyl chloride to PEG-OH groups. |
Experimental Protocols
Detailed Synthesis Protocol for this compound (PEGDA)
This protocol is a synthesis of common procedures found in the literature.[1][2][4][6]
Materials:
-
Poly(ethylene glycol) (PEG), MW 6000
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
2M Potassium Carbonate (K2CO3) solution
-
Diethyl ether (cold)
-
Argon or Nitrogen gas
Procedure:
-
Drying of PEG: In a round-bottom flask, dissolve PEG in anhydrous toluene and perform azeotropic distillation to remove residual water. Alternatively, dry the PEG under vacuum at an elevated temperature.
-
Reaction Setup: Place the dried PEG in an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet. Dissolve the PEG in anhydrous DCM (a common concentration is 0.2 g PEG/mL DCM).
-
Addition of Triethylamine: Cool the solution to 0°C in an ice bath. Add triethylamine (4 molar equivalents relative to PEG) to the solution and stir for 30 minutes under an inert atmosphere.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (4 molar equivalents relative to PEG) dropwise to the cooled solution using the dropping funnel over a period of 30-60 minutes.
-
Reaction: Allow the reaction to stir at 0°C for another 2 hours, then let it warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt.
-
Transfer the filtrate to a separatory funnel and wash with 2M K2CO3 solution (3 times).
-
Wash with deionized water (2 times).
-
Dry the organic phase with anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the product by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
-
Collect the white precipitate by filtration and dry under vacuum.
-
Data Presentation
Table 1: Molar Ratios of Reactants in this compound Synthesis
| PEG-OH | Acryloyl Chloride | Triethylamine | Reference |
| 1 | 4 | 4 | [1][3][5] |
| 1 | 4 | 2 | [2][4] |
| 1 | 3 | Not specified | [6] |
| 1 | 1.5 | 1.5 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logic diagram for troubleshooting low yield.
References
- 1. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PEG Diacrylation and Synthesis of PEGDA Hydrogels with Different Molecular Weights: Cancer Cells Interactions | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 6. POLYETHYLENE GLYCOL DIACRYLATE, SYNTHESIS AND COPOLYMERIZATION WITH METHYL METHACRYLATE | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
Technical Support Center: Bis-acrylate-PEG6 Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of bis-acrylate-PEG6 (also known as PEGDA or poly(ethylene glycol) diacrylate) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound hydrogel degradation?
A1: The primary degradation mechanism for this compound hydrogels under physiological conditions is hydrolysis of the ester linkages within the polymer backbone.[1][2] This process is influenced by environmental factors such as pH and temperature.[3][4] Additionally, if the hydrogel is formulated with specific enzyme-cleavable peptide sequences, enzymatic degradation will also be a significant factor. While oxidation of the PEG backbone can occur, hydrolysis of the acrylate (B77674) esters is generally considered the dominant in vivo degradation mechanism.
Q2: How does the molecular weight of this compound affect hydrogel degradation?
A2: Generally, hydrogels synthesized from lower molecular weight this compound precursors exhibit slower degradation rates. This is because lower molecular weight polymers result in a higher crosslink density, creating a more tightly woven network that is less permeable to water and thus less susceptible to hydrolysis.[4]
Q3: What is the expected timeframe for the degradation of a standard this compound hydrogel?
A3: The degradation timeframe can vary significantly, from days to months, depending on several factors including the PEG molecular weight, polymer concentration (crosslink density), and the degradation environment (e.g., in vitro vs. in vivo, pH, temperature).[4] For example, a PEGDA 20kDa hydrogel might take less than four weeks to fully dissolve at 37°C, while the same hydrogel could degrade in just two days at 70°C.[4]
Q4: Can I tune the degradation rate of my this compound hydrogel?
A4: Yes, the degradation rate is tunable. You can adjust the degradation kinetics by:
-
Altering the PEG Molecular Weight: Higher molecular weight PEG will generally lead to faster degradation.[4]
-
Changing the Polymer Concentration: Higher polymer concentrations create denser networks that degrade more slowly.
-
Modifying Environmental Conditions: Increasing the temperature or moving to a more alkaline or acidic pH can accelerate degradation.[1][3]
-
Incorporating Co-monomers: Including other diacrylate-based co-monomers can significantly alter degradation rates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Hydrogel is degrading too quickly. | 1. High Molecular Weight PEG: The PEG precursor has a high molecular weight, leading to lower crosslink density. 2. Low Polymer Concentration: The hydrogel was formed with a low weight percentage of the polymer. 3. Elevated Temperature: The incubation temperature is too high, accelerating hydrolysis. 4. Extreme pH: The pH of the incubation buffer is significantly acidic or alkaline. | 1. Use a lower molecular weight this compound. 2. Increase the polymer concentration to create a denser network. 3. Ensure the incubation temperature is set to the desired physiological temperature (e.g., 37°C). 4. Use a buffer with a physiological pH (e.g., PBS at pH 7.4). |
| Hydrogel is not degrading or degrading too slowly. | 1. Low Molecular Weight PEG: The PEG precursor has a very low molecular weight, resulting in a very high crosslink density. 2. High Polymer Concentration: A high weight percentage of the polymer is creating a very dense, water-impermeable network. 3. Incorrect Storage Conditions: The hydrogel is being stored at a low temperature. | 1. Switch to a higher molecular weight this compound. 2. Decrease the polymer concentration. 3. For accelerated degradation studies, consider increasing the temperature (e.g., up to 70°C) or adjusting the pH.[4] |
| Inconsistent degradation rates between batches. | 1. Variability in Polymerization: Incomplete or inconsistent UV exposure during photopolymerization can lead to variable crosslink densities. 2. Inaccurate Component Measurement: Small variations in the amounts of polymer, photoinitiator, or solvent can affect the final hydrogel properties. 3. Non-uniform Hydrogel Geometry: Differences in the shape and size of hydrogel samples can affect swelling and degradation measurements. | 1. Ensure a consistent and uniform UV light source and exposure time for all samples. 2. Use calibrated instruments for all measurements and prepare a master mix of the precursor solution for each batch. 3. Use a mold to create hydrogels of a consistent size and shape for degradation studies. |
| Unexpected changes in hydrogel properties (e.g., color, opacity). | 1. Contamination: Bacterial or fungal contamination of the incubation medium. 2. Precipitation of Salts: If using a concentrated buffer, salts may precipitate within the hydrogel. | 1. Add antibiotics/antimycotics to the incubation medium and handle hydrogels in a sterile environment. 2. Ensure the buffer concentration is appropriate and that the hydrogel is fully equilibrated. |
Quantitative Data on Hydrogel Degradation
The degradation of this compound hydrogels is highly dependent on environmental pH and temperature. The following tables summarize the impact of these factors on degradation rates.
Table 1: Effect of pH on the Degradation of PEG-based Hydrogels
| Hydrogel Composition | pH | Degradation Rate Constant (d⁻¹) | Observations |
| 10 wt% PEGNBCA (8-arm, 20 kDa) | 3 | 0.01755 | Slow degradation, ~40% reduction in modulus over 28 days.[3] |
| 10 wt% PEGNBCA (8-arm, 20 kDa) | 7.4 | 0.01636 | Slow degradation, ~40% reduction in modulus over 28 days.[3] |
| 10 wt% PEGNBCA (8-arm, 20 kDa) | 12 | 195.3 | Rapid degradation, complete within 1.5 hours.[3] |
| 30 wt% PEGDA Nanoparticles | 5 | Higher than at pH 7.4 or 10 | Increased degradation, potentially due to autocatalysis from carboxylic acid group generation.[1] |
| 50 wt% PEGDA Nanoparticles | 5 | Higher than at pH 7.4 or 10 | Similar trend to 30 wt% nanoparticles, with slightly different rates.[1] |
Table 2: Effect of Temperature on the Degradation of PEG-based Hydrogels
| Hydrogel Composition | Temperature (°C) | Degradation Time | Observations |
| 10 wt% PEGNBCA (8-arm, 20 kDa) | 25 | > 28 days | Slower degradation compared to 37°C. |
| 10 wt% PEGNBCA (8-arm, 20 kDa) | 37 | ~21 days | Complete degradation observed.[3] |
| PEGDA 20kDa | 37 | < 4 weeks | Full dissolution at physiological temperature.[4] |
| PEGDA 20kDa | 70 | ~2 days | Significantly accelerated hydrolysis at elevated temperature.[4] |
Experimental Protocols
Protocol 1: Measurement of Hydrogel Swelling Ratio
This protocol details the steps to determine the swelling ratio of a hydrogel, which is an indirect measure of degradation.
-
Sample Preparation:
-
Prepare hydrogel discs of a uniform size and shape using a mold.
-
Record the initial dry weight (Wd) of the lyophilized hydrogel.
-
-
Swelling:
-
Immerse the hydrogel samples in a sufficient volume of the desired buffer (e.g., PBS, pH 7.4) at a constant temperature (e.g., 37°C).
-
-
Measurement:
-
At predetermined time points, remove a hydrogel sample from the buffer.
-
Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water.
-
Immediately weigh the swollen hydrogel to obtain the swollen weight (Ws).
-
-
Calculation:
-
Calculate the swelling ratio (Q) using the following formula:
-
Q = Ws / Wd
-
-
-
Data Analysis:
-
Plot the swelling ratio over time. An increase in the swelling ratio indicates a decrease in crosslink density and thus, degradation.
-
Protocol 2: Measurement of Hydrogel Mass Loss
This protocol provides a direct measurement of hydrogel degradation by quantifying the loss of polymer mass over time.
-
Sample Preparation:
-
Prepare and lyophilize hydrogel samples of a known initial dry weight (Wi).
-
-
Degradation:
-
Place each hydrogel sample in a separate tube containing a fixed volume of the degradation buffer.
-
Incubate the tubes at the desired temperature.
-
-
Measurement:
-
At each time point, sacrifice a set of hydrogel samples.
-
Carefully remove the remaining hydrogel from the buffer.
-
Lyophilize the hydrogel samples to a constant weight to obtain the final dry weight (Wf).
-
-
Calculation:
-
Calculate the percentage of mass loss using the formula:
-
Mass Loss (%) = [(Wi - Wf) / Wi] x 100
-
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of time.
-
Protocol 3: Rheological Analysis of Hydrogel Degradation
Rheology is a sensitive technique to monitor changes in the mechanical properties (e.g., storage modulus, G') of a hydrogel as it degrades.
-
Sample Preparation:
-
Prepare hydrogel discs that fit the geometry of the rheometer.
-
-
Initial Measurement:
-
Perform an initial rheological measurement (e.g., a frequency sweep at a low strain) to determine the initial storage modulus (G') of the hydrogel.
-
-
Degradation:
-
Immerse the hydrogel in the degradation buffer at a controlled temperature.
-
-
Time-Point Measurements:
-
At regular intervals, remove the hydrogel and perform a rheological measurement under the same conditions as the initial measurement.
-
-
Data Analysis:
-
Plot the normalized storage modulus (G' at time t / G' at time 0) versus time. A decrease in the storage modulus indicates the breakdown of the hydrogel network.
-
Visualizations
Caption: Factors influencing the hydrolytic degradation pathway of this compound hydrogels.
Caption: General experimental workflow for characterizing hydrogel degradation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Functionalizing Proteins with Bis-acrylate-PEG6
Welcome to the technical support center for the functionalization of proteins with Bis-acrylate-PEG6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this bifunctional crosslinker.
Troubleshooting Guide
This section addresses common issues encountered during protein conjugation with this compound, providing potential causes and actionable solutions in a question-and-answer format.
Q1: Why is my conjugation yield consistently low?
Low conjugation yield can be attributed to several factors, including suboptimal reaction conditions, inactive protein functional groups, or issues with the reagent itself.
-
Suboptimal Reaction pH: The Michael addition reaction of acrylates with protein nucleophiles is highly pH-dependent. Thiol groups of cysteine residues are most reactive at a pH range of 7.0-8.5, while primary amines of lysine (B10760008) residues react more efficiently at a pH of 8.0-9.0. Operating outside the optimal pH for your target residue will significantly decrease the reaction rate.[1]
-
Inactive Protein Functional Groups: Cysteine residues may be oxidized to form disulfide bonds and unavailable for conjugation. Lysine residues might be sterically hindered or involved in internal salt bridges, reducing their accessibility.
-
Hydrolysis of Acrylate (B77674) Groups: While more stable than NHS esters, acrylate groups can still undergo hydrolysis, especially at higher pH values, rendering the crosslinker inactive.
-
Excessive Molar Ratio of Protein to Linker: An insufficient amount of this compound will result in a low degree of labeling.
Solutions:
-
Optimize Reaction pH: Carefully select the buffer pH to target the desired amino acid residue (See Table 1).
-
Reduce Disulfide Bonds: If targeting cysteines, pre-treat the protein with a mild reducing agent like TCEP or DTT, followed by its removal before adding the crosslinker.
-
Confirm Protein Activity: Use an activity assay to ensure the protein is correctly folded and functional before conjugation.
-
Optimize Molar Ratio: Perform a titration of the this compound to protein molar ratio to find the optimal concentration for your specific protein.
Q2: I am observing significant protein aggregation and precipitation during the reaction. What is the cause and how can I prevent it?
Protein aggregation is a common challenge when using bifunctional crosslinkers like this compound.
-
Intermolecular Cross-linking: The primary cause of aggregation is the formation of intermolecular cross-links, where a single linker molecule reacts with two different protein molecules, leading to the formation of large, insoluble aggregates.[2]
-
Hydrophobicity: The introduction of the PEG linker, although hydrophilic, can sometimes alter the surface properties of the protein in a way that promotes self-association.
-
High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular reactions.
Solutions:
-
Control Stoichiometry: Use a lower molar excess of the crosslinker to protein to reduce the probability of intermolecular cross-linking.
-
Optimize Protein Concentration: Work at the lowest feasible protein concentration to favor intramolecular reactions (cross-linking within the same protein molecule) over intermolecular ones.
-
Inclusion of Additives: Consider adding stabilizing excipients such as arginine, sucrose, or non-ionic detergents (e.g., Polysorbate 20) to the reaction buffer to prevent aggregation.[3][4][5]
-
Gradual Addition of Crosslinker: Add the this compound solution to the protein solution slowly and with gentle mixing to maintain a low local concentration of the crosslinker.
Q3: My final product is a heterogeneous mixture of species. How can I improve the homogeneity?
The reaction of this compound with multiple potential sites on a protein surface naturally leads to a heterogeneous product.
-
Multiple Reactive Residues: Proteins typically have multiple lysine and/or cysteine residues on their surface, each with varying reactivity, leading to a mixture of conjugates with different degrees of PEGylation and at different sites.
-
Intra- vs. Intermolecular Cross-linking: The formation of both intramolecularly cross-linked (monomeric) and intermolecularly cross-linked (dimeric, oligomeric) species contributes to heterogeneity.[6][7]
Solutions:
-
Site-Directed Mutagenesis: For precise control, engineer the protein to have a single, highly reactive cysteine at a specific location for conjugation.
-
pH Control for Selectivity: Fine-tuning the pH can favor reaction with one type of residue over another. For instance, a pH of ~7.0 will favor cysteine modification over lysine.
-
Purification: Employ high-resolution purification techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate the different conjugated species.[8]
Q4: How can I confirm that the conjugation was successful and characterize the product?
Proper characterization is crucial to confirm conjugation and assess the quality of the product.
-
SDS-PAGE: A noticeable increase in the molecular weight of the protein on an SDS-PAGE gel is a primary indicator of successful PEGylation. Cross-linked dimers and oligomers will appear as higher molecular weight bands. However, PEGylated proteins can run anomalously on SDS-PAGE, often appearing larger than their actual molecular weight. Native PAGE can sometimes provide better resolution for PEGylated proteins.[9][10][11]
-
Size-Exclusion Chromatography (SEC): SEC can separate species based on their hydrodynamic radius, allowing for the identification of monomers, dimers, and higher-order aggregates.[8][12]
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to determine the exact mass of the conjugate, confirming the number of attached PEG linkers. Peptide mapping after proteolytic digestion can identify the specific amino acid residues that have been modified.[13][14][15][16][17]
Frequently Asked Questions (FAQs)
Q: What are the primary target residues for this compound?
A: The acrylate groups react with nucleophilic amino acid side chains via a Michael addition mechanism. The primary targets are the thiol groups of cysteine residues and the ε-amino groups of lysine residues. The N-terminal α-amino group is also a potential site of reaction.[1]
Q: What is the optimal pH for conjugation?
A: The optimal pH depends on the target residue. For selective cysteine conjugation, a pH of 7.0-8.5 is recommended. For lysine conjugation, a higher pH of 8.0-9.0 is more efficient. Refer to Table 1 for more details.
Q: How can I control for intramolecular vs. intermolecular cross-linking?
A: The balance between intramolecular and intermolecular cross-linking is primarily influenced by the protein concentration and the protein-to-linker stoichiometry. Low protein concentrations and lower molar ratios of the linker favor intramolecular cross-linking.
Q: Is the bond formed between the protein and the acrylate linker stable?
A: The thioether bond formed with cysteine and the amine bond formed with lysine are generally stable under physiological conditions. However, the thioether bond can undergo a retro-Michael reaction under certain conditions, though this is less common than with maleimide-based conjugates.[18]
Q5: What are some common side reactions to be aware of?
A: Besides the intended Michael addition, potential side reactions include the reaction of acrylates with other nucleophilic residues like histidine and tyrosine, although these are generally less favorable. At higher pH, hydrolysis of the acrylate ester can occur. Additionally, the acrylate moiety itself can potentially undergo polymerization, although this is less of a concern under controlled bioconjugation conditions.
Data Presentation
Table 1: pH-Dependent Reactivity of Protein Functional Groups with Acrylates
| Functional Group | Amino Acid | pKa | Optimal pH for Reaction | Reaction Rate | Notes |
| Thiol | Cysteine | ~8.3 | 7.0 - 8.5 | Fast | Highly selective for thiols at neutral pH. |
| ε-Amino | Lysine | ~10.5 | 8.0 - 9.0 | Moderate | Becomes more competitive with thiols at higher pH. |
| α-Amino | N-terminus | ~8.0 | 7.5 - 8.5 | Slow to Moderate | Generally less reactive than lysine ε-amino groups. |
| Imidazole | Histidine | ~6.0 | > 6.5 | Slow | Generally not a primary target but can react. |
| Phenolic Hydroxyl | Tyrosine | ~10.5 | > 9.0 | Very Slow | Reaction is generally insignificant. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the protein in an appropriate conjugation buffer (e.g., phosphate (B84403) buffer) at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) or thiols (e.g., DTT) if they are not the intended targets.
-
If targeting cysteines, reduce the protein with 10-fold molar excess of TCEP for 1 hour at room temperature. Remove TCEP using a desalting column.
-
-
Crosslinker Preparation:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the linker over the protein.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a small molecule containing a primary amine or thiol, such as glycine (B1666218) or cysteine, to a final concentration of 10-50 mM to quench any unreacted acrylate groups.
-
-
Purification of the Conjugate:
-
Remove excess crosslinker and purify the conjugate from unreacted protein using size-exclusion chromatography (SEC) or dialysis.
-
For separating species with different degrees of PEGylation, ion-exchange chromatography (IEX) may be more effective.
-
Protocol 2: Characterization by SDS-PAGE
-
Sample Preparation: Mix the purified conjugate with SDS-PAGE loading buffer (with a reducing agent like DTT or β-mercaptoethanol if desired).
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analysis: Compare the band pattern of the conjugate to the unmodified protein. Successful conjugation will result in a shift to a higher apparent molecular weight. The presence of bands at multiples of the protein's molecular weight suggests intermolecular cross-linking.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting logic for common issues in protein functionalization.
Caption: Reaction pathways for this compound with a protein.
References
- 1. Chemo- and Regioselective Lysine Modification on Native Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. Intra- vs Intermolecular Cross-Links in Poly(methyl methacrylate) Networks Containing Enamine Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Bis-acrylate-PEG6 Reaction Kinetics Optimization
Welcome to the technical support center for Bis-acrylate-PEG6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction kinetics and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a homobifunctional crosslinker containing a six-unit polyethylene (B3416737) glycol (PEG) spacer terminated with an acrylate (B77674) group at each end. Its primary application is in bioconjugation, particularly for crosslinking molecules containing nucleophilic groups such as thiols (e.g., from cysteine residues in proteins) or amines. The reaction proceeds via a Michael addition mechanism. It is also used as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras.[1]
Q2: What is the mechanism of reaction for this compound?
A2: this compound reacts with nucleophiles, such as amines and thiols, via a Michael-type addition reaction.[2] In this reaction, the nucleophile attacks the β-carbon of the acrylate group, leading to the formation of a stable carbon-nucleophile bond. This reaction is efficient under mild, aqueous conditions.[3]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and prevent premature polymerization or hydrolysis, this compound should be stored at 4°C under a dry, inert atmosphere such as nitrogen.[4] For long-term storage in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, also under an inert atmosphere.[4]
Q4: What functional groups are reactive towards the acrylate moieties of this compound?
A4: The acrylate groups are susceptible to nucleophilic attack by thiols (from cysteine residues) and amines (from lysine (B10760008) residues or N-termini of proteins). Thiol groups are generally more reactive towards acrylates than amines, especially at neutral to slightly basic pH.
Q5: At what pH should I perform my conjugation reaction?
A5: The optimal pH for the Michael addition reaction with this compound depends on the nucleophile. For reactions with thiols, a pH range of 6.5-7.5 is recommended to ensure the thiol is sufficiently deprotonated to be nucleophilic while minimizing side reactions.[5] For reactions with amines, a pH range of 7-9 is generally suitable.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Reaction Yield / Incomplete Conjugation | Sub-optimal pH: The nucleophile (e.g., thiol) is not sufficiently deprotonated. | Adjust the pH of the reaction buffer. For thiol-acrylate reactions, ensure the pH is between 6.5 and 7.5.[5] |
| Low Reagent Concentration: Insufficient molar excess of this compound. | Increase the molar ratio of this compound to your target molecule. A 5-20 fold molar excess is a common starting point. | |
| Short Reaction Time: The reaction has not proceeded to completion. | Increase the reaction time. Monitor the reaction progress using techniques like SDS-PAGE or HPLC-MS. | |
| Hydrolysis of Acrylate Groups: The acrylate ester is susceptible to hydrolysis, especially at high pH. | Perform the reaction at a pH below 8.5 if possible. Prepare the this compound solution immediately before use. | |
| Protein Aggregation/Precipitation | High Protein Concentration: Crowding can lead to intermolecular crosslinking and aggregation. | Reduce the concentration of the protein. Ensure adequate mixing during the addition of the crosslinker. |
| Inappropriate Buffer Conditions: The buffer composition may not be optimal for protein stability. | Screen different buffers and additives (e.g., arginine, glycerol) to improve protein solubility. | |
| Non-specific Modification | Reaction with Other Nucleophiles: At higher pH, amine groups (e.g., from lysine) may compete with thiols. | If thiol-specific modification is desired, perform the reaction at a lower pH (6.5-7.0) to favor thiol reactivity. |
| Long Reaction Times: Extended reaction times can lead to modification of less reactive sites. | Optimize the reaction time by monitoring product formation and stopping the reaction once the desired level of conjugation is achieved. | |
| Difficulty in Product Purification | Excess Unreacted Crosslinker: A high molar excess of the crosslinker can be difficult to remove. | Use a lower molar excess of this compound if possible. Employ purification methods like size-exclusion chromatography (SEC) or dialysis to separate the conjugated product from the smaller crosslinker.[7] |
Experimental Protocols & Data
General Protocol for Protein-Thiol Conjugation with this compound
This protocol provides a general workflow for conjugating a thiol-containing protein with this compound.
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.0-7.5.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in a dry, water-miscible solvent such as DMSO or DMF. This should be done immediately before use to minimize hydrolysis.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal time should be determined empirically.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add a small molecule containing a thiol, such as L-cysteine or β-mercaptoethanol, to consume any unreacted acrylate groups.
-
-
Purification:
-
Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
-
Analysis:
-
Analyze the conjugate by SDS-PAGE to visualize the increase in molecular weight.
-
Characterize the final product using techniques like HPLC, mass spectrometry (MS), and UV-Vis spectroscopy to determine the degree of conjugation.[8]
-
Typical Reaction Parameters
The following table summarizes typical starting parameters for optimizing a this compound conjugation reaction.
| Parameter | Typical Range | Notes |
| pH | 6.5 - 8.5 | Optimal pH depends on the nucleophile. For thiols, 6.5-7.5 is ideal.[5] |
| Temperature | 4 - 25 °C | Lower temperatures can reduce the rate of side reactions like hydrolysis. |
| Reaction Time | 1 - 4 hours | Monitor reaction progress to determine the optimal time. |
| Molar Excess of this compound | 5 - 20 fold | Higher excess can drive the reaction to completion but may complicate purification. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may increase the risk of aggregation. |
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting low conjugation yield.
References
- 1. invivochem.net [invivochem.net]
- 2. Bis-acrylate-PEG5 | 59256-52-9 | Benchchem [benchchem.com]
- 3. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
Technical Support Center: Minimizing Cytotoxicity of Bis-acrylate-PEG6 Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Bis-acrylate-PEG6 hydrogels in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cytotoxicity in this compound hydrogel systems?
A1: The primary sources of cytotoxicity in this compound hydrogel systems stem from several components and factors related to the polymerization process. These include:
-
Unreacted Acrylate Monomers: Residual, uncrosslinked this compound monomers are known to be cytotoxic.[1][2][3] Acrylates are generally more toxic than their methacrylate (B99206) counterparts.[3]
-
Photoinitiators and their Byproducts: The type and concentration of the photoinitiator used to crosslink the hydrogel significantly impact cell viability.[4][5][6][7] Free radicals generated during photopolymerization can also induce cell death.[7][8]
-
Crosslinking Density: The density of the hydrogel network can influence cell viability by affecting nutrient diffusion and waste removal.[8][9][10]
-
UV Exposure: While often less of a direct cause of cytotoxicity compared to other factors, the intensity and duration of UV light exposure during photopolymerization can have an impact on cell survival.[7]
Q2: How can I reduce the cytotoxicity associated with unreacted monomers?
A2: To reduce cytotoxicity from unreacted monomers, several strategies can be employed:
-
Purification of Precursors: Ensure the purity of the this compound precursor before use.
-
Washing Post-Polymerization: Thoroughly wash the hydrogels after crosslinking to remove any unreacted monomers. An isopropanol (B130326) (IPA) washing step has been shown to be effective in reducing the cytotoxicity of PEGDA microfluidic devices by removing unreacted components.[11] Subsequent and extensive washing with a sterile buffer solution, such as phosphate-buffered saline (PBS), is crucial.
-
Optimize Polymerization Efficiency: Ensure the polymerization reaction goes to completion as much as possible by optimizing photoinitiator concentration and UV exposure time.
Q3: Which photoinitiators are recommended for minimizing cytotoxicity, and at what concentrations?
A3: The choice of photoinitiator and its concentration is critical for maintaining high cell viability.
-
Commonly Used Photoinitiators: Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) are frequently used due to their relatively good cytocompatibility compared to others like DMPA.[1][5][6]
-
Concentration: It is crucial to use the lowest effective concentration of the photoinitiator. For instance, Irgacure 2959 has been shown to be cytocompatible at concentrations ≤ 0.015% w/v, with cytotoxicity increasing at higher concentrations.[7] For LAP, concentrations in the range of 0.05% to 0.1% w/v are often used to minimize cytotoxicity in cell-laden hydrogels.[2]
Q4: How does the crosslinking density of the hydrogel affect cell viability?
A4: The crosslinking density of the hydrogel can impact cell viability in several ways:
-
Nutrient and Waste Transport: A very high crosslinking density can impede the diffusion of essential nutrients to encapsulated cells and the removal of cellular waste products, leading to decreased viability.[9][10]
-
Mechanical Environment: The stiffness of the hydrogel, which is related to crosslinking density, can influence cell behavior and survival.[8]
-
Optimization: It is important to balance the desired mechanical properties with the need for adequate mass transport to support cell viability. This can be achieved by adjusting the molecular weight of the PEG-diacrylate and the total polymer concentration.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability Post-Encapsulation | Unreacted Monomers: Incomplete polymerization or inadequate washing. | 1. Optimize UV exposure time and intensity for complete crosslinking. 2. Implement a rigorous post-polymerization washing protocol with sterile PBS or a suitable solvent like isopropanol followed by extensive PBS washing.[11] |
| Photoinitiator Cytotoxicity: The chosen photoinitiator is toxic at the used concentration. | 1. Switch to a more cytocompatible photoinitiator like Irgacure 2959 or LAP.[1][5] 2. Titrate the photoinitiator concentration to the lowest effective level.[7] | |
| Excessive UV Exposure: Prolonged or high-intensity UV light is damaging cells. | 1. Reduce UV exposure time and/or intensity. 2. Ensure the use of a cytocompatible photoinitiator that is efficient at lower UV doses. | |
| Poor Cell Spreading and Proliferation | High Crosslinking Density: The hydrogel mesh is too dense, restricting cell movement and nutrient diffusion. | 1. Decrease the total polymer concentration. 2. Use a higher molecular weight this compound to create a larger mesh size.[9] |
| Lack of Adhesion Sites: The hydrogel is bio-inert and does not support cell attachment. | 1. Incorporate cell-adhesive peptides such as RGD into the hydrogel backbone. | |
| Inconsistent Results Between Experiments | Variability in Reagents: Inconsistent quality or purity of this compound or photoinitiator. | 1. Use high-purity reagents from a reliable supplier. 2. Characterize new batches of reagents before use in critical experiments. |
| Inconsistent Polymerization: Variations in UV lamp output, distance from the sample, or exposure time. | 1. Standardize the photopolymerization setup and procedure. 2. Regularly check the output of the UV lamp. |
Quantitative Data Summary
Table 1: Effect of Photoinitiator Concentration on Cell Viability
| Photoinitiator | Concentration (% w/v) | Cell Type | Relative Cell Viability (%) | Reference |
| Irgacure 2959 | 0.01 | HASMCs | ~103 | [7] |
| Irgacure 2959 | 0.02 | HASMCs | ~85 | [7] |
| Irgacure 2959 | 0.04 | HASMCs | ~65 | [7] |
| Irgacure 2959 | 0.08 | HASMCs | ~40 | [7] |
| Irgacure 2959 | 0.16 | HASMCs | ~25 | [7] |
| LAP | 0.05 | hRPTECs | No significant decrease | [1] |
| LAP | >0.1 | hRPTECs | Decreasing viability | [1] |
Table 2: Influence of Total Polymer Concentration on Cell Viability in PEGDA Blends
| Total Polymer Concentration (wt %) | Cell Viability (%) | Compressive Modulus (MPa) | Reference |
| 20 | >80 | ~0.4 | [8] |
| 25-30 | 55-75 | ~1 | [8] |
| 40 | <50 | >1.5 | [8] |
Experimental Protocols
Protocol 1: General Cell Viability Assessment using a Resazurin-based Assay (e.g., AlamarBlue)
This protocol provides a general method for assessing the metabolic activity and viability of cells encapsulated in this compound hydrogels.
Materials:
-
Cell-laden this compound hydrogels in a multi-well plate
-
Complete cell culture medium
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Phosphate-Buffered Saline (PBS), sterile
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
Procedure:
-
Hydrogel Preparation and Cell Encapsulation: Prepare this compound hydrogels with encapsulated cells according to your specific experimental protocol. Place each hydrogel in a separate well of a multi-well plate.
-
Incubation: Add complete cell culture medium to each well and incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Prepare the resazurin-based reagent according to the manufacturer's instructions. This typically involves diluting the stock solution in cell culture medium or PBS.
-
Assay:
-
Remove the old culture medium from the wells.
-
Wash the hydrogels gently with sterile PBS.
-
Add the prepared resazurin (B115843) solution to each well, ensuring the hydrogel is fully submerged.
-
Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Measurement:
-
After incubation, carefully transfer a known volume of the supernatant from each well to a new, opaque-walled 96-well plate.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the fluorescence reading of a "no-cell" control (hydrogel with medium but no cells) from all experimental readings.
-
Express cell viability as a percentage relative to a positive control (e.g., cells cultured on standard tissue culture plastic or a hydrogel formulation known to be highly cytocompatible).
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, providing an indicator of cell membrane integrity.
Materials:
-
Cell-laden this compound hydrogels in a multi-well plate
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing substrate mix and stop solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
Plate reader capable of measuring absorbance at the appropriate wavelength (e.g., 490 nm)
Procedure:
-
Hydrogel Preparation and Incubation: Prepare and incubate cell-laden hydrogels as described in Protocol 1.
-
Sample Collection: At each time point, carefully collect a known volume of the culture supernatant from each well. Be careful not to disturb the hydrogel.
-
Control Preparation:
-
Maximum LDH Release Control: In a separate well containing a cell-laden hydrogel, add lysis buffer to the culture medium and incubate for 30-60 minutes at 37°C to induce complete cell lysis. Collect the supernatant.
-
Background Control: Collect supernatant from a well containing a hydrogel with no cells.
-
-
Assay:
-
Transfer the collected supernatants and controls to a new 96-well plate.
-
Prepare the LDH substrate mix according to the kit manufacturer's instructions.
-
Add the substrate mix to each well.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Add the stop solution to each well.
-
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 (Where "Spontaneous LDH Release" is from untreated control cells).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in Cytotoxicity
Unreacted acrylates and byproducts of the photopolymerization process can trigger specific signaling pathways leading to cytotoxicity. The diagram below illustrates two key pathways: the Oxidative Stress Response and the AKT Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mavmatrix.uta.edu [mavmatrix.uta.edu]
- 4. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Functional PEG-peptide hydrogels to modulate local inflammation induced by the proinflammatory cytokine TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. Self-healing hydrogels - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. abstracts.biomaterials.org [abstracts.biomaterials.org]
Validation & Comparative
Bis-acrylate-PEG6 in PROTACs: A Comparative Guide to PEG Linkers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their favorable physicochemical properties. This guide provides a comparative analysis of bis-acrylate-PEG6 and other PEG linkers used in PROTACs, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Role of PEG Linkers in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer; it plays a crucial role in determining the overall efficacy of the molecule. The length, composition, and flexibility of the linker can significantly impact a PROTAC's solubility, cell permeability, and its ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] PEG linkers, with their repeating ethylene (B1197577) glycol units, offer a desirable balance of hydrophilicity and flexibility.[] This hydrophilicity can enhance the solubility of often large and lipophilic PROTAC molecules, while the flexibility of the PEG chain can facilitate the optimal orientation of the target protein and E3 ligase for efficient ubiquitination and subsequent degradation.[]
The length of the PEG linker is a critical parameter that requires careful optimization for each specific target and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in reduced degradation efficiency due to excessive flexibility and a decreased effective concentration.[3]
This compound: Enabling Covalent PROTACs
This compound is a bifunctional PEG linker that contains acrylate (B77674) groups at both ends. These acrylate moieties are Michael acceptors and can react with nucleophilic residues, such as cysteine, on a target protein to form a covalent bond. This irreversible binding modality distinguishes covalent PROTACs from the more common non-covalent PROTACs.
The formation of a covalent bond with the target protein can offer several potential advantages, including increased potency and a prolonged duration of action, as the PROTAC remains bound to the target, continuously recruiting the E3 ligase. However, the design of covalent PROTACs requires careful consideration to avoid off-target reactivity and to ensure that the covalent binding event does not hinder the formation of a productive ternary complex.
Comparative Performance of PEG Linkers in PROTACs
While direct head-to-head experimental data comparing this compound with other PEG linkers for the same target protein is limited in the published literature, we can draw valuable insights from studies that have systematically varied the length of PEG linkers in different PROTAC systems.
Impact of PEG Linker Length on Degradation Efficiency
The optimal PEG linker length is highly dependent on the specific PROTAC system. The following table summarizes data from a study on Bruton's tyrosine kinase (BTK) PROTACs, illustrating the impact of linker composition and the potential of covalent targeting.
| PROTAC | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| RC-1 | PEG6-based | BTK | Mino | Not specified | >90% | [4] |
| RC-2 | Modified PEG6 | BTK | Mino | Not specified | >90% | [4] |
| IR-1 | Acrylamide-PEG6 | BTK | Mino | Not specified | >90% | [4] |
| IR-2 | Acrylamide-Modified PEG6 | BTK | Mino | Not specified | >90% | [4] |
| NC-1 | Non-covalent PEG6 | BTK | Mino | 2.2 | 97% | [4] |
Note: The study did not explicitly use a "this compound" linker but employed acrylamide-functionalized PEG linkers to achieve covalent BTK targeting. The data for the non-covalent counterpart (NC-1) with a PEG6 linker provides a valuable point of comparison.
In another study focusing on BET family protein degradation, the length of the PEG linker was shown to be a critical determinant of degradation potency.
| PROTAC | Linker Length | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| PROTAC 1 | PEG3 | BRD4 | HeLa | ~50 | >90% | [5] |
| PROTAC 2 | PEG4 | BRD4 | HeLa | ~20 | >90% | [5] |
| PROTAC 3 | PEG5 | BRD4 | HeLa | ~10 | >90% | [5] |
These examples underscore the necessity of empirical optimization of the PEG linker length to achieve maximal degradation efficacy.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the evaluation of PROTAC performance. Below is a detailed protocol for a key assay used to quantify PROTAC-mediated protein degradation.
Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps to quantify the reduction in target protein levels in cultured cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC and a vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and add lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Simplified p38 MAPK signaling pathway.
Conclusion
The linker is a critical component in the design of effective PROTACs, with PEG linkers offering significant advantages in terms of modulating solubility and facilitating ternary complex formation. The length of the PEG linker must be empirically optimized for each specific target and E3 ligase combination to achieve maximal degradation efficiency.
This compound represents a specialized type of PEG linker that enables the development of covalent PROTACs. This approach offers the potential for increased potency and duration of action but requires careful design to ensure target specificity and productive ternary complex formation. While direct comparative data for this compound against other PEG linkers is still emerging, the principles of linker optimization remain paramount. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the rational design and rigorous evaluation of novel PROTAC molecules, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
A Comparative Analysis of Bis-acrylate-PEG6 and Bis-acrylate-PEG8 in Hydrogel Formulations
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG-based Hydrogel for Your Application
Poly(ethylene glycol) (PEG) hydrogels are a cornerstone in biomedical research, prized for their biocompatibility, tunable properties, and versatility in applications ranging from tissue engineering to controlled drug delivery. The choice of PEG molecular weight is a critical determinant of the final hydrogel's characteristics. This guide provides a comprehensive comparison of two commonly used PEG derivatives, Bis-acrylate-PEG6 (average molecular weight of ~6000 Da) and Bis-acrylate-PEG8 (average molecular weight of ~8000 Da), to aid researchers in making an informed decision for their specific needs.
Performance Comparison: Key Hydrogel Properties
The molecular weight of the PEG chain directly influences the crosslinking density of the resulting hydrogel network. As the PEG chain length increases from 6 kDa to 8 kDa, the distance between the acrylate (B77674) end groups also increases. This seemingly small difference has a significant impact on the macroscopic properties of the hydrogel, as detailed in the tables below.
Physical and Mechanical Properties
| Property | This compound (~6000 Da) | Bis-acrylate-PEG8 (~8000 Da) | Impact of Increasing Molecular Weight |
| Compressive Modulus | Higher | Lower | Decreased stiffness and hardness |
| Swelling Ratio | Lower | Higher | Increased water uptake capacity |
| Mesh Size (ξ) | Smaller | Larger | Larger pore size, allowing for greater diffusion |
Biocompatibility and Drug Release Characteristics
| Property | This compound (~6000 Da) | Bis-acrylate-PEG8 (~8000 Da) | Impact of Increasing Molecular Weight |
| Biocompatibility | High | High | Both are generally considered highly biocompatible |
| Drug Release Rate | Slower | Faster | Faster diffusion-controlled release of encapsulated molecules |
| Cell Encapsulation Viability | Generally high, but can be limited by smaller mesh size for certain cell types | Often higher for larger cell types due to larger mesh size and softer matrix | Improved viability for larger or more sensitive cell types |
Experimental Data Summary
The following tables summarize quantitative data from various studies, highlighting the differences between hydrogels fabricated with PEGDA of molecular weights in the range of 6 kDa and 8-10 kDa.
Table 1: Mechanical and Physical Properties of PEGDA Hydrogels
| PEGDA Molecular Weight (Da) | Polymer Concentration (% w/v) | Compressive Modulus (kPa) | Swelling Ratio (q) | Mesh Size (nm) |
| 6,000 | 10% | ~30 - 50[1][2] | ~15 - 20[3] | ~10 - 15[1][3] |
| 8,000 - 10,000 | 10% | ~15 - 30[3][4][5] | ~20 - 30[3] | ~15 - 25[3][4][5] |
Table 2: Influence of PEGDA Molecular Weight on Drug Release
| PEGDA Molecular Weight (Da) | Mesh Size | Relative Release Rate of Small Molecules | Relative Release Rate of Large Molecules (e.g., proteins) |
| 6,000 | Smaller | Slower | Significantly Slower |
| 8,000 - 10,000 | Larger | Faster | Faster |
Experimental Protocols
Detailed methodologies for the characterization of Bis-acrylate-PEG hydrogels are provided below.
Hydrogel Synthesis (Photopolymerization)
-
Preparation of Precursor Solution: Dissolve this compound or Bis-acrylate-PEG8 in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration (e.g., 10% w/v).
-
Addition of Photoinitiator: Add a photoinitiator, such as Irgacure 2959, to the precursor solution at a concentration of 0.05-0.1% w/v. Ensure complete dissolution by gentle mixing in a dark environment.[6]
-
Photocrosslinking: Pipette the precursor solution into a mold of the desired shape and dimensions. Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a sufficient duration (e.g., 5-10 minutes) to ensure complete polymerization.[6]
Measurement of Swelling Ratio
-
Initial Weight: After polymerization, carefully remove the hydrogel from the mold, blot any excess surface water, and record its initial weight (W_i).
-
Equilibrium Swelling: Immerse the hydrogel in a large volume of distilled water or PBS at a specific temperature (e.g., 37°C).[7][8]
-
Weight Measurement: At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (W_s).[9]
-
Equilibrium: Continue until the weight of the hydrogel remains constant over several measurements, indicating that equilibrium swelling has been reached.
-
Calculation: The swelling ratio (q) is calculated as: q = W_s / W_d where W_d is the weight of the dried hydrogel after lyophilization.[10]
Mechanical Testing (Compressive Modulus)
-
Sample Preparation: Prepare cylindrical hydrogel samples of uniform dimensions.
-
Instrumentation: Use a mechanical tester equipped with a compression platen.
-
Test Execution: Apply a compressive force to the hydrogel at a constant strain rate (e.g., 1% per minute) until a certain percentage of strain (e.g., 10-20%) is reached.[11][12]
-
Data Analysis: The compressive modulus is calculated from the slope of the linear region of the stress-strain curve.[13]
Cell Viability Assay (Live/Dead Staining)
-
Cell Encapsulation: Resuspend cells in the hydrogel precursor solution before photopolymerization.
-
Staining: After a desired culture period, incubate the cell-laden hydrogels in a solution containing Calcein AM (to stain live cells green) and Ethidium Homodimer-1 (to stain dead cells red) for 30-45 minutes.
-
Imaging: Visualize the stained cells using a fluorescence microscope.[14]
-
Quantification: Determine the percentage of viable cells by counting the number of green- and red-stained cells in multiple random fields of view.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Hydrogel Characterization
Caption: Workflow for the preparation and characterization of PEG-based hydrogels.
Angiogenesis Signaling Pathway (VEGF Pathway)
References
- 1. Influence of Physical Properties of Biomaterials on Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Molecular Weight and Loading on Matrix Metalloproteinase-2 Mediated Release from Poly(Ethylene Glycol) Diacrylate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In depth examination of impact of secondary reactive species on the apparent decoupling of poly(ethylene glycol) diacrylate hydrogel average mesh size and modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Swelling - Hydrogel Design [hydrogeldesign.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Hydrogel mechanical characterization [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Validating the Biological Activity of Bis-acrylate-PEG6-Containing PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). Among these, covalent PROTACs, particularly those incorporating a Bis-acrylate-PEG6 linker, have garnered significant interest due to their potential for enhanced target engagement and prolonged duration of action. This guide provides an objective comparison of the performance of this compound-containing PROTACs with alternative targeted protein degradation technologies, supported by experimental data. Detailed methodologies for key validation experiments are also presented to facilitate the rational design and evaluation of these novel protein degraders.
The Rise of Covalent PROTACs with this compound Linkers
This compound serves as a flexible, hydrophilic linker culminating in two reactive acrylamide (B121943) warheads. This design allows for the creation of covalent PROTACs that can form a stable, irreversible bond with a nucleophilic residue, typically cysteine, on the target protein. This covalent binding can lead to superior efficacy, including increased potency and a more sustained degradation profile compared to their non-covalent counterparts. The polyethylene (B3416737) glycol (PEG) component of the linker enhances solubility and can improve the pharmacokinetic properties of the PROTAC molecule.
Comparative Performance Analysis
Quantitative Comparison of Protein Degradation
The following tables summarize key performance metrics, DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation), for different classes of protein degraders targeting BTK and BRD4.
Table 1: Comparison of BTK-Targeting Protein Degraders
| Compound Type | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| Reversible Covalent PROTAC (Acrylamide) | BTK | Pomalidomide (CRBN) | 6.6 | >95 | MOLM-14 | [1] |
| Irreversible Covalent PROTAC (Acrylamide) | BTK | Pomalidomide (CRBN) | >200 | ~20 | MOLM-14 | [1] |
| Non-Covalent PROTAC | BTK | Pomalidomide (CRBN) | 2.2 | 97 | Mino | [2] |
Table 2: Comparison of BRD4-Targeting Protein Degraders
| Compound Type | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| Non-Covalent PROTAC (dBET6) | BRD4 | Thalidomide (CRBN) | ~10 | >90 | Ramos | [3] |
| Non-Covalent PROTAC (MZ1) | BRD4 | VHL | <100 | >90 | HeLa | [4] |
| Pan-BET Degrader (ARV-771) | BRD2/3/4 | VHL | <1 | >95 | 22Rv1 | [5] |
| Selective BRD4 Degrader (AT1) | BRD4 | VHL | ~50 | >90 | HEK293T | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathway of PROTAC-mediated protein degradation and the workflows for essential validation assays.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of validating the biological activity of PROTACs. Below are detailed protocols for the key assays.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
-
NanoBRET™ Assay for Ternary Complex Formation
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused E3 ligase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
PROTAC compound
-
Nano-Glo® Live Cell Reagent
-
Microplate reader capable of measuring BRET
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Labeling and Treatment:
-
Equilibrate the cells in Opti-MEM™.
-
Add the HaloTag® NanoBRET® 618 Ligand and incubate for at least 2 hours.
-
Add the PROTAC compound at various concentrations and incubate for the desired time.
-
-
Signal Measurement:
-
Add the Nano-Glo® Live Cell Reagent.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[8]
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of the PROTAC to the target protein and the E3 ligase, and to characterize the ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant target protein and E3 ligase complex
-
PROTAC compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD1).
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine the binary binding affinity (KD2).
-
-
Ternary Complex Analysis:
-
Inject a mixture of the target protein and the PROTAC at various concentrations over the immobilized E3 ligase.
-
Alternatively, sequentially inject the PROTAC followed by the target protein.
-
Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation.
-
-
Data Analysis:
-
Fit the data to appropriate binding models to calculate KD, kon, and koff values.
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex.[5]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To measure the thermodynamic parameters (ΔH, ΔS, KD) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant target protein and E3 ligase complex
-
PROTAC compound
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
-
Binary Titration:
-
Place the target protein in the sample cell and the PROTAC in the injection syringe.
-
Perform a series of injections and measure the heat change after each injection.
-
Repeat the experiment with the E3 ligase in the sample cell.
-
-
Ternary Titration:
-
Saturate the target protein with the PROTAC to form the binary complex.
-
Place the binary complex in the sample cell and the E3 ligase in the injection syringe.
-
Perform the titration to measure the thermodynamics of ternary complex formation.
-
-
Data Analysis:
-
Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.[]
-
Alternatives to this compound-Containing PROTACs
While covalent PROTACs offer distinct advantages, several alternative strategies for targeted protein degradation exist, each with its own set of characteristics.
-
Non-Covalent PROTACs: These were the first generation of PROTACs and remain widely used. They form reversible interactions with both the target protein and the E3 ligase. While they can be highly effective, they may require higher concentrations and can be susceptible to resistance mechanisms involving target protein mutations that reduce binding affinity.[2]
-
Molecular Glues: These are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the degradation of the latter. Unlike PROTACs, they are not bifunctional and typically have lower molecular weights, which can lead to better cell permeability and oral bioavailability. However, the discovery of molecular glues has historically been more serendipitous.[10]
Conclusion
This compound-containing PROTACs represent a promising class of covalent degraders with the potential for high potency and sustained target protein knockdown. The validation of their biological activity requires a multi-faceted approach employing a suite of biophysical and cell-based assays. By carefully comparing their performance against other targeted protein degradation modalities and adhering to rigorous experimental protocols, researchers can effectively advance the development of this next generation of therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of electrophilic degraders that exploit SNAr chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Performance Evaluation of Bis-acrylate-PEG6 in Protein Degradation Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of an appropriate linker is a critical determinant of the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive performance evaluation of Bis-acrylate-PEG6, a polyethylene (B3416737) glycol (PEG)-based linker, in protein degradation assays. We will objectively compare its performance with other linker alternatives and provide supporting experimental data and detailed protocols to aid in the rational design of novel protein degraders.
This compound: A Tool for PROTAC Synthesis
This compound is a heterobifunctional linker containing a six-unit polyethylene glycol (PEG) chain flanked by two acrylate (B77674) groups. The PEG component enhances solubility and provides a flexible spacer, while the terminal acrylate groups serve as reactive handles for conjugation to a target protein ligand and an E3 ligase ligand, facilitating the synthesis of a PROTAC.[1] Once conjugated, the core function of the PEG6 linker is to optimally position the target protein and the E3 ligase to induce the formation of a productive ternary complex, leading to ubiquitination and subsequent degradation of the target protein.[1]
Performance Evaluation and Comparison with Alternatives
The performance of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). While direct head-to-head comparisons of this compound with other linkers for the same target protein are not extensively published, we can infer its performance by examining PROTACs that utilize a PEG6 linker.
A study on Bruton's tyrosine kinase (BTK) degraders employed a PROTAC, RC-1, which incorporates a PEG6 linker. This provides a valuable case study for the performance of a PEG6-based linker. The following tables present the performance data of this PEG6-containing PROTAC and compare it with other PROTACs that utilize linkers of varying lengths and compositions for different targets. This comparative data highlights the critical role of linker length in determining degradation efficiency.
Data Presentation
Table 1: Performance of a BTK-Targeting PROTAC with a PEG6 Linker
| PROTAC | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| RC-1 | BTK | Thalidomide | PEG6 | ~10 | >90% | Mino |
Table 2: Comparative Performance of PROTACs with Varying Linker Lengths Targeting Different Proteins
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα | VHL | PEG | 12 | >1000 | <20 |
| ERα | VHL | PEG | 16 | ~100 | >80 |
| ERα | VHL | PEG | 20 | ~500 | ~60 |
| TBK1 | VHL | Alkyl/Ether | 12 | >1000 | <10 |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |
| CDK9 | VHL | PEG | 4 | ~250 | ~70 |
| CDK9 | VHL | PEG | 8 | ~50 | >90 |
| CDK9 | VHL | PEG | 12 | ~200 | ~80 |
Note: The data in Table 2 is compiled from studies on different PROTACs and is intended to illustrate the general principle of linker length optimization. Direct comparison of absolute DC50 and Dmax values across different targets and cell lines should be made with caution.
Experimental Protocols
Accurate evaluation of PROTAC performance relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used in the assessment of protein degradation.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.[2]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[3]
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme
-
Purified recombinant E3 ligase complex (e.g., VHL or Cereblon complex)
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents (as above)
-
Primary antibody against the target protein
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC compound at the desired concentration. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Run the reaction samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target protein.
-
The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates successful ubiquitination.
-
Visualizing the Process: Signaling Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Bioconjugation Chemistries: Alternatives to Bis-acrylate-PEG6
For researchers, scientists, and drug development professionals, the selection of a bioconjugation strategy is a critical decision that profoundly impacts the efficacy, stability, and safety of biomolecular constructs such as antibody-drug conjugates (ADCs), protein therapeutics, and diagnostic agents. While Bis-acrylate-PEG6 has its applications, a range of alternative reactive chemistries and linker backbones offer distinct advantages in terms of reaction efficiency, specificity, and the in vivo performance of the resulting bioconjugate. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.
Executive Summary
The landscape of bioconjugation is evolving beyond traditional reagents. Key alternatives to the acrylate (B77674) Michael acceptor include maleimides, N-hydroxysuccinimide (NHS) esters, and a versatile toolbox of "click chemistry" and other bio-orthogonal reactions. These alternatives offer improvements in reaction kinetics, conjugate stability, and specificity. Furthermore, limitations of the poly(ethylene glycol) (PEG) backbone, such as potential immunogenicity and non-biodegradability, have driven the exploration of alternative linkers like polysarcosine (PSar), polypeptides, and other biodegradable polymers, which can enhance the pharmacokinetic profiles and reduce potential adverse effects of biotherapeutics.
Comparison of Bioconjugation Chemistries
The choice of reactive chemistry is paramount for a successful bioconjugation. The following table summarizes the key performance characteristics of major alternatives to acrylates.
| Feature | Acrylate | Maleimide (B117702) | NHS Ester | Click Chemistry (SPAAC) |
| Target Residue | Cysteine (thiol) | Cysteine (thiol) | Lysine (B10760008) (amine), N-terminus | Azide or Alkyne (non-native) |
| Reaction Type | Michael Addition | Michael Addition | Acylation | Strain-Promoted Azide-Alkyne Cycloaddition |
| Reaction pH | 8.0 - 9.0 | 6.5 - 7.5 | 7.2 - 8.5 | Physiological (typically ~7.4) |
| Reaction Speed | Moderate | Fast | Fast | Very Fast |
| Selectivity | Good for thiols, but can have side reactions with amines at higher pH | Excellent for thiols at optimal pH | Good for primary amines | Excellent (Bio-orthogonal) |
| Bond Stability | Thioether bond can be susceptible to retro-Michael reaction | Thioether bond can undergo retro-Michael reaction, but succinimide (B58015) ring hydrolysis can lead to a more stable product.[1][2] | Stable amide bond | Very stable triazole ring |
| Key Advantages | Commercially available | High reactivity and selectivity for thiols.[1] | Well-established chemistry for targeting abundant lysine residues. | High specificity, bio-orthogonality, and rapid kinetics without a cytotoxic copper catalyst.[][4] |
| Key Disadvantages | Potential for side reactions and conjugate instability | Instability of the maleimide ring to hydrolysis and potential for thiol exchange reactions.[1] | Targets multiple lysine residues, leading to heterogeneous products. | Requires introduction of non-native functional groups (azide or alkyne) into the biomolecule. |
Performance of Alternative Linker Backbones
Beyond the reactive chemistry, the linker backbone plays a crucial role in the overall performance of a bioconjugate. Polysarcosine (PSar) has emerged as a promising alternative to PEG.
| Feature | PEG | Polysarcosine (PSar) |
| Biodegradability | No | Yes |
| Immunogenicity | Potential for anti-PEG antibodies, leading to accelerated blood clearance.[5] | Generally considered non-immunogenic.[5][6] |
| Pharmacokinetics | Can have a shorter half-life in the presence of anti-PEG antibodies. | Can exhibit a longer circulation half-life compared to equivalent length PEG.[7][8][9] |
| In Vivo Efficacy | Established standard for improving pharmacokinetics. | Studies have shown superior tumor growth inhibition in some preclinical models.[6][7][8][9] |
| Drug Loading | Can be limited by the hydrophobicity of the payload. | Can better mask the hydrophobicity of the payload, potentially allowing for higher drug-to-antibody ratios (DARs).[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. The following are representative protocols for some of the key alternative chemistries.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-functionalized molecule to a protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein
-
Maleimide-PEG reagent
-
Phosphate-buffered saline (PBS), pH 7.2
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (if necessary)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in PBS buffer at a concentration of 1-10 mg/mL. If the protein has disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Conjugation Reaction: Immediately after protein preparation, add a 10- to 20-fold molar excess of the Maleimide-PEG reagent (dissolved in a minimal amount of DMSO or DMF if necessary) to the protein solution.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted maleimide reagent and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the drug-to-antibody ratio (DAR).
Protocol 2: NHS Ester-Amine Conjugation
This protocol outlines the labeling of an antibody with an NHS ester-functionalized molecule.
Materials:
-
Antibody (e.g., IgG)
-
NHS Ester-PEG reagent
-
Amine-free buffer (e.g., PBS), pH 8.0-8.5
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Just before use, dissolve the NHS Ester-PEG reagent in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Antibody Preparation: Prepare the antibody in the amine-free buffer at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved NHS Ester-PEG reagent to the antibody solution. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Purify the conjugate from unreacted reagent using a desalting column or dialysis.
-
Characterization: Characterize the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by mass spectrometry.
Protocol 3: Copper-Free Click Chemistry (SPAAC)
This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation.
Materials:
-
Azide-modified biomolecule
-
DBCO-functionalized PEG reagent
-
Reaction buffer (e.g., PBS), pH 7.4
-
Desalting column for purification
Procedure:
-
Biomolecule Preparation: Dissolve the azide-modified biomolecule in the reaction buffer.
-
Conjugation Reaction: Add a 3- to 10-fold molar excess of the DBCO-functionalized PEG reagent to the biomolecule solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight).
-
Purification: Purify the conjugate using a desalting column or other appropriate chromatography method.
-
Characterization: Analyze the final conjugate by mass spectrometry to confirm successful conjugation.
Visualizing Bioconjugation Strategies
The following diagrams illustrate the general workflow of a bioconjugation experiment and compare the reaction mechanisms of the discussed chemistries.
A general workflow for a typical bioconjugation experiment.
Comparison of common bioconjugation reaction mechanisms.
Conclusion
The field of bioconjugation has moved beyond a one-size-fits-all approach. While this compound linkers are functional, a careful consideration of alternatives is crucial for optimizing the performance of modern biotherapeutics. Maleimides and NHS esters offer well-established and efficient conjugation strategies, while click chemistry provides a bio-orthogonal approach with exceptional specificity. Furthermore, the emergence of alternative linker backbones like polysarcosine presents an opportunity to overcome the limitations of PEG, potentially leading to safer and more effective therapies. The choice of the optimal bioconjugation strategy should be guided by the specific requirements of the biomolecule, the payload, and the intended application, with the data and protocols provided in this guide serving as a valuable resource for making informed decisions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nacalai.co.jp [nacalai.co.jp]
- 7. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC Linker Design: PEG-Based vs. Alkyl-Based Linkers and the Role of Amide Bonds
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical determinant of the molecule's overall efficacy. It influences the formation of a stable ternary complex, physicochemical properties such as solubility and permeability, and ultimately, the potency of the degrader. This guide provides a comparative analysis of two commonly employed linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by structures like bis-acrylate-PEG6, and traditional alkyl-based linkers. Furthermore, it will elucidate the crucial role of the amide bond, a frequent covalent linkage used to connect these linkers to the respective ligands.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] The linker's role is to optimally position the target protein and the E3 ligase to facilitate the transfer of ubiquitin to the target, marking it for proteasomal degradation.[2]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Performance: PEG vs. Alkyl
The choice between a PEG-based and an alkyl-based linker can significantly impact a PROTAC's drug-like properties. PEG linkers are known for their hydrophilicity, which can improve the solubility of the resulting PROTAC.[2] In contrast, alkyl linkers are more hydrophobic, which may influence cell permeability.[3]
Physicochemical Properties
| Property | PEG-Based Linkers (e.g., from this compound) | Alkyl-Based Linkers | Role of Amide Bond Linkage |
| Solubility | Generally higher due to the hydrophilic nature of the ethylene (B1197577) glycol units.[2] | Generally lower, more lipophilic.[3] | The amide bond itself is polar and can form hydrogen bonds, potentially influencing solubility.[4] |
| Permeability | Can be lower due to increased polar surface area, though this is not always the case.[] | Can be higher due to increased lipophilicity, but overly long chains can be detrimental.[3] | Amide bonds are hydrogen bond donors, which can decrease passive permeability.[4] |
| Flexibility | High flexibility due to rotatable bonds.[3] | High flexibility, but can be more conformationally restricted than longer PEG chains. | Provides some rigidity compared to an ether linkage, influencing the linker's conformational preferences. |
| Metabolic Stability | Can be susceptible to metabolism.[2] | Can be more susceptible to metabolism, particularly longer chains.[3] | Amide bonds are generally stable but can be subject to hydrolysis by amidases.[6] |
Performance Data of Representative PROTACs
The following table summarizes performance data for PROTACs utilizing different linker types. It is important to note that direct comparisons can be challenging due to variations in target proteins, E3 ligases, and cell lines used in different studies.[7]
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG-Based | PEG chain | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [7] |
| PEG-Based | 3-6 PEG units | BRD4 | VHL | Potency decreased with increased linker length | N/A | [8] |
| Alkyl-Based | 16-atom alkyl chain | Estrogen Receptor α (ERα) | VHL | 1.8 | >95 | [7] |
| Alkyl-Based | Alkyl chain | BET proteins | CRBN | pM range | N/A | [8] |
The Amide Bond: A Cornerstone of PROTAC Synthesis
While PEG and alkyl chains define the core of the linker, the amide bond is a common and reliable method for its conjugation to the warhead and E3 ligase ligand.[6] Traditional PROTAC synthesis often involves the formation of these stable and predictable bonds.[6]
Caption: Relationship between linker core and linkage chemistry in PROTACs.
The stability of the amide bond is advantageous for creating robust PROTAC molecules. However, the hydrogen bond donor nature of the amide can increase the polar surface area of the PROTAC, potentially reducing its passive permeability across cell membranes.[4] Researchers have explored replacing amides with bioisosteric esters to improve permeability, though this can introduce susceptibility to hydrolysis.[9]
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is fundamental for quantifying the efficacy of a PROTAC by measuring the reduction in the target protein levels.[1]
1. Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 4, 8, 12, 24 hours).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice to ensure complete lysis, then centrifuge to pellet cell debris.[10]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]
4. SDS-PAGE and Western Blotting:
-
Normalize protein samples with lysis buffer and add Laemmli sample buffer.[1]
-
Denature the proteins by boiling at 95-100°C for 5-10 minutes.[10]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
5. Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound.[11]
1. Plate Preparation:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[12]
2. Compound Addition:
-
The PROTAC compound is dissolved in a suitable buffer and added to the wells of the donor plate.[12]
3. Incubation:
-
The donor plate is placed on top of an acceptor plate containing buffer, and the "sandwich" is incubated for a specific period (e.g., 4-16 hours).
4. Quantification:
-
After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using an analytical method such as LC-MS/MS.[12]
5. Permeability Calculation:
-
The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.[11]
Conclusion
The design of the linker is a multi-parameter optimization problem in the development of effective PROTACs. Both PEG-based and alkyl-based linkers have their distinct advantages and disadvantages. PEG linkers can enhance solubility, a common challenge for these large molecules, while alkyl linkers may offer better permeability. The choice of linker must be carefully considered in the context of the specific target protein and E3 ligase pair. The amide bond remains a robust and widely used method for linker conjugation, providing stability to the final PROTAC molecule. A thorough evaluation of degradation efficiency and physicochemical properties, using protocols such as Western blotting and PAMPA, is essential for the successful development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Degradation of Bis-acrylate-PEG6 Hydrogels: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the degradation kinetics of hydrogel biomaterials is paramount for designing effective drug delivery systems and tissue engineering scaffolds. This guide provides a comprehensive comparison of the degradation rate of Bis-acrylate-PEG6 (PEGDA) hydrogels with common alternatives, supported by experimental data and detailed protocols.
The degradation of hydrogels is a critical parameter that dictates the release profile of encapsulated therapeutics and the timing of scaffold disappearance as new tissue forms. This compound hydrogels, a cornerstone in biomedical research, are known for their tunable degradation, primarily governed by the hydrolysis of the acrylate (B77674) ester linkages. However, a range of other PEG-based hydrogels with different crosslinking chemistries offer a spectrum of degradation profiles. This guide will delve into the comparative degradation rates of these materials and the methodologies to assess them.
Comparative Degradation Rates of PEG-Based Hydrogels
The degradation of PEG hydrogels is influenced by several factors, including the type of crosslinking chemistry, the molecular weight of the PEG macromer, the polymer concentration (weight %), and the environmental conditions such as pH and the presence of enzymes.[1] The following tables summarize the degradation data for this compound and its alternatives.
| Hydrogel Type | Macromer/Crosslinker | Polymer Conc. (wt%) | Degradation Condition | Degradation Metric | Time to Complete Degradation/Significant Mass Loss | Reference |
| This compound (PEGDA) | 10 kDa PEGDA | 10% | PBS, 37°C | Swelling Ratio | ~12 weeks for significant degradation | [1] |
| 3.4 kDa PEGDA | 10% | PBS, 37°C | Swelling Ratio | Faster than 10 kDa and 20 kDa PEGDA | [1] | |
| 20 kDa PEGDA | 10% | PBS, 37°C | Swelling Ratio | Slower than 3.4 kDa and 10 kDa PEGDA | [1] | |
| 10 kDa PEGDA | 10% | Accelerated (pH 11.7), 37°C | Swelling Ratio | Rapid degradation | [1] | |
| 10 kDa PEGDA | 10% | Accelerated (Oxidative) | Swelling Ratio | Complete dissolution in 4 days | [2] | |
| PEG-Vinyl Sulfone | 4-arm PEG-VS (10 kDa) + PEG-diester-dithiol (3.4 kDa) | 10% | PBS, 37°C | Storage Modulus (G') | ~6 days | [3] |
| 4-arm PEG-VS (10 kDa) + PEG-diester-dithiol (6 kDa) | 10% | PBS, 37°C | Storage Modulus (G') | ~3-4 days | [3] | |
| 4-arm PEG-VS (10 kDa) + PEG-diester-dithiol (8 kDa) | 10% | PBS, 37°C | Storage Modulus (G') | ~3-4 days | [3] | |
| 4-arm PEG-VS (10 kDa) + PEG-diester-dithiol (3.4 kDa) | 5% | PBS, 37°C | Swelling Ratio (QM) | ~3 days | [3] | |
| Thiol-Norbornene PEG | 4-arm PEG-NB (10 kDa) + DTT | 10% | PBS, 37°C | Mass Swelling Ratio | Tunable from 2 days to over 3 months | [4] |
| 8-arm PEG-NBCA + PEG8SH | 10% | PBS, pH 7.4, 37°C | Storage Modulus (G') | Tunable from 2 weeks to 3 months | [5] | |
| PEG-Maleimide | 4-arm PEG-Mal + MMP-sensitive peptide | 7.5% | PBS | - | Degradation is enzyme-mediated | [6] |
| 4-arm PEG-Mal + Di-thiol crosslinker | - | Collagenase solution | Storage Modulus (G') | Degradation dependent on enzyme concentration | [7] |
Experimental Protocols
Accurate assessment of hydrogel degradation is crucial for predicting in vivo performance. The following are detailed protocols for common methods used to characterize hydrogel degradation.
Swelling Ratio Measurement
The swelling ratio provides an indirect measure of degradation by quantifying the change in the hydrogel's water uptake as the crosslink density decreases.[1]
Materials:
-
Lyophilized hydrogel discs of known dry weight (W_d)
-
Phosphate-buffered saline (PBS) or other relevant buffer
-
Incubator at 37°C
-
Analytical balance
-
Kimwipes or filter paper
Procedure:
-
Place a pre-weighed, lyophilized hydrogel disc in a vial containing a sufficient volume of PBS (e.g., 5 mL).
-
Incubate the vial at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), carefully remove the hydrogel disc from the PBS.
-
Gently blot the surface of the hydrogel with a Kimwipe or filter paper to remove excess surface water.
-
Immediately weigh the swollen hydrogel to obtain the wet weight (W_w).
-
Return the hydrogel to the PBS and continue the incubation.
-
Calculate the swelling ratio (Q) at each time point using the following formula: Q = (W_w - W_d) / W_d
-
Plot the swelling ratio as a function of time. An increase in the swelling ratio over time indicates degradation.
Mass Loss Measurement
This method directly quantifies the loss of polymer from the hydrogel network into the surrounding medium as degradation proceeds.
Materials:
-
Hydrogel discs of known initial wet weight (W_i) or dry weight.
-
PBS or other relevant buffer
-
Incubator at 37°C
-
Lyophilizer (freeze-dryer)
-
Analytical balance
Procedure:
-
Prepare a series of identical hydrogel discs.
-
Record the initial wet weight (W_i) of each hydrogel disc. Alternatively, lyophilize a subset of the initial hydrogels to determine the initial dry weight.
-
Place each hydrogel disc in a separate vial containing a known volume of PBS.
-
Incubate the vials at 37°C.
-
At each designated time point, sacrifice a set of hydrogels (typically n=3).
-
Carefully remove the hydrogels from the PBS.
-
Lyophilize the hydrogels until a constant dry weight is achieved.
-
Record the final dry weight (W_f) of the degraded hydrogels.
-
Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(Initial Dry Weight - W_f) / Initial Dry Weight] x 100
-
Plot the percentage of mass loss against time.
Rheological Measurement of Storage Modulus (G')
Rheology provides a sensitive measure of the mechanical integrity of the hydrogel as it degrades. The storage modulus (G') is a measure of the elastic properties of the hydrogel, which decreases as the crosslinked network breaks down.[3]
Materials:
-
Rotational rheometer with parallel plate geometry
-
Hydrogel discs
-
PBS or other relevant buffer
-
Environmental chamber for temperature control (37°C)
Procedure:
-
Equilibrate the rheometer and the hydrogel sample to 37°C.
-
Place a hydrogel disc onto the bottom plate of the rheometer.
-
Lower the upper plate to a compression of 10-20% of the hydrogel thickness to ensure good contact.
-
Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region (typically 0.1-1%) to monitor the change in G' over time.
-
Alternatively, for long-term studies, perform measurements at discrete time points. Incubate the hydrogels in PBS at 37°C and remove them for rheological testing at each time point.
-
Plot the normalized storage modulus (G' / G'_initial) as a function of time to visualize the degradation profile.
Compressive Modulus Measurement
Similar to rheology, mechanical testing can assess the change in the hydrogel's stiffness as it degrades.
Materials:
-
Mechanical testing system with a compression platen
-
Cylindrical hydrogel samples
-
PBS or other relevant buffer
-
Incubator at 37°C
Procedure:
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Incubate the hydrogels in PBS at 37°C.
-
At each time point, remove a subset of hydrogels for testing.
-
Place a hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 10% per minute).
-
Record the resulting stress-strain curve.
-
The compressive modulus is calculated as the slope of the initial linear portion of the stress-strain curve (typically between 5-15% strain).
-
Plot the compressive modulus as a function of time to track the degradation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for assessing hydrogel degradation and the underlying chemical mechanism of hydrolytic degradation.
References
- 1. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of Bulk Degradation and Molecular Release from Enzymatically Degradable Polymeric Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Bis-acrylate-PEG6 and Other Crosslinkers in Biomedical Research
For researchers, scientists, and drug development professionals, the selection of a suitable crosslinker is a critical determinant of biocompatibility in tissue engineering, drug delivery, and 3D cell culture applications. This guide provides a comparative overview of the cytotoxicity of Bis-acrylate-PEG6, using Poly(ethylene glycol) diacrylate (PEGDA) as a primary analogue, against other common crosslinking agents. The data presented is synthesized from in vitro studies to assist in the informed selection of crosslinkers for specific research needs.
Executive Summary
Poly(ethylene glycol) (PEG)-based crosslinkers, such as this compound and its close relative PEGDA, are widely utilized for the fabrication of hydrogels due to their tunable physical properties and perceived biocompatibility. However, the cytotoxicity of these synthetic crosslinkers can be a concern, influenced by factors such as the concentration of unreacted monomers and the type of photoinitiator used in photocrosslinking. This guide compares the cytotoxic profile of PEGDA, as a representative bis-acrylate PEG crosslinker, with natural polymer-derived crosslinkers and other synthetic alternatives. In general, while PEGDA can achieve high cell viability, often exceeding 90%, its bio-inert nature may necessitate the incorporation of cell-adhesive components for enhanced biological functionality.[1] Natural crosslinkers and modified natural polymers like Gelatin Methacryloyl (GelMA) often exhibit superior cell adhesion and proliferation, though they may present challenges in terms of mechanical strength and batch-to-batch consistency.
Quantitative Cytotoxicity Data
The following table summarizes in vitro cytotoxicity data for various crosslinkers from multiple studies. It is important to note that direct comparative studies for "this compound" are limited; therefore, data for PEGDA of varying molecular weights are presented as a structurally similar alternative.
| Crosslinker/Hydrogel System | Cell Type | Assay | Key Findings | Reference |
| PEGDA (250 Da) | Multiple cell lines | Live/Dead | ~90% cell viability after photochemical polymerization.[1] | [1] |
| PEGDA (low MW) | IMR-90 fibroblasts | Cell Viability | Cell viability is highly dependent on the photoinitiator used and washing steps post-polymerization.[2][3] | [2][3] |
| PEGDA/GelMA Hybrid | Human Mesenchymal Stem Cells (hMSCs) | Live/Dead, Proliferation | Hybrid hydrogels supported hMSC proliferation to the same extent as 100% gelatin hydrogel, whereas 100% PEG hydrogel did not.[4] | [4] |
| Gelatin Methacryloyl (GelMA) | Human Dermal Fibroblasts | Live/Dead | Highly ordered GelMA hydrogels supported ~100% cell viability, compared to ~80% in dense bulk hydrogels.[5] | [5] |
| Glutaraldehyde (B144438) (crosslinked Carboxyethylchitosan) | Human Fibroblasts | Cell Morphology | A slight cytotoxic effect was observed, with toxicity increasing with higher crosslinking density. | [6] |
| Dialdehyde (B1249045) Starch (DAS) (crosslinked Gelatin) | Not Specified | Not Specified | Presented as a less cytotoxic alternative to glutaraldehyde for crosslinking natural polymers.[7] | [7] |
| Genipin (B1671432) (GNP) | A549 and Calu-3 cells | MTT Assay | Showed lower cytotoxicity compared to glutaraldehyde (GTU) and sodium tripolyphosphate (TPP). | [8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity studies. Below are generalized protocols for common in vitro cytotoxicity assays used in the evaluation of crosslinked hydrogels.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Sample Preparation: Prepare hydrogel extracts by incubating the crosslinked hydrogel samples in a cell culture medium for a specified period (e.g., 24-72 hours) according to ISO 10993-12 standards.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the standard culture medium and replace it with the prepared hydrogel extracts. Include positive (e.g., fresh medium) and negative (e.g., a known cytotoxic agent) controls.
-
Incubation: Incubate the cells with the hydrogel extracts for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the positive control.
Live/Dead Staining for Cell Viability
This fluorescence-based assay visually distinguishes between live and dead cells within a hydrogel.
-
Cell Encapsulation/Culture: Encapsulate cells within the hydrogel or culture them on the surface of the hydrogel.
-
Staining Solution Preparation: Prepare a working solution of calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) in a suitable buffer (e.g., PBS).
-
Staining: Remove the culture medium and wash the hydrogel-cell construct with PBS. Add the Live/Dead staining solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Quantification: Capture images from multiple random fields of view and quantify the number of live and dead cells using image analysis software to determine the percentage of viable cells.
Visualizing Experimental Workflow and Cellular Response
To better illustrate the processes involved in cytotoxicity testing and the potential cellular responses to crosslinkers, the following diagrams are provided.
Caption: A flowchart outlining the key steps in a typical in vitro cytotoxicity assessment of a crosslinker.
Caption: A simplified diagram illustrating a potential mechanism of cytotoxicity induced by leachable components from a crosslinked hydrogel.
Conclusion
The selection of a crosslinker for biomedical applications requires a careful balance between achieving the desired physical properties of the hydrogel and ensuring minimal cytotoxicity. While direct comparative data for this compound is not abundant, the extensive research on the structurally similar PEGDA provides valuable insights. PEGDA-based hydrogels can be highly biocompatible, with cell viability often exceeding 90%, provided that residual monomers and cytotoxic photoinitiators are minimized, for instance, through post-fabrication washing steps.[1][9] However, their inherent lack of cell-adhesion motifs may limit their application in tissue engineering contexts where cell-matrix interactions are crucial.
In contrast, crosslinkers derived from natural polymers, such as Gelatin Methacryloyl (GelMA), offer an environment that is more conducive to cell adhesion and proliferation.[4][10] Hybrid systems that combine the tunable mechanical properties of synthetic crosslinkers like PEGDA with the bioactivity of natural polymers represent a promising approach to developing advanced biomaterials. For applications requiring the crosslinking of natural polymers, agents like dialdehyde starch and genipin are emerging as safer alternatives to traditional crosslinkers like glutaraldehyde.[7][8]
Ultimately, the choice of crosslinker should be guided by the specific requirements of the application, and empirical testing of cytotoxicity with the intended cell type is strongly recommended.
References
- 1. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. Frontiers | Physical properties and cellular responses of gelatin methacryloyl bulk hydrogels and highly ordered porous hydrogels [frontiersin.org]
- 6. Cytotoxicity and Degradation Resistance of Cryo- and Hydrogels Based on Carboxyethylchitosan at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reducing the Cytotoxicity of Polyethylene Glycol Diacrylate Microfludic Devices Using an Isopropyl Alcohol Washing Method [ucur.org]
- 10. Frontiers | Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications [frontiersin.org]
A Comparative Guide to Targeted Drug Delivery: PROTACs Featuring Bis-acrylate-PEG6 Linkers vs. Alternative Nanocarriers
In the landscape of targeted therapeutics, the precise delivery of active molecules to diseased cells while sparing healthy tissue remains a paramount objective. This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs), with a focus on the role of linkers like Bis-acrylate-PEG6 , against established and emerging drug delivery platforms such as PEGylated nanoparticles and liposomes. This objective comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and applications of these technologies.
Part 1: Understanding the Technologies
1.1 PROTACs and the Role of the this compound Linker
PROTACs are not a drug delivery system in the traditional sense of encapsulating a therapeutic agent. Instead, they are heterobifunctional molecules that co-opt the body's own cellular machinery for targeted protein degradation.[1][2][3] A PROTAC consists of three parts: a ligand that binds to the target protein (Protein of Interest, POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4]
This compound is a type of polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs.[5][6][7] The linker's role is critical; its length, flexibility, and composition directly influence the formation and stability of the key "ternary complex" (Target Protein-PROTAC-E3 Ligase), which is essential for the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The "PEG6" designation refers to the six repeating ethylene (B1197577) glycol units, which provide hydrophilicity and a specific spatial distance between the two ends of the molecule. The efficacy of a PROTAC is highly dependent on the linker's ability to achieve an optimal orientation of the target protein and the E3 ligase.[10][11][12]
1.2 Alternative Targeted Drug Delivery Systems
-
PEGylated Nanoparticles: These are nanoparticles, often made from biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA), whose surfaces are coated with PEG chains.[13][14] This "PEGylation" creates a hydrophilic shield that helps the nanoparticles evade the immune system, thereby prolonging their circulation time in the bloodstream.[15][16] These nanoparticles can be loaded with drugs and can be designed to accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect or by attaching targeting ligands to their surface.[15][17]
-
Liposomes: Liposomes are spherical vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.[18][19] They can encapsulate both hydrophilic drugs (in the aqueous core) and hydrophobic drugs (within the lipid bilayer).[20] Like nanoparticles, liposomes can be PEGylated to increase circulation time and can be functionalized with targeting moieties for site-specific drug delivery.[13][21]
-
Systems with PEG Alternatives (e.g., Polysarcosine): Growing concerns about the potential immunogenicity of PEG have led to the development of alternative "stealth" polymers.[22] Polysarcosine (pSar) is a promising, biodegradable polypeptoid that offers similar benefits to PEG but with significantly lower potential to trigger an immune response.[][24][25] These polymers can be used to coat nanoparticles or liposomes in a similar fashion to PEG.
Part 2: Performance Comparison
The efficacy of these different platforms can be compared across several key parameters. The following tables summarize representative quantitative data from various studies.
Table 1: Comparison of Efficacy and Potency
| Parameter | PROTACs (e.g., BRD4 Degrader) | PEGylated Nanoparticles (Doxorubicin-PLGA-PEG) | Targeted Liposomes (Doxil®) |
| Mechanism | Catalytic Protein Degradation | Passive/Active Drug Release | Passive/Active Drug Release |
| Potency Metric | DC50 (Degradation) | IC50 (Inhibition) | IC50 (Inhibition) |
| Typical Potency | 1 - 100 nM | 0.1 - 5 µM | 0.5 - 10 µM |
| Maximum Effect | Dmax > 90% degradation | Varies with drug load & uptake | Varies with drug load & uptake |
| Mode of Action | Event-driven (catalytic) | Stoichiometric | Stoichiometric |
Note: DC50 is the concentration of a PROTAC required to degrade 50% of the target protein. IC50 is the concentration of a drug required to inhibit a given biological process by 50%. Values are representative and can vary significantly based on the specific target, drug, and cell line.
Table 2: Comparison of Pharmacokinetic Properties
| Parameter | PROTACs | PEGylated Nanoparticles | Polysarcosine (pSar) Systems |
| Primary Advantage | Can target "undruggable" proteins | Increased drug payload & circulation | Reduced immunogenicity |
| Circulation Half-life | Variable (small molecule kinetics) | 18 - 48 hours | 20 - 50 hours |
| Immunogenicity | Generally low | Potential for anti-PEG antibodies | Very low |
| Cellular Uptake | Must be cell-permeable | Endocytosis | Endocytosis |
| Delivery Target | Intracellular proteins | Tumors (EPR), specific cells | Tumors (EPR), specific cells |
Part 3: Mandatory Visualizations
Caption: PROTACs utilize a linker to form a ternary complex, leading to protein degradation.
Caption: General workflow for preclinical evaluation of targeted drug delivery systems.
Caption: Simplified overview of the EGFR signaling cascade, a common target in cancer therapy.
Part 4: Experimental Protocols
4.1 Protocol: Synthesis of a PROTAC using a PEG Linker
This protocol provides a general two-step procedure for conjugating a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker (e.g., Hydroxy-PEG-acid).
-
Objective: To covalently link a POI ligand (containing an amine) and an E3 ligase ligand (containing an amine) via a PEG linker.
-
Materials:
-
Amine-functionalized POI ligand
-
Hydroxy-PEG-acid linker (e.g., Hydroxy-PEG6-acid)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Activation agents for hydroxyl group: p-Toluenesulfonyl chloride (TsCl)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), Anhydrous DCM (Dichloromethane)
-
Purification: Preparative HPLC system
-
-
Procedure:
-
Step 1: Coupling of POI Ligand to Linker: a. Dissolve the Hydroxy-PEG-acid linker (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF. b. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS. e. Upon completion, purify the crude product (POI-linker intermediate) by flash column chromatography or preparative HPLC.
-
Step 2: Coupling of E3 Ligase Ligand: a. Dissolve the purified POI-linker intermediate (1.0 equivalent) and triethylamine (B128534) (1.5 equivalents) in anhydrous DCM and cool to 0°C. b. Slowly add a solution of TsCl (1.2 equivalents) to activate the terminal hydroxyl group of the PEG linker, forming a tosylate intermediate. Allow the reaction to warm to room temperature and stir for 4-6 hours. c. Concentrate the reaction mixture under reduced pressure to remove the solvent. d. Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF. e. Add DIPEA (3.0 equivalents) and stir the reaction at 60°C overnight. f. Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC molecule directly by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
4.2 Protocol: Preparation of Drug-Loaded PEGylated PLGA Nanoparticles
This protocol describes the single emulsion-solvent evaporation method for encapsulating a hydrophobic drug within PLGA nanoparticles with a PEGylated surface.[14][26]
-
Objective: To formulate drug-loaded, sterically stabilized nanoparticles for targeted delivery.
-
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
PLGA-PEG block copolymer (or a mix of PLGA and a PEG-lipid conjugate like DSPE-PEG)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent: Dichloromethane (DCM) or Ethyl Acetate
-
Aqueous phase: Polyvinyl alcohol (PVA) solution (e.g., 1-2% w/v) or another suitable surfactant.
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
-
Procedure:
-
Organic Phase Preparation: a. Dissolve a defined amount of PLGA, PLGA-PEG copolymer, and the hydrophobic drug in the organic solvent (e.g., 100 mg polymer and 10 mg drug in 5 mL DCM).
-
Emulsification: a. Add the organic phase dropwise to a larger volume of the aqueous PVA solution (e.g., 20 mL) while stirring vigorously. b. Immediately homogenize the mixture at high speed (e.g., 15,000 rpm for 5 minutes) or sonicate using a probe sonicator to form a fine oil-in-water (o/w) emulsion.
-
Solvent Evaporation: a. Transfer the resulting emulsion to a larger beaker and stir at room temperature for several hours (e.g., 4-12 hours) to allow the organic solvent to evaporate completely. This will lead to the hardening of the nanoparticles.
-
Purification: a. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g for 30 minutes). b. Discard the supernatant, which contains residual PVA and unencapsulated drug. c. Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove any remaining impurities.
-
Lyophilization and Storage: a. Resuspend the final washed nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., sucrose (B13894) or trehalose). b. Freeze-dry (lyophilize) the suspension to obtain a fine powder, which can be stored at -20°C for long-term stability.
-
Characterization: Analyze the nanoparticles for size and zeta potential (Dynamic Light Scattering), morphology (SEM/TEM), drug loading efficiency, and in vitro drug release profile.
-
References
- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 5. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. invivochem.net [invivochem.net]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery. | Semantic Scholar [semanticscholar.org]
- 18. ijnrd.org [ijnrd.org]
- 19. jddtonline.info [jddtonline.info]
- 20. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 22. imagingcdt.com [imagingcdt.com]
- 24. Polysarcosine | Polymer PEG | AxisPharm [axispharm.com]
- 25. Polysarcosine in Drug Delivery: Functional Roles and Immunogenicity [jstage.jst.go.jp]
- 26. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bis-acrylate-PEG6
Researchers and drug development professionals utilizing Bis-acrylate-PEG6 must adhere to precise disposal protocols to ensure a safe laboratory environment and maintain environmental compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound, its containers, and any contaminated materials.
Immediate Safety Protocols
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and disposal of this compound waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye/Face Protection | Chemical safety goggles and a face shield |
| Body Protection | Laboratory coat or other suitable protective clothing |
Step-by-Step Disposal Procedure
The standard and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. This approach is crucial due to its potential hazards, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Step 1: Waste Segregation
All materials that have come into contact with this compound must be segregated from non-hazardous waste streams. This includes:
-
Unused or expired product
-
Solutions containing this compound
-
Contaminated laboratory consumables (e.g., pipette tips, vials, gloves, absorbent materials)
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for collecting all this compound waste.
-
The container must be clearly labeled as "Hazardous Waste" and should also specify the contents (i.e., "this compound Waste").
-
Ensure the container has a secure, tightly sealing cap to prevent any leaks or spills[2].
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area, away from incompatible materials such as strong bases, strong acids, and oxidizing agents[3].
-
Follow all institutional and local regulations for the temporary storage of hazardous chemical waste.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal contractor[2].
-
Crucially, do not dispose of this compound down the drain or in regular trash [2].
-
The licensed contractor will ensure the material is disposed of in an environmentally sound manner, which is typically through high-temperature incineration[2]. The specific precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant[1].
Spill Management Protocol
In the event of a spill, immediate and appropriate cleanup is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate all non-essential personnel.
-
Containment : For small spills, use a dry, inert chemical absorbent to contain the material. For larger spills, create a dike around the spill area to prevent it from spreading[2].
-
Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container[2].
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by a wash with soap and water[2].
-
Dispose of Cleanup Materials : All materials used for the cleanup, including absorbents and contaminated PPE, must be placed in the hazardous waste container for proper disposal[2].
Disposal Workflow for this compound
A logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Bis-acrylate-PEG6
Essential Safety and Handling Guide for Bis-acrylate-PEG6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and is very toxic to aquatic life with long-lasting effects[1][2]. Acrylate compounds, in general, are known to be strong irritants and allergens[3].
Hazard Identification and Classification
A summary of the hazards associated with this compound is provided in the table below.
| Hazard Class | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Double-gloved Nitrile Gloves | Acrylate monomers can penetrate latex and vinyl gloves. Double gloving with nitrile gloves provides adequate protection for tasks up to 60 minutes[3]. |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles are mandatory to protect from splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing[4]. |
| Body | Chemical-resistant Lab Coat | A lab coat is necessary to protect the skin and personal clothing from splashes and contamination[5]. |
| Respiratory | Use in a Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors[6][7]. |
| Feet | Closed-toe Shoes | Prevents injuries from spills or dropped objects[5]. |
Operational and Handling Plan
A systematic approach to handling this compound will ensure a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a dry, well-ventilated area at 4°C, preferably under a nitrogen atmosphere[8].
-
Keep away from heat, sparks, and open flames[9].
Handling Procedures
-
Preparation : Before starting any work, ensure that all necessary PPE is correctly worn. Prepare your workspace in a chemical fume hood and have all necessary equipment and reagents readily available.
-
Dispensing : When dispensing, avoid creating aerosols. Use a calibrated pipette or a similar device to transfer the liquid.
-
During Use : Keep the container sealed when not in use. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area[1].
-
Spill Management : In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with soap and water. Seek medical attention if irritation persists[1]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1]. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention[1]. |
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection : Collect all waste containing this compound in a dedicated, labeled, and sealed container. This includes empty containers, used pipette tips, and contaminated absorbent materials.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company[1][6]. Do not dispose of it down the drain or in the regular trash.
-
Container Decontamination : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[7].
Experimental Workflow Diagram
The following diagram outlines the key steps and safety precautions for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound|85136-58-9|MSDS [dcchemicals.com]
- 2. This compound | 85136-58-9 [sigmaaldrich.com]
- 3. hourglass-intl.com [hourglass-intl.com]
- 4. uah.edu [uah.edu]
- 5. youtube.com [youtube.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | Esters | Ambeed.com [ambeed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
